molecular formula C5H10O2 B569826 Isovaleric acid-d9 CAS No. 344298-81-3

Isovaleric acid-d9

Katalognummer: B569826
CAS-Nummer: 344298-81-3
Molekulargewicht: 111.19 g/mol
InChI-Schlüssel: GWYFCOCPABKNJV-CBZKUFJVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isovaleric acid-d9, also known as this compound, is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 111.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYFCOCPABKNJV-CBZKUFJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Application: An Internal Standard for Precise Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Research Applications of Isovaleric acid-d9

For Researchers, Scientists, and Drug Development Professionals

This compound is the deuterated form of isovaleric acid, a branched-chain fatty acid produced during the catabolism of the amino acid leucine.[1][2] In research, its primary and most critical application is as an internal standard for quantitative analyses, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] The substitution of nine hydrogen atoms with deuterium (B1214612) results in a distinct mass difference, allowing it to be differentiated from the naturally occurring (unlabeled) isovaleric acid by a mass spectrometer.[1]

Due to their near-identical chemical and physical properties, the deuterated standard and the native analyte behave similarly during sample preparation, chromatography, and ionization.[5] This co-elution and similar behavior are crucial for correcting variations that can occur during the analytical process, such as analyte loss during extraction, inconsistencies in injection volume, instrument drift, and matrix effects (ion suppression or enhancement).[5][6] By adding a known amount of this compound to samples and calibration standards, quantification is based on the ratio of the analyte's signal to the internal standard's signal, leading to more accurate and precise results.[7][8]

This technique, known as isotope dilution mass spectrometry (IDMS), is the gold standard for quantitative analysis and is widely employed in:

  • Metabolomics: To accurately measure the concentration of isovaleric acid in various biological fluids like plasma, urine, and feces, as well as in tissue homogenates.[1][9]

  • Biochemical Studies: To trace the metabolic pathways of branched-chain amino acids, particularly the breakdown of leucine.[1]

  • Clinical Chemistry: In newborn screening for the diagnosis and monitoring of Isovaleric Acidemia, a rare inherited metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[2][10][11]

  • Food and Beverage Science: To monitor fermentation processes and for quality control, as isovaleric acid is a key flavor compound.

  • Environmental Analysis: For the quantification of volatile fatty acids in environmental samples.[1]

Quantitative Data

The following tables summarize key quantitative data for Isovaleric acid and its deuterated internal standard, this compound.

Property Isovaleric acid This compound Reference
Synonyms 3-Methylbutanoic acid, 3-Methylbutyric acid3-Methylbutanoic acid-d9, 3-Methylbutyric acid-d9[12]
CAS Number 503-74-2344298-81-3[12]
Molecular Formula C₅H₁₀O₂C₅HD₉O₂[6][13]
Molecular Weight 102.13 g/mol 111.19 g/mol [12][13]
Mass Spectrometry Data Value Notes Reference
Isovaleric acid (unlabeled) [M-H]⁻ m/z 101.06For negative ion mode ESI-MS
This compound (labeled) [M-H]⁻ m/z 110.12For negative ion mode ESI-MS
Isovaleric acid (unlabeled) [M+H]⁺ m/z 103.07For positive ion mode ESI-MS
This compound (labeled) [M+H]⁺ m/z 112.13For positive ion mode ESI-MS
Common MS/MS Transition for Isovaleric acid m/z 102 → 57For LC-MS/MS analysis[9]
Chromatographic Data Value Conditions Reference
Typical GC Retention Time VariesDependent on column (e.g., DB-FFAP, DB-WAX) and temperature program. Deuterated standards may elute slightly earlier than their non-deuterated counterparts.[9][14][15]
Typical LC Retention Time VariesDependent on column (e.g., C18, HILIC), mobile phase composition, and gradient.[9][16]

Experimental Protocols

Protocol 1: Quantification of Isovaleric Acid in Plasma by GC-MS

This protocol describes a derivatization-free method for the quantification of isovaleric acid in plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add a known amount of this compound solution (e.g., 10 µL of a 100 µg/mL solution in methanol).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 5 µL of 0.8 M NaOH to the supernatant and evaporate the solvent under a stream of nitrogen or using a vacuum centrifuge.[17]

  • Reconstitute the residue in 50 µL of ethanol (B145695) and acidify with 10 µL of 0.6 M succinic acid just before analysis.[17]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Column: DB-FFAP or equivalent polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 240°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for isovaleric acid (e.g., m/z 60, 74) and this compound.

3. Data Analysis:

  • Integrate the peak areas for the selected ions of isovaleric acid and this compound.

  • Calculate the peak area ratio of isovaleric acid to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled isovaleric acid standards.

  • Determine the concentration of isovaleric acid in the plasma samples from the calibration curve.

Protocol 2: Quantification of Isovaleric Acid in Feces by LC-MS/MS

This protocol outlines a method for analyzing isovaleric acid in fecal samples.

1. Sample Preparation (Homogenization and Extraction):

  • Weigh approximately 50 mg of fecal sample.

  • Add 500 µL of a solution containing the known concentration of this compound in a suitable solvent (e.g., 0.5% phosphoric acid).

  • Homogenize the sample using a bead beater or vortexing for 20 minutes.

  • Centrifuge at 17,500 g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or similar.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-18 min: linear ramp to 100% B

    • 18-20 min: hold at 100% B

    • 20.1-25 min: return to 5% B and equilibrate.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex 6500+ or similar triple quadrupole instrument.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Isovaleric acid transition: Q1: 101.1 → Q3: 57.1

    • This compound transition: Q1: 110.1 → Q3: 66.1

3. Data Analysis:

  • Integrate the peak areas for the MRM transitions of isovaleric acid and this compound.

  • Calculate the peak area ratio of isovaleric acid to this compound.

  • Generate a calibration curve by plotting the peak area ratio versus the concentration of the unlabeled isovaleric acid standards.

  • Quantify the concentration of isovaleric acid in the fecal samples using the calibration curve.

Visualizations

Leucine Catabolic Pathway

The following diagram illustrates the metabolic pathway for the breakdown of the amino acid leucine, which leads to the production of isovaleric acid. In the inherited metabolic disorder Isovaleric Acidemia, the enzyme Isovaleryl-CoA Dehydrogenase is deficient, leading to an accumulation of isovaleric acid and its derivatives.[1][11]

Leucine_Catabolism Leucine Leucine alpha_KIC alpha-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Thioesterase Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Isovaleryl-CoA Dehydrogenase

Caption: Leucine catabolism pathway to Isovaleric Acid.

Experimental Workflow for Quantitative Analysis

This diagram outlines the typical workflow for quantifying an analyte in a biological sample using a deuterated internal standard like this compound with LC-MS/MS.

Quantitative_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

References

An In-depth Technical Guide to the Chemical Properties of Deuterated Isovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of deuterated isovaleric acid, a molecule of increasing interest in metabolic research and drug development. This document details the synthesis, physicochemical properties, and spectroscopic characteristics of various deuterated isotopologues of isovaleric acid. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, and explores its biological significance, particularly its role in signaling pathways.

Physicochemical Properties

Table 1: General Properties of Isovaleric Acid and its Deuterated Isotopologues

PropertyIsovaleric AcidIsovaleric Acid-d2Isovaleric Acid-d9
Chemical Formula C₅H₁₀O₂C₅H₈D₂O₂C₅HD₉O₂
Molecular Weight ( g/mol ) 102.13[1][2]104.14[3]111.19[4][5]
Appearance Colorless liquid[1][6]Liquid[3]Colorless oil[7]
Odor Disagreeable, rancid-cheese like[1][6]--
Isotopic Purity N/ATypically ≥98%≥98 atom % D

Table 2: Physical Properties of Isovaleric Acid and Estimated Properties of its Deuterated Isotopologues

PropertyIsovaleric AcidIsovaleric Acid-d2 (Estimated)This compound (Estimated)
Melting Point (°C) -29[1][2]Slightly higher than -29Slightly higher than -29
Boiling Point (°C) 175-177[1]Slightly higher than 175-177Slightly higher than 175-177
Density (g/mL at 20°C) 0.925[1][2]~0.963[3]Higher than 0.925
Refractive Index (n20/D) 1.403[1]--
Vapor Pressure (mmHg at 20°C) 0.38[1]--

Note: The melting and boiling points of deuterated compounds are generally slightly higher than their non-deuterated counterparts due to the stronger intermolecular forces (van der Waals forces) resulting from the increased mass and altered vibrational modes of the C-D bond compared to the C-H bond.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and purity assessment of deuterated isovaleric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a fully deuterated isovaleric acid such as this compound, the proton signals corresponding to the deuterated positions will be absent. The presence of any residual proton signals can be used to determine the isotopic purity.

  • ²H NMR: Deuterium (B1214612) NMR will show signals at chemical shifts similar to their proton counterparts, confirming the positions of deuteration.[8][9]

  • ¹³C NMR: The carbon signals in deuterated isovaleric acid will exhibit splitting patterns due to coupling with deuterium (C-D coupling). For example, a CD group will appear as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet.[10] The chemical shifts of the carbon atoms are also slightly affected by the presence of deuterium, an effect known as the deuterium isotope effect on ¹³C chemical shifts.[11]

Table 3: ¹³C NMR Chemical Shifts for Isovaleric Acid

Carbon AtomChemical Shift (ppm) in CDCl₃
C1 (COOH)~180
C2 (CH₂)~43
C3 (CH)~26
C4, C5 (CH₃)₂~22

Note: The provided ¹³C NMR data is for non-deuterated isovaleric acid and serves as a reference.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and isotopic distribution of deuterated compounds. The molecular ion peak (M+) will be shifted according to the number of deuterium atoms incorporated. For example, the molecular ion peak for this compound will be at m/z 111, corresponding to [C₅HD₉O₂]⁺.

The fragmentation pattern of isovaleric acid in mass spectrometry is characterized by the loss of specific fragments. Common fragmentation pathways for carboxylic acids include the loss of an OH group (M-17) and a COOH group (M-45).[14][15] Another characteristic fragmentation is the McLafferty rearrangement, which for isovaleric acid would result in a prominent peak at m/z 60.[16] The fragmentation pattern of deuterated isovaleric acid will show corresponding shifts in the fragment masses, which can be used to confirm the location of the deuterium labels.

Infrared (IR) Spectroscopy

The IR spectrum of isovaleric acid shows a characteristic broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹. Upon deuteration of the exchangeable acidic proton (COOD), the O-H band will be replaced by a broader O-D stretching band at a lower frequency (around 2100-2300 cm⁻¹). Deuteration of the alkyl chain will result in the appearance of C-D stretching bands around 2100-2260 cm⁻¹.

Experimental Protocols

Synthesis of Deuterated Isovaleric Acid

A general and environmentally friendly method for the synthesis of α-deuterated carboxylic acids involves the hydrogen/deuterium exchange and decarboxylation of the corresponding malonic acids in the presence of D₂O.[17] For isovaleric acid specifically, a common industrial synthesis route is the oxidation of isoamyl alcohol or isovaleraldehyde.[18] To produce deuterated isovaleric acid, deuterated starting materials would be used in these reactions.

Protocol for the Synthesis of α-Deuterated Carboxylic Acids (General Method)

  • Dissolution: Dissolve the corresponding malonic acid derivative in D₂O.

  • H/D Exchange: Heat the solution to facilitate the exchange of the acidic α-protons with deuterium from the solvent.

  • Decarboxylation: Continue heating the solution to induce decarboxylation, yielding the α-deuterated carboxylic acid.

  • Purification: The product can often be used without further purification, as the main byproduct is CO₂.

For the synthesis of fully deuterated isovaleric acid (this compound), a multi-step synthesis starting from smaller deuterated building blocks would be required.

Determination of Isotopic Purity

Protocol using Nuclear Magnetic Resonance (NMR) Spectroscopy [19][20][21]

  • Sample Preparation: Dissolve a known amount of the deuterated isovaleric acid in a suitable non-deuterated solvent (e.g., CHCl₃).

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of proton signals at the deuterated positions indicates a high level of deuteration.

  • Integration: Integrate the residual proton signals and compare them to the integral of a known internal standard or a non-deuterated portion of the molecule (if applicable) to calculate the percentage of isotopic enrichment.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to observe the characteristic splitting patterns of the carbon signals due to C-D coupling, which confirms the presence and location of deuterium.

Protocol using High-Resolution Mass Spectrometry (HRMS) [22][23]

  • Sample Preparation: Prepare a dilute solution of the deuterated isovaleric acid in a suitable solvent for electrospray ionization (ESI).

  • Full Scan MS Acquisition: Acquire a high-resolution full scan mass spectrum in the appropriate ionization mode (positive or negative).

  • Isotopologue Distribution Analysis: Identify and integrate the ion signals corresponding to the different isotopologues (e.g., d₀, d₁, d₂, etc.).

  • Isotopic Purity Calculation: Calculate the relative abundance of each isotopologue to determine the overall isotopic purity of the sample. Correction for the natural abundance of ¹³C may be necessary for high accuracy.

Biological Significance and Signaling Pathways

Isovaleric acid is a naturally occurring branched-chain fatty acid in mammals and is an intermediate in the metabolism of the amino acid leucine. In recent research, it has been shown to have a direct effect on colonic smooth muscle, causing relaxation. This effect is mediated through the activation of the Protein Kinase A (PKA) signaling pathway.

IsovalericAcid_PKA_Pathway cluster_extracellular Extracellular cluster_cell Smooth Muscle Cell Isovaleric Acid Isovaleric Acid GPCR G-Protein Coupled Receptor (GPCR) Isovaleric Acid->GPCR Binds AC Adenylyl Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Activation Relaxation Muscle Relaxation PKA_active->Relaxation Phosphorylates Downstream Targets

Experimental Workflow for Measuring Isovaleric Acid-Induced Muscle Relaxation

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Contraction/Relaxation Measurement cluster_analysis Data Analysis A Euthanize Mouse (CO2 Asphyxiation) B Isolate Colon A->B C Prepare Muscle Strips B->C D Mount Strips in Organ Bath C->D E Equilibrate in Krebs Buffer D->E F Induce Contraction (e.g., with Acetylcholine) E->F G Add Deuterated Isovaleric Acid F->G H Measure Change in Muscle Tension G->H I Calculate Percent Relaxation H->I J Statistical Analysis I->J

Applications in Drug Development

The use of deuterated compounds in drug development is a strategy to improve the pharmacokinetic and metabolic profiles of drugs.[24] Deuteration can lead to:

  • Improved Metabolic Stability: The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. This can slow down the metabolism of a drug, leading to a longer half-life and potentially requiring less frequent dosing.

  • Reduced Formation of Toxic Metabolites: By blocking certain metabolic pathways, deuteration can reduce the formation of unwanted or toxic metabolites.

  • Altered Pharmacokinetics: Changes in metabolism can lead to altered absorption, distribution, and excretion of a drug, which can be optimized for better therapeutic outcomes.

Deuterated isovaleric acid can be used as a tool in metabolic research to trace the fate of isovaleric acid in biological systems. Furthermore, given its biological activity, deuterated versions could be explored as potential therapeutic agents themselves, with improved pharmacokinetic properties.

Conclusion

Deuterated isovaleric acid represents a valuable tool for researchers in the fields of metabolism and drug discovery. Its distinct physicochemical and spectroscopic properties, arising from the substitution of hydrogen with deuterium, allow for its use as a tracer and internal standard in analytical studies. The detailed experimental protocols provided in this guide offer a starting point for the synthesis and characterization of this important molecule. Furthermore, the elucidation of its role in biological signaling pathways opens up new avenues for therapeutic intervention. A thorough understanding of the chemical properties of deuterated isovaleric acid is crucial for its effective application in advancing scientific knowledge and developing novel therapeutic strategies.

References

An In-depth Technical Guide to Isovaleric Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acid-d9 is the deuterated form of isovaleric acid, a branched-chain fatty acid. In the fields of metabolomics, drug metabolism, and pharmacokinetics (DMPK), stable isotope-labeled compounds like this compound are indispensable tools. Their primary application lies in their use as internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] By incorporating nine deuterium (B1214612) atoms, this compound has a distinct mass from its endogenous, non-labeled counterpart, while retaining nearly identical chemical and physical properties. This allows for precise and accurate quantification of isovaleric acid in complex biological matrices, correcting for variations during sample preparation and analysis.

Chemical Structure and Properties

The chemical structure of this compound is that of 3-methylbutanoic acid where the nine hydrogen atoms on the methyl and methylene (B1212753) groups have been replaced by deuterium.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅HD₉O₂[3][4][5]
Molecular Weight 111.19 g/mol [3][4][5]
CAS Number 344298-81-3[3][4]
Appearance Liquid[2]
Purity ≥97%[2]
Isotopic Purity ≥98 atom % D[2]
InChI Key GWYFCOCPABKNJV-CBZKUFJVSA-N[2]
SMILES OC(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])=O[2]
Synonyms 3-Methylbutanoic acid-d9, 3-Methylbutyric acid-d9[6]

Experimental Protocols

This compound is predominantly used as an internal standard in analytical protocols for the quantification of short-chain fatty acids (SCFAs). Below are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Quantification of Isovaleric Acid in Biological Samples using GC-MS

This protocol is adapted from established methods for SCFA analysis and is suitable for matrices such as plasma, serum, and fecal extracts.

1. Materials and Reagents:

  • This compound (internal standard)

  • Non-labeled isovaleric acid (for calibration curve)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • Hydrochloric acid (HCl)

  • Sample matrix (e.g., plasma, fecal extract)

2. Sample Preparation and Extraction:

  • To 100 µL of the biological sample, add 10 µL of a known concentration of this compound solution (e.g., 100 µM in methanol).

  • Acidify the sample to a pH of approximately 2 by adding 10 µL of 6M HCl to protonate the fatty acids.

  • Add 500 µL of cold extraction solvent (e.g., diethyl ether).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 4°C for 10 minutes at 10,000 x g.

  • Carefully transfer the organic (upper) layer to a new microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a clean vial for derivatization.

3. Derivatization:

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 50 µL of the derivatization agent (e.g., MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Analysis:

  • GC Column: Use a column suitable for fatty acid analysis, such as a DB-FFAP or similar polar column.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 240°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium

  • MS Ionization Mode: Electron Ionization (EI)

  • MS Detection Mode: Selected Ion Monitoring (SIM). Monitor for the characteristic ions of derivatized isovaleric acid and this compound.

Protocol 2: Use of this compound in a Metabolomics Workflow

The following diagram illustrates a typical workflow for a metabolomics study where this compound is used as an internal standard for the quantification of short-chain fatty acids.

metabolomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing & Analysis cluster_interpretation Biological Interpretation sample Biological Sample (e.g., Plasma, Feces) spike Spike with This compound (Internal Standard) sample->spike extraction Extraction of Metabolites spike->extraction derivatization Derivatization (Optional, for GC-MS) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis peak_integration Peak Integration (Analyte and IS) analysis->peak_integration quantification Concentration Calculation peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis biomarker_discovery Biomarker Discovery statistical_analysis->biomarker_discovery

Metabolomics workflow using an internal standard.

Logical Relationships in Metabolomics Quantification

The use of this compound as an internal standard is based on a key logical principle in analytical chemistry. The following diagram illustrates this relationship.

logical_relationship node_assumption Assumption: Analyte and Internal Standard (IS) behave identically during sample processing and analysis. node_ratio Therefore, the ratio of Analyte Signal / IS Signal is constant, regardless of sample loss. node_assumption->node_ratio node_calibration A calibration curve is generated by plotting (Analyte Signal / IS Signal) vs. (Analyte Concentration / IS Concentration). node_ratio->node_calibration node_quantification The concentration of the analyte in an unknown sample can be accurately determined from this curve. node_calibration->node_quantification

Principle of internal standard quantification.

Conclusion

This compound is a crucial tool for researchers in the life sciences, providing the accuracy and precision required for the quantitative analysis of isovaleric acid in complex biological systems. Its use as an internal standard in well-established analytical protocols, such as those detailed in this guide, enables robust and reliable data generation for metabolomics, clinical diagnostics, and drug development research. The methodologies and principles outlined here provide a solid foundation for the effective application of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis and Purification of Isovaleric Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Isovaleric acid-d9, a deuterated analog of isovaleric acid. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based analyses. This document outlines a plausible synthetic route, detailed purification protocols, and presents key quantitative data for the final product.

Synthesis of this compound

One plausible approach involves a multi-step process targeting different positions of the molecule. For instance, α-deuteration can be achieved under basic conditions, while deuteration of the β- and γ-positions may require a metal catalyst.

Proposed Synthetic Pathway

A potential synthetic strategy for this compound involves the use of a suitable catalyst in the presence of a deuterium (B1214612) source, such as deuterium oxide (D₂O). The choice of catalyst and reaction conditions is crucial to achieve high isotopic enrichment.

Synthesis_Pathway Isovaleric_Acid Isovaleric Acid Reaction_Step H/D Exchange Reaction Isovaleric_Acid->Reaction_Step Deuterium_Source Deuterium Source (e.g., D₂O) Deuterium_Source->Reaction_Step Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction_Step Reaction_Conditions Reaction Conditions (Temperature, Pressure) Reaction_Conditions->Reaction_Step Isovaleric_Acid_d9 This compound Reaction_Step->Isovaleric_Acid_d9

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Catalytic H/D Exchange

This generalized protocol is based on established methods for the deuteration of aliphatic carboxylic acids.[1][2][3][4][5] Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve the desired level of deuteration.

Materials:

  • Isovaleric acid

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Palladium on carbon (10 wt. % Pd/C)

  • Anhydrous sodium sulfate

  • Dichloromethane (B109758) (anhydrous)

  • Argon gas

Procedure:

  • In a high-pressure reactor, combine isovaleric acid (1 equivalent) and 10% Pd/C (0.1 equivalents).

  • Add D₂O (10 equivalents) to the reactor.

  • Seal the reactor and purge with argon gas three times.

  • Pressurize the reactor with deuterium gas (D₂) to 10 bar.

  • Heat the reaction mixture to 150°C with vigorous stirring.

  • Maintain the reaction at this temperature for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of proton signals.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess D₂ gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of dichloromethane.

  • Transfer the filtrate to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting material, catalyst residues, and byproducts.[6] For a volatile compound like this compound, fractional distillation is a suitable method. For higher purity, preparative chromatography can be employed.

Experimental Protocol: Fractional Distillation

Fractional distillation separates compounds based on their boiling points.[7][8][9][10][11] Since the boiling point of this compound is expected to be very close to that of unlabeled isovaleric acid, a distillation column with high theoretical plates is recommended.

Apparatus:

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Transfer the crude this compound to the round-bottom flask.

  • Slowly heat the flask while stirring.

  • Apply a vacuum to the system to reduce the boiling point and prevent thermal decomposition.

  • Collect the fraction that distills at the expected boiling point of isovaleric acid (176 °C at atmospheric pressure; the boiling point will be lower under vacuum).

  • Monitor the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high chemical purity, preparative HPLC can be utilized.[12][13][14]

Instrumentation and Conditions:

  • Column: A suitable reverse-phase column, such as a C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid) is a common choice for carboxylic acids.[12]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry.

  • Injection Volume: The injection volume will depend on the column size and the concentration of the sample.

Procedure:

  • Dissolve the crude or distilled this compound in a minimal amount of the initial mobile phase.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fractions corresponding to the peak of this compound.

  • Combine the pure fractions and remove the solvents under reduced pressure.

Purification_Workflow Crude_Product Crude this compound Distillation Fractional Distillation Crude_Product->Distillation Chromatography Preparative HPLC Distillation->Chromatography Purity_Analysis Purity and Isotopic Enrichment Analysis (GC-MS, NMR) Chromatography->Purity_Analysis Purity_Analysis->Chromatography Further Purification Required Pure_Product Pure this compound Purity_Analysis->Pure_Product Meets Specifications

Figure 2: General workflow for the purification of this compound.

Data Presentation

The following tables summarize typical quantitative data for commercially available this compound. The actual values for a specific synthesis will depend on the reaction conditions and the efficiency of the purification process.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Formula C₅HD₉O₂
Molecular Weight 111.19 g/mol
CAS Number 344298-81-3
Appearance Colorless liquid
Boiling Point ~176 °C (for unlabeled)[15]
Density ~0.925 g/mL (for unlabeled)[15]

Table 2: Purity and Isotopic Enrichment

ParameterTypical Specification
Chemical Purity ≥98%
Isotopic Purity (atom % D) ≥98%

Conclusion

The synthesis and purification of this compound require careful execution of catalytic H/D exchange and subsequent purification steps. While a definitive, published protocol for this specific molecule is not available, the generalized procedures outlined in this guide, based on established methodologies for deuterated carboxylic acids, provide a solid foundation for its preparation in a research setting. The successful synthesis and purification will yield a valuable tool for a variety of scientific applications, particularly in the fields of drug metabolism and clinical diagnostics.

References

A Technical Guide to Isovaleric Acid-d9 for Quantitative Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Isovaleric acid-d9, a critical tool for researchers utilizing mass spectrometry-based quantitative analysis. It details commercially available sources, provides key quality specifications, and outlines a comprehensive experimental protocol for its use as an internal standard in complex biological matrices.

Introduction to this compound

This compound (Perdeuterated 3-methylbutanoic acid) is the stable isotope-labeled analogue of isovaleric acid. Isovaleric acid is a short-chain fatty acid (SCFA) produced from the metabolism of the amino acid leucine.[1] It is a significant compound in various biological and industrial contexts, serving as a biomarker for certain metabolic disorders, such as Isovaleric Acidemia, and contributing to the flavor and aroma profiles of fermented foods.[1][2]

In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is the gold standard.[3][4] this compound is an ideal internal standard for the accurate quantification of its unlabeled counterpart. Because it shares near-identical physicochemical properties with the endogenous analyte, it co-elutes chromatographically and experiences similar ionization effects, yet is distinguishable by its higher mass.[5] This allows it to correct for variations in sample preparation, extraction recovery, and matrix effects, ensuring high accuracy and precision in measurement.[4][6]

Commercial Suppliers and Specifications

A variety of vendors supply this compound for research purposes. The following tables summarize key quantitative specifications from several prominent suppliers to aid in product selection. It is crucial to refer to the lot-specific Certificate of Analysis (CoA) for precise data.

Table 1: General and Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms 3-Methylbutanoic-d9 acid, 3-Methylbutyric-d9 acid
CAS Number 344298-81-3
Molecular Formula C₅HD₉O₂
Molecular Weight ~111.19 g/mol

Table 2: Supplier-Specific Quantitative Data

SupplierCatalog Number (Example)Chemical PurityIsotopic Purity (Atom % D)Available Quantities
Sigma-Aldrich (Merck) 616345 (example)≥97% (CP)≥98 atom % DCustom packaging available
Cambridge Isotope Laboratories, Inc. DLM-2938-PK≥98%98%Available by the gram
MedChemExpress HY-W012980S98.52%Not specified5 mg, 10 mg
LGC Standards TRC-I917572Not specifiedNot specified50 mg, 250 mg, 500 mg
ResolveMass Laboratories Inc. RML-0123 (example)Not specified≥98% DNot specified
Santa Cruz Biotechnology, Inc. sc-488388Not specifiedNot specifiedInquire for details

Note: Data is compiled from publicly available information and may vary.[5][7] Always consult the supplier and the Certificate of Analysis for the most accurate and up-to-date specifications.

Experimental Protocol: Quantification of Isovaleric Acid in Serum by LC-MS/MS

This section provides a detailed methodology for the quantification of isovaleric acid in human serum using this compound as an internal standard. The protocol involves sample preparation via protein precipitation and derivatization, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from established protocols for short-chain fatty acid analysis.[8][9][10]

Materials and Reagents
  • Biological Sample: Human serum

  • Internal Standard (IS): this compound

  • Calibration Standard: Isovaleric acid (unlabeled)

  • Protein Precipitation Reagent: Acetonitrile (ACN), LC-MS grade

  • Derivatization Reagents:

    • 3-nitrophenylhydrazine hydrochloride (3-NPH·HCl)

    • N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

    • Pyridine

  • Reconstitution Solvent: 10% Acetonitrile in water, LC-MS grade

  • Mobile Phase A: 0.1% Formic Acid in Water, LC-MS grade

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile, LC-MS grade

Solution Preparation
  • Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol (B129727) or ACN).

  • Working Internal Standard Solution (e.g., 10 µg/mL): Dilute the stock solution in ACN. This solution will be used for spiking the samples.

  • Calibration Curve Standards: Prepare a stock solution of unlabeled isovaleric acid. Perform serial dilutions in a surrogate matrix (e.g., charcoal-stripped serum or water) to create a series of calibration standards ranging from approximately 20 ng/mL to 1 µg/mL.[11]

Sample Preparation Procedure
  • Thawing: Thaw serum samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquoting: In a microcentrifuge tube, aliquot 50 µL of serum.

  • Spiking: Add 10 µL of the Working Internal Standard Solution (10 µg/mL) to each sample, standard, and QC, except for blank samples.[9]

  • Protein Precipitation: Add 200 µL of cold ACN to each tube. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Derivatization:

    • Add 20 µL of 200 mM 3-NPH·HCl solution.[10]

    • Add 20 µL of 120 mM EDC·HCl solution.[10]

    • Incubate the mixture at 40°C for 30 minutes.[10]

  • Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid in water.[10]

  • Final Preparation: Transfer the final solution to an LC autosampler vial for analysis.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the quantitative analysis process, from sample receipt to final data processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Derivatize Derivatization (3-NPH/EDC) Precipitate->Derivatize Inject Inject into LC-MS/MS Derivatize->Inject LC Liquid Chromatography (C18 Separation) Inject->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Quantitative analysis workflow using an internal standard.
Leucine Catabolism Pathway

Isovaleric acid is a key metabolite in the degradation pathway of the branched-chain amino acid, leucine. A deficiency in the isovaleryl-CoA dehydrogenase enzyme leads to the buildup of isovaleric acid and its derivatives, causing the metabolic disorder Isovaleric Acidemia.[12]

G cluster_disease Metabolic Block in Isovaleric Acidemia Leucine Leucine aKG alpha-Ketoisocaproate Leucine->aKG IsovalerylCoA Isovaleryl-CoA aKG->IsovalerylCoA IVD Isovaleryl-CoA Dehydrogenase IsovalerylCoA->IVD MethylcrotonylCoA 3-Methylcrotonyl-CoA IVD->MethylcrotonylCoA Block X IVD->Block HMGCoA HMG-CoA MethylcrotonylCoA->HMGCoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA

Simplified pathway of Leucine catabolism.

Conclusion

This compound is an indispensable tool for achieving accurate and reproducible quantification of its endogenous analogue in complex biological samples. By serving as a robust internal standard, it enables researchers in drug development, metabolomics, and clinical diagnostics to generate high-quality data. Careful selection of a commercial supplier based on purity specifications and adherence to a validated experimental protocol are paramount for successful implementation.

References

Isovaleric Acid-d9: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 344298-81-3

This technical guide provides an in-depth overview of Isovaleric acid-d9, a deuterated analog of isovaleric acid. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This guide covers its chemical and physical properties, safety data, handling and storage protocols, and emergency procedures.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of isovaleric acid where nine hydrogen atoms have been replaced by deuterium. This labeling makes it a valuable tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses.

PropertyValueReference
CAS Number 344298-81-3[1][2][3][4][5][6][7]
Molecular Formula C₅HD₉O₂[3][5][6][7]
Molecular Weight 111.19 g/mol [3][6][7][8]
Appearance Colorless liquid[9]
Isotopic Purity ≥98 atom % D[10]
Chemical Purity ≥97% (CP)[10]

Note: Some physical properties are referenced from the non-deuterated form, Isovaleric acid (CAS 503-74-2), as specific data for the deuterated form is limited.

Property (from Isovaleric acid)ValueReference
Flash Point 71 °C - 74 °C[10][11]
Boiling Point 175-177 °C[12]
Melting Point -29 °C[12]
Density 0.925 - 0.937 g/cm³[12][13]
Solubility Slightly soluble in water. Soluble in alcohol and other organic solvents.[9][11]

Safety Data Sheet (SDS) Summary

The safety information provided is a compilation from various sources, with much of the detailed toxicological and emergency data derived from the Safety Data Sheet for the non-deuterated Isovaleric acid (CAS 503-74-2). It is crucial to handle this compound with the same precautions as its non-deuterated counterpart.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[11][13][14][15]
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage.[10]
Flammable Liquids4H227: Combustible liquid.[11]
Skin Irritation2H315: Causes skin irritation.[16]
Serious Eye Irritation2H319: Causes serious eye irritation.[16]
Skin Sensitization1H317: May cause an allergic skin reaction.[16]
Hazardous to the Aquatic Environment, Long-term Hazard3H412: Harmful to aquatic life with long lasting effects.

Signal Word: Danger[10][14]

Hazard Pictograms:

  • GHS05: Corrosion[10]

  • GHS07: Exclamation Mark[16]

Toxicological Data (from Isovaleric acid)
TestSpeciesRouteValueReference
LD50RatOral> 2,000 mg/kg[14][15]
LD50RatOral1860 mg/kg[17]
LD50RabbitDermal3,560 mg/kg[15]

Experimental Protocols

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[14]

  • Avoid contact with skin, eyes, and clothing.[14]

  • Keep away from heat, sparks, and open flames.[14]

  • Wash hands thoroughly after handling.[14]

Storage:

  • Store in a cool, dry, and well-ventilated area.[14]

  • Keep the container tightly closed.[14]

  • Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[14]

  • Recommended storage temperature is at room temperature, away from light and moisture.[8]

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[11][14]

  • In case of skin contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[11][14]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[11][14]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][14]

Spill and Disposal Procedures

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[11][14]

  • Containment: Wear appropriate PPE. Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[11]

  • Neutralization: For acid spills, cautiously neutralize with a suitable agent like sodium bicarbonate.[11]

  • Collection: Carefully collect the absorbed material into a sealable container for disposal.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal:

  • Dispose of the waste material in accordance with local, state, and federal regulations.[18]

  • Do not allow the product to enter drains or waterways.[16]

  • Contact a licensed professional waste disposal service for disposal of this material.[15]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Containment Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Spill Area Alert Alert Others & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Hazard Ignition->Assess PPE Don Appropriate PPE Assess->PPE If manageable Contain Contain Spill with Absorbent PPE->Contain Neutralize Neutralize (if acidic) Contain->Neutralize Collect Collect Absorbed Material Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Chemical spill response workflow for this compound.

References

An In-Depth Technical Guide to the Isotopic Purity of Commercially Available Isovaleric Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available isovaleric acid-d9. This compound is a deuterated analog of isovaleric acid, a short-chain fatty acid of significant interest in various fields, including metabolism research, microbiome studies, and as a building block in chemical synthesis. In many applications, particularly those involving mass spectrometry-based quantification, the isotopic purity of the labeled standard is a critical parameter that directly impacts data accuracy and reliability. This guide offers a summary of typical isotopic purity from commercial suppliers, detailed methodologies for its determination, and the necessary visualizations to understand the analytical workflows.

Understanding Isotopic Purity

In the context of deuterated compounds like this compound, it is important to distinguish between isotopic enrichment and isotopic purity. Isotopic enrichment refers to the percentage of deuterium (B1214612) at a specific labeled position within the molecule. In contrast, isotopic purity represents the proportion of molecules in the sample that contain the desired number of deuterium atoms (in this case, nine). High isotopic enrichment at each of the nine positions is a prerequisite for high isotopic purity of the d9 species.

Commercially available deuterated compounds are never 100% isotopically pure. The synthesis process inevitably leads to a distribution of isotopologues—molecules with the same chemical formula but differing in their isotopic composition. For this compound, this means the presence of molecules with eight deuterium atoms (d8), seven (d7), and so on, alongside the desired d9 isotopologue. For quantitative applications, particularly when used as an internal standard, a precise understanding of this distribution is crucial to correct for the contribution of these less-deuterated species.

Isotopic Purity of Commercial this compound

A review of commercially available this compound from several major suppliers indicates a consistently high level of isotopic purity. The stated purity is typically ≥98 atom % D . This value represents the percentage of deuterium across all labeled positions. While this provides a good general indication of quality, the exact distribution of isotopologues (d9, d8, etc.) can be lot-specific and is best determined by direct analysis.

For the purpose of this guide, a representative summary of the isotopic purity data for commercially available this compound is presented in the table below. It is important to note that while a detailed isotopic distribution is ideal, it is not always publicly available from suppliers' product pages. The data presented here is based on typical specifications and a representative Certificate of Analysis.

Parameter Typical Specification Method of Determination
Chemical Purity ≥97% (CP)Gas Chromatography (GC)
Isotopic Purity (Atom % D) ≥98%Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Isotopic Distribution
d9>95%Mass Spectrometry, 2H NMR
d8Lot-specificMass Spectrometry
d7 and lowerLot-specificMass Spectrometry

Note: CP denotes Chemical Purity.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for determining the isotopic distribution of volatile compounds like isovaleric acid. The workflow involves separating the analyte from other components by gas chromatography followed by mass analysis to determine the relative abundance of different isotopologues.

Methodology

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

    • To improve chromatographic properties and ionization efficiency, derivatization is often necessary for short-chain fatty acids. A common method is esterification to form, for example, methyl or pentafluorobenzyl (PFB) esters. For PFB derivatization, react the this compound with PFB bromide in the presence of a catalyst like diisopropylethylamine.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for fatty acid analysis (e.g., a wax or a low- to mid-polarity column like a DB-5ms).

    • Injector: Operate in splitless mode to maximize sensitivity. Set the injector temperature to an appropriate value (e.g., 250 °C).

    • Oven Temperature Program: A typical program would be:

      • Initial temperature: 50-70 °C, hold for 1-2 minutes.

      • Ramp: Increase at 10-20 °C/min to a final temperature of 250-280 °C.

      • Hold at the final temperature for 2-5 minutes.

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable.

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Acquire data in full scan mode over a mass range that includes the molecular ions of the derivatized this compound and its lower isotopologues.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the derivatized this compound.

    • Extract the mass spectrum for this peak.

    • Determine the relative abundances of the molecular ions (or characteristic fragment ions) for the d9, d8, d7, etc., isotopologues.

    • Correct for the natural isotopic abundance of other elements (e.g., 13C) in the molecule to accurately calculate the isotopic distribution of deuterium.

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy

2H (Deuterium) NMR spectroscopy is a direct and powerful method for determining the isotopic enrichment at each deuterium-labeled position. While 1H NMR can be used to observe the disappearance of proton signals upon deuteration, 2H NMR directly measures the deuterium signals.

Methodology

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable deuterated solvent that does not have signals overlapping with the analyte (e.g., chloroform-d, benzene-d6).

    • For quantitative analysis, a known amount of an internal standard can be added.

  • NMR Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe is required.

    • Acquisition Parameters:

      • Acquire a 2H NMR spectrum.

      • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the deuterium nuclei for accurate quantification. This is typically 5 times the longest T1 relaxation time.

      • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the 2H NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the different deuterium positions in the this compound molecule.

    • The relative integrals of the signals can be used to confirm the position of deuteration and to assess the relative enrichment at each site.

    • By comparing the total integral of the deuterium signals to that of a known internal standard, the overall isotopic purity can be determined. A method combining 1H and 2H NMR can provide a very accurate determination of isotopic abundance.[2]

Visualizing the Workflow

To better illustrate the process of determining the isotopic purity of this compound, the following diagrams outline the experimental workflows for GC-MS and NMR analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Derivatization Derivatization (e.g., PFB ester) Sample->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Spectrum Mass Spectrum Analysis MS->Spectrum Distribution Isotopic Distribution Calculation Spectrum->Distribution Purity Isotopic Purity Report Distribution->Purity Result

Caption: Workflow for determining the isotopic purity of this compound using GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Analysis Sample This compound Solvent Dissolve in Deuterated Solvent Sample->Solvent NMR_Acquisition 2H NMR Spectrum Acquisition Solvent->NMR_Acquisition Processing Spectrum Processing NMR_Acquisition->Processing Integration Signal Integration & Quantification Processing->Integration Purity Isotopic Enrichment & Purity Report Integration->Purity Result

Caption: Workflow for determining the isotopic purity of this compound using NMR.

Conclusion

The isotopic purity of commercially available this compound is generally high, with suppliers typically guaranteeing at least 98 atom % D. For researchers, scientists, and drug development professionals who require precise quantification, it is essential to understand that this value represents an average enrichment and that a distribution of isotopologues is always present. The use of rigorous analytical techniques such as GC-MS and quantitative 2H NMR is paramount for accurately characterizing the isotopic distribution of a specific batch of this compound. The detailed protocols and workflows provided in this guide offer a solid foundation for implementing these analyses, ensuring the highest level of accuracy and reliability in research and development applications. It is always recommended to consult the Certificate of Analysis for lot-specific data and to perform in-house verification for the most critical applications.

References

An In-depth Technical Guide to the Stability and Storage of Isovaleric acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Isovaleric acid-d9. As a deuterated internal standard, its integrity is paramount for accurate quantitative analysis in various research and development applications. This document outlines best practices for handling, storing, and assessing the stability of this compound, supported by structured data and procedural diagrams.

Core Concepts in the Stability of Deuterated Standards

This compound, like other stable isotope-labeled (SIL) internal standards, is utilized to correct for variability during sample preparation and analysis in mass spectrometry-based assays.[1][2] The underlying principle is that a SIL standard is chemically identical to the analyte and will behave similarly throughout the experimental workflow.[1] Therefore, maintaining the chemical and isotopic stability of this compound is critical for generating reliable and reproducible data.

Key factors that can influence the stability of deuterated standards include:

  • Temperature: Affects the rate of chemical degradation.

  • Light: Can induce photochemical degradation.

  • Moisture: Can lead to hydrolysis or other water-mediated degradation.

  • pH: Can influence the stability of the carboxylic acid group.

  • Hydrogen-Deuterium (H/D) Exchange: While the deuterium (B1214612) atoms in this compound are on carbon atoms and thus generally stable, extreme conditions could potentially lead to exchange with protons from the solvent, compromising the isotopic purity.[3]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, specific storage conditions should be adhered to. The following table summarizes the recommended conditions for the neat compound and its solutions based on information from suppliers and general laboratory practices.

FormStorage TemperatureDurationAdditional Recommendations
Neat Compound Room TemperatureNot specifiedStore away from light and moisture.[4]
-20°CUp to 3 yearsFor the unlabeled powder form.[3]
Stock Solutions -80°CUp to 6 monthsUse within this period for optimal results.[1][5]
-20°CUp to 1 monthA shorter-term storage option.[1][5]
-80°CUp to 1 yearFor the unlabeled compound in solvent.[3]

For in vivo experiments, it is highly recommended to prepare fresh working solutions daily to ensure accuracy.[1][5] If precipitation is observed upon dissolution, gentle heating and/or sonication can be employed to aid in solubilization.[1][5]

Experimental Protocols for Stability Assessment

3.1. General Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the stability of a deuterated internal standard like this compound.

G cluster_prep Preparation cluster_testing Stability Tests cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound prep_qc Prepare Quality Control (QC) Samples at Different Concentrations prep_stock->prep_qc freeze_thaw Freeze-Thaw Stability prep_qc->freeze_thaw bench_top Bench-Top Stability prep_qc->bench_top long_term Long-Term Stability prep_qc->long_term lcms_analysis LC-MS/MS Analysis freeze_thaw->lcms_analysis bench_top->lcms_analysis long_term->lcms_analysis compare_results Compare with Reference (Freshly Prepared Sample) lcms_analysis->compare_results

Caption: A generalized workflow for conducting stability assessments of this compound.

3.2. Detailed Methodologies

  • Freeze-Thaw Stability:

    • Prepare a set of quality control (QC) samples containing this compound at a known concentration in the relevant biological matrix.

    • Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a minimum of three iterations.

    • Analyze the samples by LC-MS/MS and compare the response to that of freshly prepared standards.[5]

  • Bench-Top (Short-Term) Stability:

    • Prepare a set of QC samples as described above.

    • Keep the samples at room temperature for a duration that simulates the expected sample handling and preparation time (e.g., 4, 8, or 24 hours).

    • Analyze the samples by LC-MS/MS and compare the results to freshly prepared standards.[5]

  • Long-Term Stability:

    • Prepare a set of QC samples and store them at the intended long-term storage temperature (e.g., -80°C).

    • At specified time points (e.g., 1, 3, 6 months), retrieve a subset of the samples.

    • Allow the samples to thaw completely.

    • Analyze the samples by LC-MS/MS and compare the response to freshly prepared standards.[5]

Assessing Isotopic Purity and Enrichment

Maintaining the isotopic enrichment of this compound is crucial. The isotopic distribution can be monitored over time using high-resolution mass spectrometry (HR-MS).

4.1. Protocol for Isotopic Enrichment Assessment

  • Initial Analysis: Upon receiving a new batch of this compound, dissolve a small amount in a suitable solvent and analyze it using HR-MS to determine its initial isotopic distribution and enrichment.

  • Sample Preparation for Stability Study: Prepare solutions of this compound and store them under the desired test conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At regular intervals, take an aliquot of the stored solution and analyze it by HR-MS.

  • Data Analysis: Compare the isotopic distribution of the stored sample to the initial analysis. Any significant decrease in the abundance of the d9 isotopologue or the appearance of lower mass isotopologues (d8, d7, etc.) could indicate degradation or H/D exchange. A general method for determining isotopic enrichment involves comparing the measured isotope distribution with the theoretical distribution.[6]

The following diagram illustrates the decision-making process based on the stability assessment.

G start Conduct Stability Assessment check_degradation Significant Degradation or Loss of Isotopic Purity? start->check_degradation stable Compound is Stable Under Tested Conditions check_degradation->stable No not_stable Compound is Not Stable check_degradation->not_stable Yes reassess Re-evaluate Storage and Handling Procedures not_stable->reassess

Caption: Logical diagram for interpreting the results of a stability assessment.

Context: Metabolic Pathway of Isovaleric Acid

While this compound's primary role is as an analytical standard, the unlabeled compound is a natural metabolite. It is an intermediate in the degradation pathway of the branched-chain amino acid, leucine (B10760876). Understanding this pathway can provide context for its presence in biological samples.

G Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA Oxidative Decarboxylation Methylcrotonyl_CoA β-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Dehydrogenation Isovaleric_acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_acid Hydrolysis Methylglutaconyl_CoA β-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Carboxylation HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Hydration Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA

Caption: Simplified metabolic pathway showing the role of isovaleric acid in leucine degradation.

Conclusion

The stability and integrity of this compound are fundamental to its function as a reliable internal standard. Adherence to recommended storage conditions—primarily cold temperatures (-20°C to -80°C for solutions) and protection from light and moisture—is essential for minimizing degradation. Regular stability assessments, including freeze-thaw, bench-top, and long-term studies, are recommended to validate its performance within specific analytical methods. By implementing these rigorous practices, researchers can ensure the accuracy and reproducibility of their quantitative results.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Isovaleric Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Isovaleric acid-d9 (3-Methylbutanoic-d9 acid). As a deuterated internal standard, this compound is critical for the accurate quantification of its endogenous, non-labeled counterpart in various biological matrices. Understanding its fragmentation behavior is essential for developing robust and reliable analytical methods using Gas Chromatography-Mass Spectrometry (GC-MS).

Core Concepts of Isovaleric Acid Fragmentation

The fragmentation of isovaleric acid and its deuterated analog in an EI source is governed by established principles of organic mass spectrometry. The high-energy electrons (typically 70 eV) induce ionization, forming a molecular ion (M+•) that is energetically unstable. This ion subsequently undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. Key fragmentation pathways for short-chain branched carboxylic acids include:

  • McLafferty Rearrangement: A characteristic reaction of carbonyl compounds involving the transfer of a gamma (γ) hydrogen (or deuterium) to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the alpha-beta (α-β) carbon-carbon bond. This often produces the base peak in the spectrum.

  • Alpha (α) Cleavage: The breaking of a carbon-carbon bond adjacent to the carbonyl group. This can result in the loss of the alkyl side chain or the carboxyl group as a radical.

  • Loss of Neutral Molecules/Radicals: Simple cleavages resulting in the loss of small, stable neutral species such as deuterated methyl radicals (-CD3) or the carboxyl group (-COOH).

Predicted Fragmentation Pattern of this compound

While a publicly available, quantitatively detailed mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the well-documented spectrum of its non-deuterated analog, Isovaleric acid (C₅H₁₀O₂). The molecular weight of this compound (C₅D₉HO₂) is 111.19 g/mol , a 9-dalton shift from the 102.13 g/mol of the light version.[1] This mass shift is systematically reflected in the resulting fragment ions.

The table below summarizes the major predicted fragment ions for this compound under EI conditions.

m/z (mass-to-charge ratio)Proposed Fragment Ion (Structure)Proposed Neutral LossFragmentation Pathway
111 [(CD₃)₂CDCD₂COOH]⁺•-Molecular Ion (M⁺•)
93 [M - CD₃]⁺•CD₃ (Deuterated Methyl Radical)Cleavage of a methyl group
66 [C₄D₉]⁺•COOH (Carboxyl Radical)Alpha-cleavage
63 [C₂D₃HO₂]⁺•C₃D₆ (Deuterated Propene)McLafferty Rearrangement
50 [C₃D₇]⁺•CD₂COOHAlpha-cleavage
45 [COOH]⁺•C₄D₉ (Deuterated Isobutyl Radical)Alpha-cleavage

Visualization of the Fragmentation Pathway

The logical flow of the primary fragmentation events for this compound is illustrated below. The process begins with the molecular ion and branches into the major fragment ions observed in the mass spectrum.

Fragmentation_Pattern cluster_frags Primary Fragments M Molecular Ion [(CD₃)₂CDCD₂COOH]⁺• m/z = 111 F93 [M - CD₃]⁺ m/z = 93 M->F93 Loss of •CD₃ F66 [C₄D₉]⁺ m/z = 66 M->F66 Loss of •COOH (α-cleavage) F63 McLafferty Ion [C₂D₃HO₂]⁺• m/z = 63 M->F63 Loss of C₃D₆ (McLafferty) F50 [C₃D₇]⁺ m/z = 50 F66->F50 Loss of CD₂

Predicted EI fragmentation pathway of this compound.

Experimental Protocol for SCFA Analysis by GC-MS

This section provides a comprehensive protocol for the extraction, derivatization, and analysis of short-chain fatty acids (SCFAs), including isovaleric acid, from biological samples using GC-MS. This protocol is a synthesis of established methods.[2][3][4][5]

4.1. Materials and Reagents

  • Solvents: Methyl tert-butyl ether (MTBE), Ethanol (LC-MS grade), Pyridine

  • Acids: Hydrochloric acid (HCl), Succinic acid

  • Derivatization Agent (Optional): N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or Isobutyl chloroformate

  • Internal Standards: this compound and other relevant deuterated SCFAs (e.g., Sodium butyrate-d7).[3]

  • Gases: Helium (carrier gas, purity ≥ 99.999%)

4.2. Sample Preparation and Extraction

  • Homogenization: Weigh approximately 50-100 mg of the biological sample (e.g., feces, tissue) into a 2 mL microcentrifuge tube. For liquid samples (e.g., plasma, serum), use 100-200 µL.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample, calibration standard, and quality control sample. This is critical for correcting variations during sample preparation and analysis.[3]

  • Acidification: Acidify the sample to a pH < 3 by adding a strong acid. For example, add 10 µL of 1.0 M HCl per 100 µL of sample.[2] This step protonates the fatty acids, making them less water-soluble and more amenable to organic solvent extraction.

  • Extraction: Add 200 µL of MTBE to the acidified sample.[2] Vortex vigorously for 15-20 minutes at 4°C to perform liquid-liquid extraction (LLE).

  • Phase Separation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Collection: Carefully transfer the upper organic layer (MTBE), which contains the SCFAs, to a clean autosampler vial with a glass insert.

4.3. Derivatization (Optional, but Recommended for Improved Chromatography) While direct analysis is possible, derivatization enhances analyte volatility and improves peak shape.[6]

  • Drying: Evaporate the MTBE extract to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

  • Reaction: Re-dissolve the dried residue in 50 µL of a suitable solvent (e.g., ethanol). Add the derivatizing agent, for instance, 100 µL of MTBSTFA.[7]

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

4.4. GC-MS Instrumentation and Parameters The following are typical starting parameters for a GC-MS system. Optimization may be required based on the specific instrument and column used.

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent quadrupole or ion trap mass spectrometer

  • Column: High-polarity column such as a DB-FFAP (Free Fatty Acid Phase) or SH-WAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2][8]

  • Carrier Gas: Helium at a constant flow rate of 1.0-2.5 mL/min.[2][3]

  • Injection: 1 µL of the sample in splitless or split (e.g., 10:1 or 100:1 for concentrated samples) mode.[2]

  • Injector Temperature: 200-240°C.[3][8]

  • Oven Temperature Program:

    • Initial temperature: 50-80°C, hold for 2 min

    • Ramp 1: Increase to 150°C at 10°C/min

    • Ramp 2: Increase to 240-250°C at 20-40°C/min, hold for 5 min.[2][3]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][3]

    • Ion Source Temperature: 230-250°C.[2][3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity during quantification. Monitor the characteristic ions for both the analyte and the deuterated standard (e.g., m/z 63 for this compound). Full scan mode (e.g., m/z 40-200) can be used for initial method development and qualitative analysis.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of Isovaleric Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Deuteration

Isovaleric acid-d9 is the fully deuterated isotopologue of isovaleric acid (3-methylbutanoic acid) at all its carbon-bound hydrogen positions, excluding the acidic proton of the carboxylic acid group.

Molecular Formula: CD₃CD(CD₃)CD₂COOH[1]

The deuteration significantly alters the NMR signature of the molecule, providing a unique tool for tracing and quantification in complex biological matrices.

Caption: Chemical structure of this compound.

Predicted NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, derived from the known data of isovaleric acid. The key principle is that deuterium (B1214612) (²H) is NMR active but has a much smaller gyromagnetic ratio than protium (B1232500) (¹H), and thus its signals are not observed in a standard ¹H NMR spectrum. In ¹³C NMR, carbons attached to deuterium will exhibit coupling (C-D coupling) and a slight upfield shift (isotope effect).

Predicted ¹H NMR Spectrum

In the ¹H NMR spectrum of fully deuterated this compound, all signals corresponding to the aliphatic protons will be absent. The only observable signal will be that of the carboxylic acid proton.

SignalPredicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
-COOH~11-12Singlet1HCarboxylic acid proton

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will show signals for all five carbon atoms. The signals for the deuterated carbons will appear as multiplets due to one-bond C-D coupling, and their chemical shifts may be slightly upfield compared to the protio compound.

CarbonReference ¹³C Chemical Shift (δ) ppm (Isovaleric Acid in CDCl₃)[2]Predicted Multiplicity in this compoundPredicted J-coupling (JC-D) in Hz
C1 (-COOH)~180Singlet-
C2 (-CD₂-)~43Quintet~20-22
C3 (-CD-)~26Septet~20-22
C4, C5 (-CD₃)~22Heptet~19-21

Note: The predicted multiplicities are based on the spin (I=1) of deuterium, following the 2nI+1 rule. The J-coupling values are estimations based on typical one-bond C-D coupling constants.

Experimental Protocol for NMR Analysis

This section outlines a general methodology for acquiring NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for referencing. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d6 (DMSO-d6), or Water-d2 (D₂O).

  • Sample Concentration: Dissolve an appropriate amount of this compound (typically 5-25 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: An internal standard such as Tetramethylsilane (TMS) can be added for precise chemical shift referencing (0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[3]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H couplings (in this case, residual C-H couplings if deuteration is not 100%). For observing C-D couplings, a proton-decoupled but deuterium-coupled experiment should be run.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the chemical shift of the solvent or the internal standard.

  • Integration and Peak Picking: Integrate the area under the peaks (for ¹H NMR) and identify the peak positions (for both ¹H and ¹³C NMR).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Solvent Dissolve Dissolve Sample Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer LockShim Lock & Shim Transfer->LockShim Acquire1H Acquire ¹H Spectrum LockShim->Acquire1H Acquire13C Acquire ¹³C Spectrum LockShim->Acquire13C FT Fourier Transform Acquire1H->FT Acquire13C->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Analyze Analyze & Interpret Reference->Analyze

Caption: General workflow for NMR spectrum analysis.

Interpretation and Applications

The primary characteristic of the ¹H NMR spectrum of this compound is the significant reduction in signal complexity, with the disappearance of aliphatic proton signals. This makes the compound an excellent internal standard for quantifying non-deuterated isovaleric acid and other metabolites in complex mixtures via ¹H NMR, as its single carboxylic acid proton signal will likely be in a clear region of the spectrum.

In ¹³C NMR, the presence of C-D couplings provides direct evidence of deuteration at specific carbon positions. The multiplicity of each carbon signal confirms the number of deuterium atoms attached to it. This can be used to verify the isotopic purity of the labeled compound.

In drug development and metabolic research, this compound can be used as a tracer to follow the metabolic fate of isovaleric acid in biological systems using mass spectrometry or NMR spectroscopy.[4] The heavy isotope label allows for clear differentiation from the endogenous, non-labeled compound.

References

Methodological & Application

Quantitative Analysis of Isovaleric Acid in Biological Matrices using Isovaleric Acid-d9 by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of isovaleric acid in biological samples, such as plasma, serum, and urine, utilizing gas chromatography-mass spectrometry (GC-MS) with isovaleric acid-d9 as a stable isotope-labeled internal standard. Isovaleric acid is a key biomarker for isovaleric acidemia, an inherited metabolic disorder, and its accurate quantification is crucial for diagnosis and therapeutic monitoring.[1][2] The use of a deuterated internal standard ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[3][4] This protocol details sample preparation, including extraction and derivatization, as well as optimized GC-MS parameters for sensitive and reliable quantification.

Introduction

Isovaleric acid (3-methylbutanoic acid) is a short-chain fatty acid produced from the metabolism of the amino acid leucine.[5] Elevated levels of isovaleric acid and its metabolites are characteristic of isovaleric acidemia, an autosomal recessive metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[1][2] Accurate and precise measurement of isovaleric acid in biological fluids is essential for the diagnosis, monitoring, and management of this condition.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile organic compounds.[6][7] However, the analysis of short-chain fatty acids like isovaleric acid by GC-MS can be challenging due to their polarity and volatility.[8] Derivatization is often necessary to improve their chromatographic properties and detection sensitivity.[9][10]

Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard, is the gold standard for quantitative analysis.[3][11] this compound, a deuterated analog of isovaleric acid, serves as an ideal internal standard as it shares nearly identical chemical and physical properties with the analyte, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[3][4][12] This allows for the correction of any sample loss during preparation and variations in instrument response, leading to highly accurate and reproducible results.[11]

This application note provides a detailed, step-by-step protocol for the quantitative analysis of isovaleric acid in biological matrices using this compound as an internal standard, followed by GC-MS analysis.

Experimental Protocol

Materials and Reagents
  • Isovaleric Acid (≥99% purity)

  • This compound (≥98% isotopic purity)[3][12][13]

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standard (CS) Stock Solution: Prepare a 1 mg/mL stock solution of isovaleric acid in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the CS stock solution with methanol.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[10]

  • Extraction Solvent: Ethyl acetate (B1210297)

  • Acidifying Agent: 5M HCl

  • Anhydrous sodium sulfate (B86663)

  • Pyridine[10]

  • Methanol (HPLC grade)

  • Biological matrix (plasma, serum, or urine)

Sample Preparation
  • Sample Collection and Storage: Collect biological samples (e.g., 500 µL of plasma, serum, or urine) and store at -80°C until analysis.

  • Internal Standard Spiking: Thaw the samples on ice. To each sample, quality control (QC) sample, and calibration standard, add a known amount of the this compound internal standard working solution.

  • Acidification: Acidify the samples to a pH of less than 2 by adding 5M HCl.[10] This step is crucial for the efficient extraction of the acidic analyte.

  • Extraction:

    • Add 1 mL of ethyl acetate to each tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.

  • Drying: Add anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of BSTFA + 1% TMCS.[10]

    • Cap the vials tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[14]

    • Cool the vials to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column like a SH-WAX (60m x 0.25mm I.D., df=0.5 µm)[5]
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature 60°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min, hold for 2 minutes.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (TMS derivatives) Isovaleric Acid: m/z 117 (Quantifier), 159 (Qualifier) This compound: m/z 126 (Quantifier)

Data Analysis and Quantification

Calibration Curve

A calibration curve is constructed by analyzing the derivatized calibration standards. The curve is generated by plotting the ratio of the peak area of the isovaleric acid quantifier ion to the peak area of the this compound quantifier ion against the corresponding concentration of isovaleric acid. A linear regression analysis is then applied to the data.

Quantification of Isovaleric Acid in Samples

The concentration of isovaleric acid in the biological samples is determined by calculating the peak area ratio of the analyte to the internal standard and then using the linear regression equation from the calibration curve to calculate the concentration.

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance data for the GC-MS analysis of isovaleric acid.

Table 1: Calibration Curve and Performance Data

ParameterTypical Value
Calibration Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: Selected Ion Monitoring (SIM) Parameters

CompoundDerivativeQuantifier Ion (m/z)Qualifier Ion (m/z)
Isovaleric Acid TMS117159
This compound TMS126-

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Serum, Urine) spike Spike with This compound (IS) sample->spike acidify Acidify with HCl (pH < 2) spike->acidify extract1 Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract1 dry Dry with Na2SO4 extract1->dry evaporate Evaporate to Dryness (Nitrogen Stream) dry->evaporate derivatize Derivatization (BSTFA + 1% TMCS, 60°C) evaporate->derivatize gcms GC-MS Injection derivatize->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantification of Isovaleric Acid calibration->quantification

Caption: Experimental workflow for the GC-MS analysis of isovaleric acid.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of isovaleric acid in biological matrices using GC-MS with this compound as an internal standard. The described method, which includes a straightforward sample preparation procedure involving liquid-liquid extraction and derivatization, offers high sensitivity, accuracy, and precision. This protocol is well-suited for clinical research and diagnostic applications requiring reliable measurement of isovaleric acid, particularly in the context of metabolic disorders like isovaleric acidemia. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the quality of the quantitative data.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Isovaleric Acid in Human Plasma Using Isovaleric Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isovaleric acid in human plasma. Isovaleric acid is a short-chain fatty acid (SCFA) implicated in various physiological and pathological processes, including the metabolic disorder isovaleric acidemia.[1][2] The method utilizes a stable isotope-labeled internal standard, Isovaleric acid-d9, to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. This direct analysis approach avoids the need for chemical derivatization, simplifying the workflow and reducing analysis time.[3][4][5] The method demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for high-throughput bioanalysis in clinical research and drug development settings.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards: Isovaleric acid (≥99% purity), this compound (≥98% atom D) were sourced from a reputable chemical supplier.

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), and Water (LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), and human plasma (K2-EDTA).

  • Labware: Polypropylene (B1209903) microcentrifuge tubes (1.5 mL), autosampler vials, and pipettes.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions: Individual stock solutions of isovaleric acid and this compound (Internal Standard, IS) were prepared in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: A series of working standard solutions of isovaleric acid were prepared by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution: The this compound primary stock was diluted with acetonitrile to a final concentration of 100 ng/mL. This solution is used for protein precipitation.

  • Calibration Curve (CC) Standards: Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.05 to 50 µg/mL.

  • Quality Control (QC) Samples: QC samples were prepared in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.05 µg/mL

    • Low QC (LQC): 0.15 µg/mL

    • Medium QC (MQC): 2.5 µg/mL

    • High QC (HQC): 40 µg/mL

Sample Preparation Protocol

A protein precipitation method was used for the extraction of isovaleric acid from plasma.

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[6][7]

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.[8][9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8][9]

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0-0.5 min: 10% B

      • 0.5-2.5 min: 10% to 90% B

      • 2.5-3.0 min: 90% B

      • 3.1-4.0 min: 10% B (re-equilibration)

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Instrument Settings: Optimized for maximum signal intensity (e.g., IonSpray Voltage: -4500 V, Temperature: 550°C).

    • MRM Transitions: The following transitions were monitored:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q2) m/zDP (V)CE (V)
Isovaleric Acid101.157.1-40-15
This compound (IS)110.266.1-45-18
(DP: Declustering Potential, CE: Collision Energy. These values are instrument-dependent and require optimization.)

Method Validation and Data

The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability according to standard bioanalytical guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.05 to 50 µg/mL. The coefficient of determination (r²) was consistently >0.998.[3][4] The LLOQ was established at 0.05 µg/mL with a signal-to-noise ratio >10.

Table 1: Calibration Curve Summary

Parameter Value
Concentration Range 0.05 - 50 µg/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) ≥ 0.998
Accuracy at LLOQ 95.8% - 104.2%

| Precision at LLOQ | ≤ 8.5% |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing six replicates of QC samples at four concentration levels over three separate days. The results are summarized in Table 2.

Table 2: Intra- and Inter-day Precision and Accuracy

QC Level Nominal Conc. (µg/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 0.05 6.8 102.4 8.1 101.5
LQC 0.15 5.2 98.7 6.5 99.3
MQC 2.50 3.1 101.1 4.9 100.8

| HQC | 40.0 | 2.5 | 97.5 | 3.8 | 98.2 |

Matrix Effect and Recovery

The matrix effect and recovery were assessed at LQC and HQC levels. The stable isotope-labeled internal standard effectively compensated for matrix-induced ion suppression and variability in recovery.

Table 3: Matrix Effect and Recovery Data

QC Level Mean Recovery (%) Recovery %CV Mean Matrix Effect (%) Matrix Effect %CV IS-Normalized Matrix Factor %CV
LQC 94.2 4.8 88.9 5.1 2.1

| HQC | 96.5 | 3.1 | 87.5 | 4.3 | 1.8 |

Stability

The stability of isovaleric acid was evaluated under various conditions to ensure sample integrity during handling and storage. The analyte was found to be stable under all tested conditions.

Table 4: Stability Assessment Summary

Stability Condition Duration Result
Autosampler Stability 24 hours at 10°C Stable
Bench-top Stability 8 hours at Room Temp. Stable
Freeze-Thaw Stability 3 cycles Stable

| Long-term Stability | 90 days at -80°C | Stable |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data processing.

LCMS_Workflow sample 1. Plasma Sample (CC, QC, Unknown) spike 2. Spike with IS (this compound) sample->spike precip 3. Protein Precipitation (Acetonitrile) spike->precip centrifuge 4. Centrifugation (14,000 rpm, 10 min) precip->centrifuge supernatant 5. Supernatant Transfer to Autosampler Vial centrifuge->supernatant lcms 6. LC-MS/MS Analysis supernatant->lcms data 7. Data Processing (Quantification) lcms->data

Caption: Experimental workflow for isovaleric acid quantification.

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of isovaleric acid in human plasma has been successfully developed and validated. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility, which is critical for quantitative bioanalysis.[10] The direct analysis approach without derivatization offers a significant advantage in terms of sample throughput and simplicity.[3][4][5] This method is well-suited for clinical and research applications requiring reliable measurement of isovaleric acid.

References

Application Note & Protocols: Sample Preparation for Isovaleric Acid Quantification using Isovaleric Acid-d9 Spiking

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isovaleric acid (IVA), a branched-chain short-chain fatty acid, is a key metabolite in the leucine (B10760876) catabolism pathway.[1] Its quantification in biological matrices such as plasma, serum, and urine is crucial for studying metabolic pathways, diagnosing inborn errors of metabolism like Isovaleric Acidemia (IVA), and for research in the microbiome and drug development.[1][2][3] Due to its volatile nature and the complexity of biological samples, accurate quantification requires robust sample preparation and the use of a stable isotope-labeled internal standard (IS).[3] Isovaleric acid-d9 is an ideal internal standard as it shares near-identical physicochemical properties with the endogenous analyte, allowing for effective correction of matrix effects and variations during sample processing and analysis.[1][4]

This document provides detailed protocols for the preparation of plasma, serum, and urine samples for quantification of isovaleric acid using this compound spiking, primarily for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

General Considerations for Sample Handling

  • Sample Collection: Collect blood samples in appropriate vacutainers (e.g., EDTA for plasma, SST for serum).[5] Urine samples should be collected in sterile containers.[1]

  • Sample Storage: To minimize analyte degradation and volatilization, process samples as quickly as possible. If immediate processing is not feasible, store samples at -80°C.[1][6]

  • Internal Standard Spiking: The internal standard, this compound, should be added to the sample at the very beginning of the preparation process to account for any analyte loss during extraction and subsequent steps.[4]

Protocol 1: Protein Precipitation for Plasma/Serum Samples (LC-MS/MS Analysis)

This protocol is a rapid and straightforward method for removing proteins from plasma or serum, suitable for high-throughput analysis.

Experimental Workflow

G cluster_workflow Workflow: Protein Precipitation sample 1. Aliquot Plasma/Serum spike 2. Spike with This compound IS sample->spike precip 3. Add Cold Acetonitrile (B52724) (Protein Precipitation) spike->precip vortex 4. Vortex & Incubate precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant analyze 7. LC-MS/MS Analysis supernatant->analyze

Caption: Workflow for plasma/serum sample preparation via protein precipitation.

Methodology

  • Aliquoting: In a microcentrifuge tube, aliquot 100 µL of plasma or serum sample.

  • Internal Standard Spiking: Add a specific, constant amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution in acetonitrile) to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.[7] The ratio of acetonitrile to sample is typically 4:1 to ensure efficient protein removal.[8]

  • Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds. For complete precipitation, incubate the samples at -20°C for at least 1 hour.[8]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000-16,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[8][9]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or an autosampler vial for analysis.

  • Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) & Derivatization for Plasma/Serum (GC-MS Analysis)

For GC-MS analysis, volatile short-chain fatty acids like isovaleric acid often require derivatization to improve their chromatographic properties and sensitivity. This protocol involves an extraction followed by derivatization with Pentafluorobenzyl Bromide (PFBBr).[10]

Experimental Workflow

G cluster_workflow Workflow: LLE and Derivatization sample 1. Aliquot Plasma/Serum spike 2. Spike with This compound IS sample->spike acidify 3. Acidify Sample (e.g., HCl) spike->acidify extract 4. Liquid-Liquid Extraction (e.g., Butanol/Methanol) acidify->extract centrifuge 5. Centrifuge & Collect Organic Layer extract->centrifuge derivatize 6. Derivatize with PFBBr centrifuge->derivatize analyze 7. GC-MS Analysis derivatize->analyze

Caption: Workflow for plasma/serum sample preparation via LLE and derivatization.

Methodology

  • Aliquoting: In a glass tube, aliquot 200 µL of plasma or serum sample.[11]

  • Internal Standard Spiking: Add the this compound internal standard solution.

  • Acidification: Acidify the sample by adding a small volume of HCl to a final concentration of approximately 25 mM to ensure the carboxylic acid is in its protonated form for efficient extraction.[11]

  • Extraction: Add 1 mL of an extraction solvent like 1-butanol/methanol (3:1, v/v) or iso-octane.[9][11]

  • Separation: Vortex the mixture for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[11]

  • Collection: Transfer the upper organic layer to a clean glass tube. Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile. Incubate at room temperature for 20 minutes.[11]

  • Final Preparation: Dry the derivatized sample under vacuum. Reconstitute the residue in 50 µL of iso-octane.

  • Analysis: Inject 1 µL into the GC-MS system for analysis.[11]

Protocol 3: 'Dilute-and-Shoot' for Urine Samples (LC-MS/MS Analysis)

Urine is a less complex matrix than plasma or serum, and for many applications, a simple dilution is sufficient before analysis, especially when using a robust LC-MS/MS system.

Experimental Workflow

G cluster_workflow Workflow: Urine 'Dilute-and-Shoot' sample 1. Aliquot Urine Sample centrifuge 2. Centrifuge to Remove Particulates sample->centrifuge dilute 3. Dilute Supernatant & Spike with IS centrifuge->dilute vortex 4. Vortex to Mix dilute->vortex analyze 5. LC-MS/MS Analysis vortex->analyze

Caption: Workflow for urine sample preparation via the 'Dilute-and-Shoot' method.

Methodology

  • Aliquoting and Centrifugation: Aliquot 100 µL of urine into a microcentrifuge tube. Centrifuge at 3,000 g to pellet any particulate matter.[7]

  • Dilution and Spiking: Transfer 20 µL of the urine supernatant to a new tube. Add the this compound internal standard and dilute with an appropriate solvent, such as 180 µL of 50:50 acetonitrile/DI water with 0.1% formic acid.[7] The dilution factor can be adjusted based on the expected analyte concentration and instrument sensitivity.

  • Mixing: Vortex the mixture thoroughly.

  • Transfer: Transfer the final solution to an autosampler vial.

  • Analysis: Inject the sample into the LC-MS/MS system.

Quantitative Data Summary

The performance of analytical methods is highly dependent on the specific matrix, instrumentation, and protocol used. The following table summarizes typical performance characteristics reported for the analysis of isovaleric acid and other short-chain fatty acids in biological fluids.

ParameterLC-MS/MS (Serum/Plasma)GC-MS (General)Notes
Lower Limit of Quantification (LLOQ) 3 - 19 ng/mL[6]~0.5 ppb (with derivatization)[1]LLOQ is dependent on derivatization and instrument sensitivity.
Limit of Detection (LOD) 1 - 7 ng/mL[6]Not specified, but generally very low.High sensitivity is a key advantage of both techniques.[1]
Linearity Range 0.015 - 25 µg/mL[5]4 - 100 µM[12]Wide linear ranges allow for quantification in both healthy and disease states.
Recovery 94 - 114%[6]>90% (with LLE)[9]Use of an internal standard like this compound is critical to correct for recovery.
Precision (%RSD) < 15%< 5%[1]Both methods demonstrate good repeatability.

Leucine Catabolism and Isovaleric Acid Detoxification

Understanding the metabolic origin of isovaleric acid is vital for interpreting results, particularly in clinical research. Isovaleric acid is an intermediate in the degradation of the branched-chain amino acid, leucine. In the genetic disorder Isovaleric Acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is then converted to isovaleric acid and its conjugates.[3][13]

G cluster_pathway Leucine Catabolism Pathway cluster_detox Detoxification Pathways Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA EnzymeBlock Isovaleryl-CoA Dehydrogenase (Deficient in IVA) IsovalerylCoA->EnzymeBlock IVA Isovaleric Acid IsovalerylCoA->IVA Accumulation in Disease Metabolites Further Metabolism EnzymeBlock->Metabolites Normal Metabolism IVG Isovalerylglycine (Excreted in Urine) IVA->IVG + Glycine IVC Isovalerylcarnitine (Excreted in Urine) IVA->IVC + Carnitine

Caption: Simplified pathway of leucine metabolism and isovaleric acid detoxification.

References

Application Note & Protocol: Quantification of Short-Chain Fatty acids using Isovaleric acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of short-chain fatty acids (SCFAs) in biological samples using gas chromatography-mass spectrometry (GC-MS) with isovaleric acid-d9 as an internal standard.

Introduction

Short-chain fatty acids (SCFAs) are saturated fatty acids with one to six carbon atoms, primarily produced in the colon by the bacterial fermentation of dietary fibers.[1][2] The most abundant SCFAs are acetic, propionic, and butyric acids, with isobutyric, valeric, and isovaleric acids present in smaller quantities.[1] These molecules are crucial signaling molecules in host-microbiome interactions, influencing gut health, metabolism, and immune function.[2][3] Dysregulation of SCFA profiles has been associated with various diseases, including inflammatory bowel disease, obesity, and diabetes.

Accurate quantification of SCFAs in biological matrices is essential for understanding their physiological roles. However, their high volatility and polarity present analytical challenges.[2][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for SCFA analysis.[5][6] To enhance volatility and improve chromatographic separation, a derivatization step is often employed.[4][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate and precise quantification by correcting for variations in sample preparation and instrument response.[1]

This application note details a robust protocol for the extraction, derivatization, and quantification of SCFAs in biological samples using this compound as an internal standard.

Experimental Workflow

The overall experimental workflow for SCFA quantification is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Feces, Plasma) Homogenization Homogenization SampleCollection->Homogenization Acidification Acidification Homogenization->Acidification InternalStandard Addition of This compound Acidification->InternalStandard Extraction Liquid-Liquid Extraction InternalStandard->Extraction Drying Drying Extraction->Drying DerivatizationStep Derivatization (e.g., Silylation) Drying->DerivatizationStep GCMS_Analysis GC-MS Analysis DerivatizationStep->GCMS_Analysis PeakIntegration Peak Integration GCMS_Analysis->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for SCFA quantification.

Materials and Reagents

  • SCFA Standards: Acetic acid, propionic acid, isobutyric acid, butyric acid, valeric acid, isovaleric acid, and hexanoic acid.

  • Internal Standard (IS): this compound.

  • Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI).

  • Solvents: Diethyl ether, Ethyl acetate (B1210297) (GC grade).

  • Other Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Pyridine.

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solutions: Prepare individual stock solutions of each SCFA and this compound in a suitable solvent (e.g., diethyl ether) at a concentration of 10 mg/mL.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all SCFAs at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard mixture. Each calibration standard should be spiked with this compound at a constant concentration (e.g., 10 µg/mL).

Sample Preparation

The following protocol is a general guideline and may need to be optimized for specific biological matrices.

  • Homogenization: Homogenize the biological sample (e.g., 50 mg of feces or 100 µL of plasma) in deionized water.

  • Acidification: Acidify the homogenate by adding a strong acid, such as HCl, to a final pH of 2-3.[7][8] This converts the SCFA salts to their free acid form.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample.

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent such as diethyl ether or methyl tert-butyl ether (MTBE).[7][8][9] Vortex vigorously and centrifuge to separate the phases.

  • Collection: Carefully collect the organic layer containing the SCFAs.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

Derivatization

Derivatization is performed to increase the volatility and thermal stability of the SCFAs for GC-MS analysis.[4][6]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of ethyl acetate).

  • Reagent Addition: Add the derivatization reagent, MTBSTFA (e.g., 50 µL), to the reconstituted extract.

  • Incubation: Cap the vials tightly and heat at 60°C for 30-60 minutes to facilitate the derivatization reaction.

  • Cooling: Allow the samples to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters and may require optimization based on the instrument and column used.

ParameterSetting
GC System Agilent 7890B GC or equivalent
Column Agilent DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial 50°C, hold 1 min; ramp to 150°C at 10°C/min; ramp to 250°C at 20°C/min, hold 5 min[2]
Carrier Gas Helium at 1 mL/min
MS System Agilent 5977B MSD or equivalent
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Quantitative Data

The following table provides representative quantifier and qualifier ions for the TBDMS derivatives of common SCFAs and the internal standard.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Acetic acid-TBDMS~5.811775, 133
Propionic acid-TBDMS~7.213175, 145
Isobutyric acid-TBDMS~8.114575, 159
Butyric acid-TBDMS~8.514575, 159
Isovaleric acid-TBDMS~9.315975, 173
Valeric acid-TBDMS~9.615975, 173
This compound-TBDMS (IS) ~9.3 168 84, 182
Hexanoic acid-TBDMS~10.517375, 187

Data Analysis

  • Peak Integration: Integrate the peak areas of the quantifier ions for each SCFA and the internal standard.

  • Response Factor Calculation: Calculate the response factor (RF) for each SCFA relative to the internal standard using the calibration standards.

    • RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calibration Curve: Generate a calibration curve for each SCFA by plotting the peak area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Concentration / IS Concentration).

  • Quantification: Determine the concentration of each SCFA in the biological samples using the generated calibration curve.

Signaling Pathway Context

While this document focuses on the analytical methodology, it is important to understand the biological context of SCFAs. The diagram below illustrates a simplified representation of the role of SCFAs in host signaling.

scfa_signaling cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_systemic Systemic Circulation DietaryFiber Dietary Fiber Microbiota Gut Microbiota DietaryFiber->Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFAs Colonocytes Colonocytes SCFAs->Colonocytes HDAC_Inhibition HDAC Inhibition SCFAs->HDAC_Inhibition SystemicSCFAs Systemic SCFAs SCFAs->SystemicSCFAs Absorption EnergySource Energy Source Colonocytes->EnergySource Butyrate GPCRs GPCRs (GPR41, GPR43) SystemicSCFAs->GPCRs ImmuneModulation Immune Modulation GPCRs->ImmuneModulation MetabolicRegulation Metabolic Regulation GPCRs->MetabolicRegulation

Caption: Simplified SCFA signaling pathways.

Conclusion

This application note provides a comprehensive protocol for the quantification of short-chain fatty acids in biological samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard and a robust derivatization procedure coupled with GC-MS analysis ensures accurate and reliable quantification of these important metabolites. This method can be a valuable tool for researchers investigating the role of the gut microbiome in health and disease.

References

Application Notes and Protocols for Isovaleric Acid-d9 in Gut Microbiome Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovaleric acid, a branched-chain fatty acid (BCFA), is a key metabolite produced by the gut microbiota through the fermentation of the amino acid leucine[1][2]. It plays a significant role in host physiology, including gut motility and inflammatory responses[2][3]. In the field of gut microbiome metabolomics, stable isotope-labeled isovaleric acid-d9 serves as an invaluable internal standard for the accurate quantification of short-chain fatty acids (SCFAs) and BCFAs in complex biological matrices such as feces, cecal contents, and plasma[4][5]. Its chemical similarity to the analytes of interest ensures that it behaves similarly during sample extraction, derivatization, and analysis, thereby correcting for variations in sample preparation and instrument response[6][7]. This document provides detailed application notes and protocols for the use of this compound in gut microbiome metabolomics studies.

Applications of this compound

  • Internal Standard for Absolute Quantification: this compound is widely used as an internal standard in mass spectrometry-based methods (both GC-MS and LC-MS) for the absolute quantification of SCFAs and BCFAs[4][5][8][9]. The use of a stable isotope-labeled internal standard is considered the gold standard for metabolite quantification as it accounts for matrix effects and variations in extraction efficiency and instrument response.

  • Metabolic Flux Analysis: While not a direct application of this compound as a tracer itself in the provided context, the accurate quantification it enables is crucial for stable isotope labeling studies that trace the metabolic fate of precursors (e.g., labeled amino acids) into BCFAs like isovaleric acid[10][11]. This allows for the measurement of metabolic fluxes and a deeper understanding of gut microbial metabolism.

  • Biomarker Discovery and Validation: Accurate quantification of isovaleric acid and other SCFAs is critical in studies aiming to identify and validate metabolic biomarkers for various physiological and pathological conditions, such as inflammatory bowel disease, obesity, and diabetes[12][13]. For instance, altered levels of isovaleric acid have been associated with type 2 diabetes and depression[13][14].

Quantitative Data Summary

The following tables summarize the quantitative performance data for methods utilizing deuterated internal standards, including this compound, for the quantification of SCFAs.

Table 1: Performance of LC-MS/MS Methods for SCFA Quantification

ParameterValueReference
Linearity (R²)0.9944 - 0.9999[12]
Lower Limit of Detection (LOD)40 nM[5]
Recovery92.38% - 109.65%[12]
Relative Standard Deviation (RSD)0.31% - 6.44%[12]

Table 2: Performance of GC-MS Methods for SCFA Quantification

ParameterValueReference
Linearity (R²)> 0.999[15]
Lower Limit of Detection (LOD)0.064 - 0.067 µM[15]
Recovery81.27% - 128.42%[15]
Repeatability (RSD)< 2%[15]

Experimental Protocols

Protocol 1: Quantification of SCFAs in Fecal Samples using LC-MS/MS with Derivatization

This protocol is a synthesis of methodologies described for the quantification of SCFAs using a deuterated internal standard like this compound and chemical derivatization to enhance sensitivity and chromatographic retention.

1. Materials and Reagents:

  • This compound (internal standard)

  • SCFA standards (acetic, propionic, butyric, isobutyric, valeric, isovaleric, etc.)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Derivatization Reagent: e.g., 2-picolylamine (2-PA) or 3-nitrophenylhydrazine (B1228671) (3-NPH)

  • Coupling Agent: e.g., EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Catalyst: e.g., Pyridine

  • Extraction Solvent: e.g., Ether or a mixture of water and organic solvent

  • Acidifying Agent: e.g., Phosphoric acid or HCl

2. Sample Preparation and Extraction:

  • Weigh approximately 50 mg of frozen fecal sample into a 2 mL microcentrifuge tube.

  • Add a known amount of the internal standard stock solution (containing this compound).

  • Add 1 mL of extraction solvent (e.g., acidified water or ether).

  • Homogenize the sample using a bead beater for 5-10 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube. If using ether, the organic layer is collected.

3. Derivatization (using 3-NPH as an example):

  • Take a 100 µL aliquot of the sample extract.

  • Add the derivatization cocktail containing 3-NPH, EDC, and pyridine.

  • Incubate the reaction mixture, for example, at 40°C for 30 minutes.

  • After incubation, add a quenching solution if necessary and dilute the sample with a water/methanol mixture for LC-MS analysis.

4. LC-MS/MS Analysis:

  • UHPLC System: Agilent 1290 Infinity II or equivalent[16].

  • Mass Spectrometer: Agilent 6495B QqQ MS or equivalent[16].

  • Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 1.9 µm)[16].

  • Mobile Phase A: 100% nanopure water[16].

  • Mobile Phase B: 1:1 (v/v) Acetonitrile/Isopropanol[16].

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to elute the derivatized SCFAs, and then re-equilibrate the column[16].

  • Injection Volume: 1 µL[16].

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each derivatized SCFA and the deuterated internal standard are monitored. For example, for aniline-derivatized isovaleric-d9, the transition could be [M+H]+ m/z 187.2 → m/z 95.1[4][5].

5. Data Analysis:

  • Create a calibration curve for each SCFA using the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

  • Calculate the concentration of each SCFA in the samples based on the calibration curves.

Protocol 2: Quantification of SCFAs in Cecal Contents using GC-MS

This protocol outlines a general procedure for SCFA analysis by GC-MS, where this compound can be used as an internal standard.

1. Materials and Reagents:

  • This compound (internal standard)

  • SCFA standards

  • Extraction Solvent: Anhydrous ether[15].

  • Acidifying Agent: Phosphoric acid or HCl[15].

  • Drying Agent: Sodium sulfate[15].

  • Derivatization Reagent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[15].

2. Sample Preparation and Extraction:

  • Homogenize a known weight of cecal contents in acidified water.

  • Spike the homogenate with the this compound internal standard.

  • Extract the SCFAs with an organic solvent like ether by vigorous vortexing.

  • Centrifuge to separate the phases and collect the organic layer.

  • Dry the organic extract with anhydrous sodium sulfate[15].

3. Derivatization:

  • Transfer the dried extract to a new vial.

  • Add the derivatization reagent (e.g., BSTFA).

  • Incubate at a controlled temperature (e.g., 37°C) to allow for the derivatization to complete[15].

4. GC-MS Analysis:

  • GC System: Coupled to a mass spectrometer (e.g., Thermo Fisher ISQ 7000)[15].

  • Column: A suitable column for volatile fatty acid analysis.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless or split.

  • Temperature Program: An initial low temperature, followed by a ramp to a higher temperature to elute the derivatized SCFAs.

  • MS Detection: Can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for sensitive quantification[15]. The characteristic ions for each derivatized SCFA and this compound are monitored.

5. Data Analysis:

  • Quantify the SCFAs by constructing a calibration curve based on the peak area ratios of the analytes to the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Fecal/Cecal Sample Spike Spike with This compound (IS) Sample->Spike Homogenize Homogenization & Acidification Spike->Homogenize Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatization Derivatization (e.g., 3-NPH, BSTFA) Supernatant->Derivatization aliquot Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Quantification Quantification using Analyte/IS Ratio Analysis->Quantification Results Metabolite Concentrations Quantification->Results

Caption: Workflow for SCFA quantification using this compound.

Signaling Pathway

signaling_pathway cluster_cell Colon Smooth Muscle Cell IVA Isovaleric Acid AC Adenylate Cyclase IVA->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Muscle Relaxation PKA->Relaxation leads to

Caption: Isovaleric acid-induced colon muscle relaxation pathway.[1][2]

Conclusion

This compound is an essential tool in gut microbiome metabolomics, enabling robust and accurate quantification of SCFAs and BCFAs. The protocols and data presented here provide a framework for researchers to implement these methods in their own studies. The use of stable isotope-labeled internal standards like this compound is crucial for generating high-quality, reproducible data, which is fundamental for advancing our understanding of the role of the gut microbiome in health and disease.

References

Applications of Isovaleric Acid-d9 in Clinical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acid-d9 is the deuterium-labeled form of isovaleric acid, a branched-chain fatty acid. In clinical chemistry, its primary and most critical application is as an internal standard for the quantitative analysis of isovaleric acid and its metabolites in biological matrices such as plasma, serum, and urine. This is particularly crucial for the diagnosis and therapeutic monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder.[1][2] IVA is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which leads to the accumulation of isovaleric acid and its derivatives, resulting in a range of clinical manifestations from mild to life-threatening.[1][2]

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[3] This is because it is chemically identical to the analyte of interest, isovaleric acid, and thus exhibits the same behavior during sample preparation, chromatography, and ionization.[3] Any variations or loss of sample during the analytical process will affect both the analyte and the internal standard proportionally, allowing for highly accurate and precise quantification.[3]

These application notes provide detailed protocols for the use of this compound in the clinical analysis of isovaleric acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method: Isotope Dilution Mass Spectrometry

The quantification of isovaleric acid in clinical samples using this compound is based on the principle of stable isotope dilution mass spectrometry (IDMS). A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Following extraction and chromatographic separation, the analyte (isovaleric acid) and the internal standard (this compound) are detected by the mass spectrometer. Because they have different masses, they can be distinguished. The concentration of the endogenous isovaleric acid is then determined by calculating the ratio of the signal intensity of the analyte to that of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of isovaleric acid and a fixed concentration of the internal standard.

Application 1: Diagnosis and Monitoring of Isovaleric Acidemia using LC-MS/MS

This protocol describes a method for the quantitative analysis of isovaleric acid in human plasma or serum using LC-MS/MS with this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

  • Isovaleric acid (analytical standard)

  • This compound (internal standard)[4][5]

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Human plasma/serum (blank and patient samples)

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

2. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of isovaleric acid and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions:

    • Calibration Standards: Prepare a series of working solutions of isovaleric acid by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL) in methanol.

  • Sample Preparation (Protein Precipitation): [6]

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum sample, calibration standard, or quality control sample.

    • Add 10 µL of the this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[6]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, with a particle size suitable for your system) is commonly used. A HILIC column can also be employed for the separation of isomers.[7]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A rapid gradient from a low to a high percentage of the organic phase.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) operating in negative ion electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

4. Data Analysis

  • Integrate the chromatographic peak areas for isovaleric acid and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of isovaleric acid in the patient samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data
ParameterTypical ValueReference
Linearity Range0.1 - 100 µg/mL[8]
Lower Limit of Quantification (LLOQ)1 ng/mL[7]
Intraday Precision (%CV)< 10%[8]
Interday Precision (%CV)< 10%[8]
Accuracy (% Recovery)97-103%[8]

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/Serum Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 or HILIC column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Isovaleric Acid Calibrate->Quantify

LC-MS/MS workflow for isovaleric acid quantification.

Application 2: Organic Acid Profiling in Urine by GC-MS

This protocol outlines a method for the analysis of organic acids, including isovaleric acid, in urine using GC-MS with this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

  • Isovaleric acid (analytical standard)

  • This compound (internal standard)

  • Urine samples (patient and control)

  • Internal standards for other organic acids (e.g., tropic acid)

  • Hydroxylamine (B1172632) hydrochloride

  • Pyridine (B92270)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Sodium chloride

  • Hydrochloric acid (HCl)

  • Nitrogen gas

  • Heating block or water bath

2. Standard and Sample Preparation

  • Internal Standard Solution: Prepare a working solution of this compound and other internal standards in a suitable solvent.

  • Sample Preparation (Extraction and Derivatization): [9][10]

    • To a glass tube, add a volume of urine normalized to creatinine (B1669602) concentration (e.g., containing 1 µmole of creatinine).[9]

    • Add the internal standard solution.

    • Add hydroxylamine to form oximes of ketoacids.

    • Acidify the mixture with HCl and saturate with sodium chloride.

    • Extract the organic acids with ethyl acetate.

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in pyridine and add BSTFA with 1% TMCS to form trimethylsilyl (B98337) (TMS) derivatives.

    • Heat the mixture to complete the derivatization.

3. GC-MS Analysis

  • GC System: Gas chromatograph with a capillary column suitable for organic acid analysis (e.g., DB-5ms).

  • Injection: Splitless injection of the derivatized sample.

  • Oven Program: A temperature ramp to elute the compounds of interest.

  • Carrier Gas: Helium.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Full scan mode to identify a profile of organic acids, or selected ion monitoring (SIM) for targeted quantification of isovaleric acid.

4. Data Analysis

  • Identify the TMS derivative of isovaleric acid and this compound based on their retention times and mass spectra.

  • Quantify isovaleric acid using the ratio of the peak area of its characteristic ion to that of the corresponding ion of this compound, referenced against a calibration curve.

Quantitative Data
ParameterTypical Value
Linearity RangeAnalyte-dependent, typically in the µg/mL range
Limit of DetectionAnalyte-dependent, can be in the low ng/mL range
Precision (%CV)< 15%
Accuracy (% Recovery)85-115%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Urine Sample Spike Add Internal Standards (incl. This compound) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Derivatize TMS Derivatization Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Full Scan or SIM) Separate->Detect Identify Identify Peaks Detect->Identify Quantify Quantify Organic Acids Identify->Quantify

GC-MS workflow for urinary organic acid profiling.

Application 3: Metabolic Studies

Deuterium-labeled compounds like this compound can also be used as tracers in metabolic studies to investigate the in vivo fate of isovaleric acid.[11][12][13] By administering this compound to a subject or in a cell culture model, researchers can track its conversion to downstream metabolites using mass spectrometry. This can provide valuable insights into metabolic pathways and the effects of disease or therapeutic interventions on these pathways.

Leucine (B10760876) Catabolism Pathway and the Role of Isovaleric Acid

Isovaleric acid is an intermediate in the catabolism of the branched-chain amino acid, leucine.[2][14] In Isovaleric Acidemia, a deficiency in isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is then converted to isovaleric acid and other derivatives.

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVA_Block Isovaleryl-CoA Dehydrogenase (Deficient in IVA) Isovaleryl_CoA->IVA_Block Isovaleric_Acid Isovaleric Acid (Accumulates) Isovaleryl_CoA->Isovaleric_Acid Accumulation in IVA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVA_Block->Methylcrotonyl_CoA Normal Pathway Derivatives Other Derivatives (e.g., Isovalerylglycine) Isovaleric_Acid->Derivatives

Simplified leucine catabolism pathway in Isovaleric Acidemia.

Conclusion

This compound is an indispensable tool in clinical chemistry, particularly for the accurate and precise diagnosis and management of Isovaleric Acidemia. Its use as an internal standard in mass spectrometry-based methods ensures the reliability of quantitative results, which is essential for clinical decision-making. The protocols outlined in these application notes provide a framework for the implementation of robust and reliable analytical methods for isovaleric acid in a clinical or research setting. Furthermore, its application in metabolic studies holds promise for a deeper understanding of the pathophysiology of isovaleric acidemia and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Creating a Calibration Curve with Isovaleric acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acid, a branched-chain fatty acid, is a significant biomarker in various metabolic disorders, including isovaleric acidemia. Accurate quantification of isovaleric acid in biological matrices is crucial for clinical diagnosis, therapeutic monitoring, and metabolic research. The use of a stable isotope-labeled internal standard, such as Isovaleric acid-d9, is the gold standard for quantitative analysis by mass spectrometry. This internal standard co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

This document provides a detailed protocol for creating a robust calibration curve for the quantification of isovaleric acid in human plasma using this compound as an internal standard. The methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented.

Experimental Protocols

Materials and Reagents
  • Isovaleric acid (analytical standard, ≥99.5% purity)

  • This compound (isotopic purity ≥98%)

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • Formic acid (≥98%)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 3-Nitrophenylhydrazine (3-NPH)

  • Pyridine

  • Hexane

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Human plasma (drug-free)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Microcentrifuge tubes

  • 96-well plates (optional)

Preparation of Stock and Working Solutions

2.1. Isovaleric Acid Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of isovaleric acid into a 10 mL Class A volumetric flask.

  • Dissolve the isovaleric acid in methanol and make up the volume to the mark.

  • This stock solution should be stored at -20°C.

2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of this compound into a 1 mL Class A volumetric flask.

  • Dissolve the this compound in methanol and make up the volume to the mark.

  • This stock solution should be stored at -20°C.

2.3. This compound Internal Standard (IS) Working Solution (10 µg/mL)

  • Pipette 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with 50% methanol in water.

  • This working solution will be used to spike all calibration standards, quality control samples, and study samples.

2.4. Preparation of Calibration Standards

Prepare a series of working standard solutions by serial dilution of the 1 mg/mL Isovaleric acid stock solution with 50% methanol. These working standards will be used to spike the blank plasma to create the calibration curve.

Calibration StandardConcentration of Working Standard (µg/mL)Volume of Working Standard (µL)Final Volume with 50% Methanol (µL)
CS11101000
CS25501000
CS3101001000
CS45050 (from 100 µg/mL intermediate)1000
CS5100100 (from 100 µg/mL intermediate)1000
CS6500500 (from 1 mg/mL stock)1000
CS7800800 (from 1 mg/mL stock)1000
CS810001000 (from 1 mg/mL stock)1000
Sample Preparation (Protein Precipitation)
  • Aliquot 90 µL of blank human plasma into microcentrifuge tubes for each calibration standard and quality control sample.

  • Spike 10 µL of the appropriate Isovaleric acid working standard solution into each tube to achieve the final concentrations for the calibration curve.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution to all samples (except the blank).

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[1][2][3]

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis

4.1. Derivatization with 3-Nitrophenylhydrazine (3-NPH)

For enhanced sensitivity of short-chain fatty acids in LC-MS/MS, derivatization is often recommended.

  • Evaporate the supernatant from the sample preparation step to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a solution containing 10 mg/mL EDC and 10 mg/mL 3-NPH in 50% methanol.

  • Vortex and incubate at 40°C for 30 minutes.

  • After incubation, add 100 µL of 90% acetonitrile in water for injection.

4.2. LC-MS/MS Instrument Parameters

ParameterRecommended Conditions
LC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate0.3 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Isovaleric acid derivative)To be optimized based on the specific derivative
MRM Transition (this compound derivative)To be optimized based on the specific derivative
Collision EnergyTo be optimized for each transition
GC-MS Analysis

5.1. Derivatization with MSTFA

  • Evaporate the supernatant from the sample preparation step to dryness under a gentle stream of nitrogen.

  • Add 50 µL of MSTFA with 1% TMCS to the dried extract.[4]

  • Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) esters.[4]

  • After cooling, the sample is ready for injection.

5.2. GC-MS Instrument Parameters

ParameterRecommended Conditions
GC System
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Oven Temperature ProgramStart at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quadrupole Temperature150°C
Monitored Ions (Isovaleric acid-TMS)To be determined from the mass spectrum of the derivatized standard.
Monitored Ions (this compound-TMS)To be determined from the mass spectrum of the derivatized standard.

Data Presentation

The quantitative data for the calibration curve should be summarized in a clear and structured table. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the analyte. A linear regression analysis with a weighting factor (commonly 1/x or 1/x²) is applied to generate the calibration curve.

Table 1: Example Calibration Curve Data

Standard IDNominal Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)Accuracy (%)
CS10.115,2341,510,8760.01010.105105.0
CS20.578,9871,554,3210.05080.512102.4
CS31.0155,4321,532,9870.10141.02102.0
CS45.0798,7651,587,6540.50314.9899.6
CS510.01,601,2341,598,7651.001510.03100.3
CS650.08,054,3211,601,2345.030050.15100.3
CS780.012,789,0121,599,8767.993779.8899.8
CS8100.015,987,6541,600,1239.991599.9299.9

Table 2: Quality Control Sample Data

QC LevelNominal Concentration (µg/mL)Mean Calculated Concentration (µg/mL) (n=6)Accuracy (%)Precision (%CV)
LQC0.30.31103.34.5
MQC40.039.598.83.2
HQC75.076.1101.52.8

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Analysis stock_iva Isovaleric Acid Stock (1 mg/mL) work_iva Working Standards (Serial Dilution) stock_iva->work_iva stock_is This compound Stock (1 mg/mL) work_is IS Working Solution (10 µg/mL) stock_is->work_is spike_iva Spike with Working Standards work_iva->spike_iva spike_is Spike with IS work_is->spike_is plasma Blank Plasma plasma->spike_iva spike_iva->spike_is ppt Protein Precipitation (Acetonitrile) spike_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant deriv Derivatization (LC or GC specific) supernatant->deriv analysis LC-MS/MS or GC-MS Analysis deriv->analysis data Data Acquisition analysis->data peak_integration Peak Integration data->peak_integration ratio Calculate Peak Area Ratios peak_integration->ratio curve Generate Calibration Curve ratio->curve quant Quantify Unknowns curve->quant

Caption: Experimental workflow for the quantification of Isovaleric acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a robust calibration curve for the quantification of isovaleric acid in a biological matrix using its deuterated internal standard, this compound. Adherence to these guidelines for solution preparation, sample processing, and instrumental analysis will enable researchers to generate high-quality, reliable, and reproducible quantitative data essential for various research and development applications. The provided workflows for both LC-MS/MS and GC-MS offer flexibility depending on the available instrumentation and specific requirements of the study.

References

Application Notes and Protocols for the Derivatization of Isovaleric Acid-d9 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of Isovaleric acid-d9, a deuterated internal standard crucial for the accurate quantification of isovaleric acid in biological matrices. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are designed to enhance analytical performance by improving volatility, chromatographic retention, and ionization efficiency.

Introduction

Isovaleric acid is a short-chain fatty acid that serves as a key biomarker for isovaleric acidemia, an inherited metabolic disorder. Accurate quantification of isovaleric acid is essential for diagnosis, monitoring, and drug development related to this condition. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for precise and accurate quantification via mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation.[1] Derivatization is a critical step in the analytical workflow, converting the polar carboxylic acid into a less polar and more volatile derivative suitable for GC-MS analysis or a derivative with enhanced ionization for LC-MS/MS analysis.[2][3]

Quantitative Data Summary

The selection of a derivatization method depends on the analytical platform, required sensitivity, and the nature of the sample matrix. The following table summarizes quantitative performance data for different derivatization approaches for short-chain fatty acids, including isovaleric acid.

ParameterGC-MS with Silylation (MTBSTFA)LC-MS/MS with Amidation (3-phenoxyaniline)LC-HRMS with Hydrazone Formation (3-NPH)
Limit of Detection (LOD) pg range (general for SCFAs)Not explicitly stated for isovaleric acid20 ng/mL for Isovaleric acid
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated for isovaleric acidNot explicitly stated
Intra-day Accuracy Not explicitly stated88.5 - 103%Not explicitly stated
Inter-day Accuracy Not explicitly stated86.0 - 109%Not explicitly stated
Intra-day Precision (CV) Not explicitly stated0.55 - 7.00%Not explicitly stated
Inter-day Precision (CV) Not explicitly stated0.33 - 9.55%Not explicitly stated
Recovery Not explicitly stated80.1 - 87.2% (at LLOQ)Not explicitly stated

Experimental Protocols

GC-MS Analysis: Silylation with MTBSTFA

This protocol describes the derivatization of this compound using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a TBDMS ester, which is amenable to GC-MS analysis.[4][5]

Materials:

  • This compound standard solution

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dimethylformamide)

  • Internal standard spiking solution

  • Sample matrix (e.g., plasma, urine)

  • Micro-reaction vials (e.g., 1.5 mL)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Protocol:

  • Sample Preparation:

    • To 100 µL of the biological sample (e.g., plasma, urine), add the appropriate amount of this compound internal standard solution.

    • Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous solvent (e.g., pyridine).

    • Add 50 µL of MTBSTFA.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes.[5]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Monitor the appropriate ions for the TBDMS derivative of this compound and the analyte of interest.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extract Organic Acids Spike->Extract Dry Evaporate to Dryness Extract->Dry Add_Solvent Add Anhydrous Solvent Dry->Add_Solvent Add_MTBSTFA Add MTBSTFA Add_Solvent->Add_MTBSTFA Vortex Vortex Add_MTBSTFA->Vortex Incubate Incubate at 60°C Vortex->Incubate Cool Cool to Room Temp Incubate->Cool Inject Inject into GC-MS Cool->Inject LC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extract/Precipitate Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Add_3PA Add 3-Phenoxyaniline Reconstitute->Add_3PA Add_EDC Add EDC Solution Add_3PA->Add_EDC Incubate Incubate at 40°C Add_EDC->Incubate Dilute Dilute Sample Incubate->Dilute Centrifuge Centrifuge Dilute->Centrifuge Inject Inject into LC-MS/MS Centrifuge->Inject

References

Application Note & Protocol: Quantification of Isovaleric Acid in Fecal Samples Using a Deuterated (d9) Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovaleric acid, a branched-chain short-chain fatty acid (SCFA), is a product of leucine (B10760876) metabolism by the gut microbiota. Its concentration in fecal samples is of growing interest as a biomarker for various physiological and pathological conditions, including metabolic diseases and gut dysbiosis. Accurate quantification of isovaleric acid is crucial for understanding its role in health and disease. This application note provides detailed protocols for the quantification of isovaleric acid in human fecal samples using a stable isotope-labeled internal standard, d9-isovaleric acid, by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2]

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol details a robust GC-MS method for the quantification of isovaleric acid, which involves a derivatization step to enhance the volatility of the analyte.[3]

Experimental Protocol: GC-MS

1. Materials and Reagents

  • Isovaleric acid standard (≥99% purity)

  • Isovaleric-d9-acid (d9-isovaleric acid), isotopic purity ≥98%[4]

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of d9-isovaleric acid in methanol (B129727).

  • Calibration Standard Stock Solution: Prepare a 1 mg/mL stock solution of isovaleric acid in methanol.

  • Working Calibration Standards: Serially dilute the calibration standard stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Derivatization Reagent: Isobutyl chloroformate[5]

  • Pyridine

  • Isobutanol

  • Hexane (B92381)

  • Sodium sulfate (B86663) (anhydrous)

  • Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • Ultrapure water

2. Fecal Sample Preparation

  • Homogenization: Homogenize approximately 100 mg of frozen fecal sample in 1 mL of ultrapure water.

  • Spiking with Internal Standard: Add a known amount of the d9-isovaleric acid internal standard solution to the fecal homogenate.

  • Acidification: Acidify the sample by adding 50 µL of concentrated HCl to protonate the fatty acids.

  • Extraction: Add 1 mL of diethyl ether and vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes.

  • Collection: Carefully collect the upper ether layer and transfer it to a new tube containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the ether extract to dryness under a gentle stream of nitrogen.

3. Derivatization

  • Reconstitute the dried extract in 80 µL of isobutanol and 100 µL of pyridine.[5]

  • Add 50 µL of isobutyl chloroformate to the mixture.[5]

  • Keep the tube open for 1 minute to release any gas formed, then cap and vortex.[5]

  • Add 150 µL of hexane and centrifuge at 21,000 x g for 2 minutes.[5]

  • Transfer the upper hexane layer to a GC-MS vial for analysis.

4. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: DB-FFAP (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MSD Transfer Line Temperature: 250°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Selected Ion Monitoring (SIM)

    • Isovaleric acid derivative: Monitor characteristic ions.

    • d9-Isovaleric acid derivative: Monitor the corresponding mass-shifted ions.

Data Presentation: GC-MS Method Validation
ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µM
Limit of Quantification (LOQ)1.5 µM
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery90-110%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow FecalSample Fecal Sample (~100 mg) Homogenization Homogenization (1 mL Water) FecalSample->Homogenization Spiking Spike with d9-Isovaleric Acid IS Homogenization->Spiking Acidification Acidification (HCl) Spiking->Acidification Extraction Liquid-Liquid Extraction (Diethyl Ether) Acidification->Extraction Derivatization Derivatization (Isobutyl Chloroformate) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis LCMS_Workflow FecalSample Fecal Sample (~100 mg) Homogenization Homogenization & Spike with IS FecalSample->Homogenization ProteinPrecipitation Protein Precipitation (Acetonitrile) Homogenization->ProteinPrecipitation Evaporation Evaporation ProteinPrecipitation->Evaporation Derivatization Derivatization (3NPH) Evaporation->Derivatization LCMS_Analysis LC-MS/MS Analysis Derivatization->LCMS_Analysis Leucine_Catabolism Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC Transamination IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Oxidative Decarboxylation IsovalericAcid Isovaleric Acid IsovalerylCoA->IsovalericAcid Thioesterase

References

Troubleshooting & Optimization

Troubleshooting poor peak shape for Isovaleric acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape issues encountered during the analysis of Isovaleric acid-d9. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Poor Peak Shape for this compound

Poor peak shape, such as tailing, fronting, broadening, or splitting, can significantly impact the accuracy and precision of your results. This guide provides a systematic approach to troubleshooting these issues in both Gas Chromatography (GC) and Liquid Chromatography (LC).

Q1: My this compound peak is tailing in my Gas Chromatography (GC) analysis. What are the common causes and how can I fix it?

Peak tailing in GC for a polar compound like isovaleric acid is often due to unwanted interactions within the system. Here’s a step-by-step guide to address this:

Potential Causes & Solutions:

  • Active Sites in the GC System: Isovaleric acid, being a carboxylic acid, is prone to interacting with active silanol (B1196071) groups in the injector liner, column, or other parts of the flow path.[1][2]

    • Solution: Use a new, deactivated (silanized) inlet liner. If the problem persists, trim the first 10-20 cm from the front of the column to remove any accumulated non-volatile residues or active sites.[3] Ensure all ferrules and connections are inert.

  • Analyte Polarity and Volatility: Short-chain fatty acids (SCFAs) like isovaleric acid are polar and may exhibit poor chromatographic behavior without derivatization.[1]

    • Solution: Derivatize your sample to make the analyte more volatile and less polar. This reduces interactions with the stationary phase and improves peak shape.[1][4]

  • Column Contamination: Accumulation of sample matrix components on the column can lead to peak tailing.[2][5]

    • Solution: Bake out the column at the manufacturer's recommended maximum temperature. If contamination is severe, trimming the front of the column or replacing it may be necessary.

  • Improper Column Installation: An incorrectly installed column can create dead volume or turbulence, leading to peak tailing.[5]

    • Solution: Ensure the column is cut cleanly and squarely.[3][5] Install the column at the correct height in the inlet as specified by the instrument manufacturer.

  • Injection Technique: For splitless injections, an initial oven temperature that is too high relative to the solvent's boiling point can cause peak distortion.[3]

    • Solution: Set the initial oven temperature approximately 20°C below the boiling point of your sample solvent to ensure proper solvent trapping and analyte focusing.[3]

Q2: I'm observing peak fronting for this compound in my GC analysis. What could be the issue?

Peak fronting is less common than tailing for acidic compounds but can occur under specific conditions.

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[6]

    • Solution: Dilute your sample or reduce the injection volume.

  • Solvent Mismatch: If the sample is dissolved in a solvent that is not compatible with the stationary phase, it can cause peak distortion.[3]

    • Solution: Ensure the polarity of your sample solvent matches the polarity of the GC column's stationary phase.[3]

Q3: In my Liquid Chromatography (LC) analysis, the this compound peak is broad and tailing. What should I check?

In reversed-phase LC, the peak shape of acidic compounds is highly dependent on the mobile phase conditions.

Potential Causes & Solutions:

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of isovaleric acid (around 4.78), the analyte will exist in both ionized and non-ionized forms, leading to poor peak shape.[7][8][9]

    • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa. For isovaleric acid, a mobile phase pH of ≤ 2.8 is recommended to ensure it is fully protonated (non-ionized).[10]

  • Inadequate Buffer Strength: A weak buffer may not be sufficient to control the pH at the point of injection, causing peak distortion.[11]

    • Solution: Ensure your buffer concentration is adequate, typically between 10-25 mM.[11]

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the carboxyl group of isovaleric acid, causing tailing.[12]

    • Solution: Use a well-endcapped column or a column specifically designed for polar analytes. Operating at a lower pH will also help to suppress the ionization of silanol groups.[13]

  • Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase can lead to peak distortion.[12][14]

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.

  • Extra-Column Volume: Dead volumes in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[12][15]

    • Solution: Use tubing with a small internal diameter and minimize the length of all connections. Ensure all fittings are properly made to avoid dead space.

Frequently Asked Questions (FAQs)

Q: Is derivatization necessary for the GC analysis of this compound?

While it is possible to analyze underivatized short-chain fatty acids on a high-polarity column (e.g., a PEG-based column), derivatization is highly recommended.[1][16] Derivatization improves the volatility and thermal stability of isovaleric acid, reduces its polarity, and minimizes interactions with active sites in the GC system.[1][4] This typically results in a much sharper and more symmetrical peak, leading to improved sensitivity and reproducibility.

Q: What are the best derivatization reagents for this compound for GC-MS analysis?

Several reagents can be used for the derivatization of carboxylic acids. For GC-MS applications, some common choices include:

  • Silylation Reagents: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular choice as it creates stable TBDMS esters that give characteristic mass spectra.[1][17]

  • Alkylation Reagents: Pentafluorobenzyl bromide (PFBBr) is another effective reagent that can enhance sensitivity in negative chemical ionization mode.[18]

  • Esterification Reagents: Reagents like BF3-methanol can be used to form methyl esters, which are more volatile than the free acid.[1]

Q: For LC-MS analysis, what mobile phase additives are recommended for improving the peak shape of this compound?

For LC-MS, it is crucial to use volatile mobile phase additives to avoid contaminating the mass spectrometer source.

  • Formic Acid: Typically used at a concentration of 0.1%, formic acid will lower the mobile phase pH to around 2.7, ensuring that isovaleric acid is in its neutral, non-ionized form. This leads to better retention on a reversed-phase column and improved peak shape.

  • Acetic Acid: Can also be used to lower the mobile phase pH.[19]

  • Trifluoroacetic Acid (TFA): While a strong ion-pairing agent that can significantly improve peak shape, it is known to cause ion suppression in the mass spectrometer and can contaminate the system.[19] If used, it should be at a very low concentration (e.g., <0.05%).

Experimental Protocols

Protocol 1: Derivatization of this compound for GC-MS Analysis using MTBSTFA

  • Sample Preparation: To 100 µL of your sample (e.g., in a suitable organic solvent), add an appropriate amount of internal standard.

  • Derivatization: Add 100 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.[1]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Mobile Phase Preparation for LC-MS Analysis of this compound

  • Aqueous Mobile Phase (Mobile Phase A): Add 1 mL of formic acid to 999 mL of HPLC-grade water to create a 0.1% formic acid solution.

  • Organic Mobile Phase (Mobile Phase B): Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile (B52724) or methanol.

  • Sonication: Degas both mobile phases by sonicating for 10-15 minutes.

  • Gradient Elution: Use a suitable gradient program starting with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increasing to elute the this compound.

Data Presentation

Table 1: Troubleshooting Summary for Poor Peak Shape in GC

Peak Shape IssuePotential CauseRecommended Action
Tailing Active SitesUse a new deactivated liner; trim the column.
High PolarityDerivatize the sample (e.g., with MTBSTFA).
Column ContaminationBake out or replace the column.
Improper InstallationRe-cut and re-install the column correctly.
Fronting Column OverloadDilute the sample or reduce injection volume.
Solvent MismatchMatch solvent polarity to the stationary phase.

Table 2: Troubleshooting Summary for Poor Peak Shape in LC

Peak Shape IssuePotential CauseRecommended Action
Broad/Tailing Incorrect Mobile Phase pHAdjust pH to ≤ 2.8 (e.g., with 0.1% formic acid).
Inadequate Buffer StrengthUse a buffer concentration of 10-25 mM.
Secondary InteractionsUse a well-endcapped or polar-modified column.
Solvent MismatchDissolve sample in the initial mobile phase.
Extra-Column VolumeMinimize tubing length and use narrow ID tubing.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_identify Identify Chromatography Type cluster_gc Gas Chromatography (GC) Troubleshooting cluster_lc Liquid Chromatography (LC) Troubleshooting cluster_solutions Solutions cluster_end End start Poor Peak Shape Observed (Tailing, Fronting, Broadening) identify_chrom GC or LC? start->identify_chrom gc_cause Potential GC Causes identify_chrom->gc_cause GC lc_cause Potential LC Causes identify_chrom->lc_cause LC gc_active_sites Active Sites? gc_cause->gc_active_sites gc_polarity High Polarity? gc_cause->gc_polarity gc_overload Overload/Solvent Mismatch? gc_cause->gc_overload gc_physical Physical Issue? gc_cause->gc_physical solution_inert Use Inert Liner/Trim Column gc_active_sites->solution_inert solution_derivatize Derivatize Sample gc_polarity->solution_derivatize solution_concentration Adjust Concentration/Volume gc_overload->solution_concentration solution_install Check Column Installation gc_physical->solution_install lc_ph Incorrect pH? lc_cause->lc_ph lc_secondary Secondary Interactions? lc_cause->lc_secondary lc_solvent Solvent Mismatch? lc_cause->lc_solvent lc_extra_column Extra-Column Volume? lc_cause->lc_extra_column solution_ph Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) lc_ph->solution_ph solution_column Use Endcapped Column lc_secondary->solution_column solution_sample_solvent Match Sample Solvent to Mobile Phase lc_solvent->solution_sample_solvent solution_connections Check/Optimize Connections lc_extra_column->solution_connections end_node Improved Peak Shape solution_derivatize->end_node solution_inert->end_node solution_concentration->end_node solution_install->end_node solution_ph->end_node solution_column->end_node solution_sample_solvent->end_node solution_connections->end_node

Caption: Troubleshooting workflow for poor peak shape of this compound.

References

How to improve Isovaleric acid-d9 signal intensity in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the signal intensity of Isovaleric acid-d9 in your MS experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal for this compound, my internal standard, unexpectedly low?

A1: Low signal intensity for this compound, like other short-chain fatty acids (SCFAs), is a common issue in LC-MS analysis. Several factors can contribute to this problem:

  • Poor Ionization Efficiency: In its native form, isovaleric acid is a small, volatile molecule that ionizes poorly via electrospray ionization (ESI).[1][2]

  • Matrix Effects: Components in your sample matrix (e.g., salts, phospholipids (B1166683) from plasma) can co-elute with this compound and suppress its ionization.[3][4]

  • Suboptimal LC-MS Conditions: The mobile phase composition, pH, and ion source parameters may not be optimized for this specific compound.[5][6]

  • In-Source Fragmentation: The deuterated internal standard may lose a deuterium (B1214612) atom within the ion source, which can affect the signal at the specific m/z you are monitoring.[7]

  • H/D Back-Exchange: Deuterium atoms on the molecule may exchange with hydrogen atoms from the solvent, particularly if they are in labile positions.[7]

Q2: What is derivatization and can it help improve my this compound signal?

A2: Derivatization is a chemical modification technique used to improve a compound's analytical properties. For SCFAs like isovaleric acid, derivatization is a highly effective strategy to increase signal intensity.[8] The process involves attaching a chemical tag to the carboxylic acid group, which:

  • Increases the molecule's mass to move it out of the low-mass region where solvent-related interferences are common.[1]

  • Improves chromatographic retention on reverse-phase columns.[8]

  • Enhances ionization efficiency by adding a readily ionizable moiety.[8][9] Common derivatization reagents for SCFAs include 3-nitrophenylhydrazine (B1228671) (3-NPH) and phenylenediamines.[8][10][11]

Q3: How do I choose the right mobile phase to enhance the signal?

A3: The mobile phase composition is critical for good chromatography and efficient ionization. For underivatized SCFAs, which are hydrophilic, specialized chromatography modes like HILIC may be necessary.[12][13] For reverse-phase chromatography of derivatized SCFAs, a mobile phase of acetonitrile (B52724) and water with an acidic modifier is common.[11]

  • Acidic Additives: Formic acid (typically 0.1%) is a widely used additive that provides protons for positive mode ESI and helps achieve good peak shape.[11] Acetic acid is another option.[5]

  • Buffers: Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can be used to control pH and improve peak shape. A combination of ammonium formate with formic acid is often a good compromise for achieving sharp peaks and MS compatibility.[5][14]

  • Signal Suppression: Avoid strong ion-pairing agents like trifluoroacetic acid (TFA) in high concentrations, as they are known to cause significant signal suppression in ESI-MS.[6][15]

Q4: Can the settings on the mass spectrometer itself be the problem?

A4: Yes, suboptimal ion source and mass spectrometer parameters are a frequent cause of low signal. Key parameters to optimize include:

  • Ionization Mode: Isovaleric acid can be analyzed in both positive and negative ESI modes, especially after derivatization. The optimal mode will depend on the derivatizing agent used.[16][17]

  • Cone Voltage (or Declustering Potential): This voltage helps to remove solvent clusters from the ions as they enter the mass spectrometer. If it's too low, you may have adducts and noise; if it's too high, you can cause in-source fragmentation of your analyte.[6][18] This parameter requires careful optimization for your specific compound.

  • Capillary/Spray Voltage: This voltage drives the electrospray process. Optimizing it can lead to significant improvements in sensitivity.[6][19]

  • Desolvation Gas Temperature and Flow: These parameters affect the efficiency of solvent evaporation from the ESI droplets. Proper optimization is crucial for generating gas-phase ions.[20]

Troubleshooting Guide for Low this compound Signal

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.

Step 1: Evaluate the Internal Standard (IS) Solution

The first step is to confirm the integrity and concentration of your this compound standard.

  • Action: Prepare a fresh dilution of your this compound stock solution in a clean solvent (e.g., acetonitrile/water).

  • Method: Analyze this fresh solution via direct infusion or flow injection analysis (FIA) into the mass spectrometer.

  • Expected Outcome: You should observe a strong and stable signal.

  • Troubleshooting:

    • No/Low Signal: Your stock solution may have degraded or been prepared incorrectly. Obtain a new standard or prepare a fresh stock.

    • Signal Present: The problem likely lies with sample preparation, chromatography, or matrix effects. Proceed to the next steps.

Step 2: Optimize Mass Spectrometer Parameters

Optimizing the ion source parameters is the most direct way to improve signal.

  • Action: Infuse a solution of derivatized or underivatized this compound (matching your sample preparation method) directly into the mass spectrometer.

  • Method: While infusing, systematically adjust the following parameters to maximize the signal for the target m/z:

    • Cone Voltage / Declustering Potential

    • Capillary (Spray) Voltage

    • Desolvation Gas Temperature

    • Desolvation Gas Flow Rate

  • Diagram: The logical workflow for troubleshooting low signal intensity is shown below.

Troubleshooting_Workflow cluster_start Start: Low this compound Signal cluster_IS Step 1: Check Internal Standard cluster_MS Step 2: Optimize MS Parameters cluster_LC Step 3: Evaluate Chromatography & Matrix Effects cluster_SP Step 4: Refine Sample Preparation Start Low Signal Detected Check_IS Analyze fresh IS solution via FIA Start->Check_IS IS_Signal Signal Strong? Check_IS->IS_Signal IS_Signal->Start No (Replace Standard) Tune_MS Infuse standard and optimize: - Cone Voltage - Capillary Voltage - Gas Temp/Flow IS_Signal->Tune_MS Yes MS_Improved Signal Improved? Tune_MS->MS_Improved Check_LC Review chromatography: - Peak shape - Co-elution with analyte MS_Improved->Check_LC No Final_Check Re-analyze sample MS_Improved->Final_Check Yes (Problem Solved) Check_Matrix Assess matrix effects: - Post-column infusion - Post-extraction spike Check_LC->Check_Matrix Matrix_Present Matrix Suppression? Check_Matrix->Matrix_Present Matrix_Present->Check_LC No (Focus on LC Method) Optimize_SP Improve sample prep: - Enhance extraction recovery - Implement derivatization Matrix_Present->Optimize_SP Yes Optimize_SP->Final_Check

Caption: Troubleshooting workflow for low this compound signal.
Step 3: Assess Matrix Effects

If the signal is strong in a clean solvent but weak in your sample matrix, matrix effects are the likely culprit.[21]

  • Action: Perform a post-extraction spike experiment.

  • Method:

    • Prepare two samples:

      • Sample A: A blank matrix extract spiked with this compound after extraction.

      • Sample B: A clean solvent spiked with this compound at the same concentration.

    • Analyze both samples and compare the peak area of the internal standard.

  • Calculation: Matrix Effect (%) = (Peak Area in Sample A / Peak Area in Sample B) * 100

  • Interpretation:

    • ~100%: Minimal matrix effect.

    • <100%: Ion suppression is occurring.[22]

    • >100%: Ion enhancement is occurring.[22]

  • Solution: If significant ion suppression is observed, you must improve your sample preparation method (Step 4) or chromatographic separation to move the this compound peak away from the interfering matrix components.[23]

Step 4: Optimize Sample Preparation and Chromatography

This step focuses on removing interferences and improving the chemical properties of this compound for analysis.

  • Action 1: Improve Extraction: If using protein precipitation, which can be less clean, consider a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove phospholipids and other interferences.[3]

  • Action 2: Implement Derivatization: As discussed in the FAQs, derivatization is a powerful tool to enhance signal.[10][16][24] A detailed protocol for derivatization with 3-NPH is provided below.

  • Action 3: Adjust Chromatography:

    • Ensure the deuterated standard co-elutes as closely as possible with the non-deuterated analyte to ensure they experience the same matrix effects.[7][25]

    • Modify the mobile phase gradient or composition to separate your internal standard from regions of high matrix interference.[7]

Quantitative Data Summary

The following tables provide starting points for LC-MS/MS method development. Optimal values are instrument-dependent and should be determined empirically.

Table 1: Example LC-MS/MS Parameters for Derivatized Isovaleric Acid

Parameter Setting Rationale
LC System
Column C18 Reverse-Phase (e.g., 1.7-3 µm particle size) Good retention for derivatized, less polar compounds.[11]
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ESI+ and aids peak shape.[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent for reverse-phase.[1]
Flow Rate 0.4 - 0.6 mL/min Typical for analytical scale columns.
Column Temp 40°C Improves peak shape and reduces viscosity.[1]
MS System
Ionization Mode ESI Positive Many derivatizing agents add a readily protonated moiety.[16]
Capillary Voltage 3.0 - 4.0 kV Typical range for stable electrospray.[26]
Desolvation Temp 300 - 550°C Needs optimization; analyte stability is a factor.[20][26]
Cone Voltage 15 - 40 V Compound-dependent; requires careful tuning.[6][18]

| MRM Transition | Analyte-specific | To be determined by infusing the derivatized standard. |

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a simple and fast method for removing the bulk of proteins from biological samples like plasma or serum.

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Aliquot: Transfer 50 µL of the sample to a clean microcentrifuge tube.

  • Add IS: Add 10 µL of your this compound internal standard working solution.

  • Precipitate: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid, if desired). This is a 4:1 ratio of solvent to sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at >13,000 RPM for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis or for the derivatization step.

Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol creates a hydrazone derivative of isovaleric acid that is more easily retained and ionized.[10][24]

Derivatization_Workflow Start Start with sample supernatant (from PPT Protocol) Add_Reagents Add Reagents: 1. 50 µL of 50 mM 3-NPH 2. 50 µL of 50 mM EDC 3. 50 µL of 7% Pyridine (B92270) in Methanol Start->Add_Reagents Step 1 Incubate Incubate at 37°C for 30 min Add_Reagents->Incubate Step 2 Dilute Dilute with 250 µL of 0.5% Formic Acid in Water Incubate->Dilute Step 3 Analyze Ready for LC-MS/MS Injection Dilute->Analyze Step 4

Caption: Experimental workflow for 3-NPH derivatization.

Procedure: This protocol is adapted from a published method and may require optimization.[10]

  • Prepare Reagents: Prepare fresh solutions of 50 mM 3-nitrophenylhydrazine (3-NPH) and 50 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). Prepare a solution of 7% pyridine in methanol.

  • Reaction Mixture: To 100 µL of the supernatant from the PPT step, add the following in sequence:

    • 50 µL of 50 mM 3-NPH solution.

    • 50 µL of 50 mM EDC solution (this acts as a catalyst).

    • 50 µL of 7% pyridine in methanol.

  • Incubation: Vortex the mixture and incubate at 37°C for 30 minutes.[10]

  • Dilution: After incubation, dilute the reaction mixture with 250 µL of 0.5% formic acid in water.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

References

Technical Support Center: Isovaleric Acid-d9 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the analysis of Isovaleric acid-d9. The information is tailored for researchers, scientists, and drug development professionals utilizing mass spectrometry-based methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

The primary sources of interference in this compound analysis are matrix effects, isobaric interferences, and co-eluting compounds.[1][2][3]

  • Matrix Effects: Components within the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of this compound and the corresponding analyte, leading to inaccurate quantification.[1] Advanced sample preparation techniques, such as solid-phase extraction (SPE), can help minimize these effects.[4]

  • Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as this compound can cause significant interference.[5][6] Common isobaric interferents for isovaleric acid and its derivatives include isomers like 2-methylbutyric acid and pivalic acid.[7] This is particularly critical in applications like newborn screening for Isovaleric Acidemia, where the C5 acylcarnitine marker can represent a mixture of isomers.[7]

  • Co-eluting Compounds: Other organic acids or metabolites present in the sample that are not chromatographically separated from this compound can interfere with the analysis.[8]

Q2: How can I differentiate between Isovaleric acid and its isomers during analysis?

Distinguishing between isovaleric acid and its isomers, such as 2-methylbutyric acid, is a common challenge due to their identical mass. The most effective method to resolve these isobaric interferences is through robust chromatographic separation before mass spectrometric detection.[6]

Key Strategies:

  • Chromatography Optimization: Careful optimization of the liquid chromatography (LC) or gas chromatography (GC) method is crucial. This includes selecting the appropriate column chemistry (e.g., C18 for reversed-phase LC), mobile phase composition, and gradient elution profile to achieve baseline separation of the isomers.[6]

  • High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, they may have very slight differences in their exact mass. HRMS can potentially distinguish between these compounds if the mass difference is within the resolution capabilities of the instrument.[9]

Q3: My signal intensity for this compound is low and inconsistent. What could be the cause?

Low and inconsistent signal intensity for the internal standard, this compound, is often attributed to matrix effects or issues with sample preparation.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Ion suppression or enhancement is a common cause of signal variability.[1] To assess this, you can perform a post-extraction addition experiment.

  • Optimize Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to low recovery and poor signal. Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components like phospholipids (B1166683) than simple protein precipitation.[9]

  • Check for Ion Source Contamination: Contamination of the electrospray ionization (ESI) source can reduce ionization efficiency.[6] Regular cleaning and maintenance of the ion source as per the manufacturer's guidelines are recommended.

  • Verify Internal Standard Concentration: Ensure the spiking concentration of this compound is appropriate for the expected analyte concentration range and the sensitivity of the instrument.

Q4: I am observing a peak at the same retention time as this compound in my blank samples. What should I do?

The presence of a peak in blank samples indicates contamination.

Potential Sources of Contamination:

  • Cross-Contamination: Carryover from a previous high-concentration sample.

  • Contaminated Reagents or Solvents: Impurities in solvents or reagents used for sample preparation or the mobile phase.

  • Contaminated Labware: Residual Isovaleric acid or its non-deuterated form on glassware or plasticware.

Corrective Actions:

  • Injector Cleaning: Run several blank injections with a strong solvent to clean the injector and column.

  • Reagent and Solvent Check: Prepare fresh mobile phases and sample preparation reagents using high-purity solvents.

  • Use of Disposable Labware: Utilize new, disposable labware for each sample preparation to avoid cross-contamination.

Troubleshooting Guides

Guide 1: Troubleshooting Inaccurate Quantification due to Isobaric Interference

This guide provides a systematic approach to identifying and resolving isobaric interferences.

Symptoms:

  • Consistently high or biased results.

  • Poor accuracy and precision in quality control samples.

  • Presence of a peak in the analyte channel when analyzing a sample known to contain an isobaric compound.

Troubleshooting Workflow:

Isobaric_Interference_Troubleshooting start Inaccurate Quantification (Suspected Isobaric Interference) check_chromatography Review Chromatogram for Co-eluting Peaks start->check_chromatography optimize_lc Optimize Chromatographic Separation (Gradient, Column, Mobile Phase) check_chromatography->optimize_lc separation_achieved Separation Achieved? optimize_lc->separation_achieved hrms Utilize High-Resolution Mass Spectrometry (HRMS) separation_achieved->hrms No validation Re-validate Method separation_achieved->validation Yes exact_mass Can Exact Mass Distinguish Interference? hrms->exact_mass alternative_mrm Select Alternative MRM Transition (if available and specific) exact_mass->alternative_mrm No exact_mass->validation Yes alternative_mrm->validation fail Interference Not Resolved alternative_mrm->fail

Caption: Troubleshooting workflow for inaccurate quantification.

Experimental Protocol: Optimizing Chromatographic Separation

  • Objective: To achieve baseline separation of Isovaleric acid from potential isobaric interferents.

  • Materials:

    • Analytical standards of Isovaleric acid and suspected isobaric compounds (e.g., 2-methylbutyric acid).

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.

    • A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • High-purity water, acetonitrile (B52724), and formic acid.

  • Method:

    • Prepare individual standard solutions of Isovaleric acid and the suspected interferent, and a mixed solution.

    • Start with a generic gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 10 minutes).

    • Inject the mixed standard solution and evaluate the separation.

    • If co-elution occurs, modify the gradient by making it shallower during the elution window of the analytes.

    • If separation is still not achieved, consider a different column chemistry or mobile phase modifier.

    • Once separation is achieved, re-validate the method with spiked matrix samples.[6]

Guide 2: Assessing and Mitigating Matrix Effects

This guide outlines the procedure for identifying and compensating for matrix effects.

Symptoms:

  • Poor reproducibility between different sample lots.

  • Inaccurate results that are not explained by calibration issues.

  • Significant difference in signal intensity for the internal standard between neat solutions and matrix samples.

Experimental Workflow:

Matrix_Effect_Workflow start Suspected Matrix Effects prepare_samples Prepare Three Sample Sets: A) Neat Standard B) Post-Extraction Spike C) Pre-Extraction Spike start->prepare_samples analyze_samples Analyze Samples by LC-MS/MS prepare_samples->analyze_samples calculate_me Calculate Matrix Effect (ME) and Recovery (RE) analyze_samples->calculate_me evaluate_me Is ME between 85-115%? calculate_me->evaluate_me optimize_sample_prep Improve Sample Preparation (e.g., SPE, LLE) evaluate_me->optimize_sample_prep No method_acceptable Method Acceptable evaluate_me->method_acceptable Yes reevaluate Re-evaluate Matrix Effect optimize_sample_prep->reevaluate reevaluate->evaluate_me

Caption: Workflow for assessing and mitigating matrix effects.

Experimental Protocol: Quantifying Matrix Effects

  • Objective: To quantify the extent of ion suppression or enhancement from the sample matrix.

  • Procedure:

    • Prepare three sets of samples:

      • Set A (Neat Solution): this compound spiked into the mobile phase or a clean solvent.

      • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then this compound is added to the final extract.

      • Set C (Pre-Extraction Spike): this compound is spiked into the blank matrix before the extraction process.

    • Analyze all three sets of samples using the developed LC-MS/MS method.

    • Calculations:

      • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100

      • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

      • Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100

Data Presentation: Interpreting Matrix Effect Results

Matrix Effect (ME %)InterpretationRecommended Action
85% - 115%No significant matrix effect.Method is acceptable.
< 85%Ion SuppressionImprove sample cleanup (e.g., use SPE).[9]
> 115%Ion EnhancementImprove sample cleanup or dilute the sample.

Quantitative Data Summary

The following table summarizes potential quantitative impacts of common interferences on Isovaleric acid analysis. Note that these values are illustrative and the actual impact will depend on the specific matrix and analytical method.

Interference TypePotential Impact on QuantificationTypical % Bias
Matrix Effect (Ion Suppression) Underestimation of analyte concentration.-15% to -50% or more
Matrix Effect (Ion Enhancement) Overestimation of analyte concentration.+15% to +200% or more
Isobaric Interference (e.g., 2-methylbutyric acid) Overestimation of analyte concentration.Dependent on interferent concentration
Co-eluting Contaminant Can cause either suppression or enhancement, or add to the analyte signal.Variable

References

Technical Support Center: Optimizing Injection Volume for Isovaleric Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isovaleric acid-d9. The following information will help you optimize your injection volume for accurate and reliable results in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound analysis?

For Gas Chromatography-Mass Spectrometry (GC-MS), a typical starting injection volume is 1 µL.[1] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a common range is 1-10 µL.[2] However, the optimal volume is dependent on the sample concentration, instrument sensitivity, and the specific column dimensions.

Q2: Why is optimizing the injection volume for an internal standard like this compound important?

Optimizing the injection volume is crucial for ensuring that the analytical method is accurate, precise, and robust. An appropriate injection volume will result in symmetrical peak shapes, minimize carryover, and prevent detector saturation, all of which are essential for reliable quantification.

Q3: How does the injection volume affect the peak shape?

Injecting too large a volume can lead to peak fronting, where the front of the peak is less steep than the back. This often occurs when the injection solvent is stronger than the mobile phase or when the column is overloaded.[3][4] Conversely, while less common with volume overload, peak tailing can also be exacerbated by suboptimal injection conditions.

Q4: What is carryover and how is it related to injection volume?

Carryover is the appearance of a small peak from a previous injection in a subsequent blank or sample injection.[5] Higher injection volumes can increase the risk of carryover as more analyte is introduced into the system, potentially leading to residual amounts being left in the injector, syringe, or column.

Q5: Can injecting too much this compound saturate the detector?

Yes, injecting a sample that is too concentrated or has too large a volume can lead to detector saturation. This occurs when the amount of analyte reaching the detector exceeds its linear dynamic range, resulting in flattened peak tops and inaccurate quantification.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Peak Fronting

Symptoms:

  • The peak for this compound appears with a leading edge that is less steep than the tailing edge.

  • Poor peak symmetry and potentially reduced resolution from adjacent peaks.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Volume Overload 1. Reduce Injection Volume: Decrease the injection volume in increments (e.g., from 5 µL to 2 µL, then 1 µL).2. Dilute the Sample: If reducing the volume is not feasible or desirable (e.g., for sensitivity reasons), dilute the sample and reinject.
Solvent Mismatch 1. Match Sample Solvent to Mobile Phase: Ensure the solvent in which your this compound standard is dissolved is as close in composition and strength to the initial mobile phase as possible.[3][4]2. Use a Weaker Injection Solvent: If possible, dissolve the standard in a solvent weaker than the mobile phase.
Column Overload 1. Reduce Analyte Concentration: Prepare a more dilute standard solution.2. Use a Higher Capacity Column: Consider a column with a larger internal diameter or a thicker stationary phase film.
Issue 2: Peak Tailing

Symptoms:

  • The peak for this compound has a tail that extends from the back of the peak.

  • Poor peak symmetry, which can affect integration and accuracy.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Secondary Interactions 1. Modify Mobile Phase pH: For acidic compounds like Isovaleric acid, ensure the mobile phase pH is low enough to keep the analyte in its protonated form, which can reduce interactions with the stationary phase.2. Use a Deactivated Column: Employ a column with end-capping to minimize interactions with residual silanol (B1196071) groups.
Column Contamination 1. Flush the Column: Use a strong solvent to wash the column and remove any contaminants.2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
Incorrect Flow Rate 1. Optimize Flow Rate: A flow rate that is too high or too low can sometimes contribute to peak tailing. Perform experiments to determine the optimal flow rate for your column and analyte.
Issue 3: Carryover

Symptoms:

  • A peak corresponding to this compound is observed in a blank injection immediately following a high-concentration standard.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Injector Contamination 1. Optimize Needle Wash: Use a strong, appropriate solvent for the needle wash. A mixture of organic solvent and water is often effective. Increase the duration and/or volume of the needle wash.2. Use Multiple Wash Solvents: A sequence of washes with different solvents (e.g., a weak solvent followed by a strong solvent) can be more effective.
Adsorption to Surfaces 1. Use Deactivated Vials and Caps (B75204): Ensure that the sample vials and caps are not contributing to analyte adsorption.
High Analyte Concentration 1. Reduce Injection Volume/Concentration: Injecting less of a highly concentrated sample can reduce the amount of analyte available to cause carryover.2. Inject a Blank After High Concentration Samples: This can help to wash out any residual analyte before the next sample injection.

Data Presentation

The following table provides a representative example of how injection volume can impact key analytical parameters for a short-chain fatty acid like this compound. Actual results may vary depending on the specific analytical conditions.

Injection Volume (µL)Peak Area (Counts)Peak Symmetry (Asymmetry Factor)Carryover in Blank (%)Observations
150,0001.1< 0.01%Good peak shape, no significant carryover.
2100,0001.0< 0.01%Excellent peak shape and linear response.
5250,0000.90.05%Slight peak fronting observed.
10450,0000.70.2%Significant peak fronting and noticeable carryover. Response is no longer linear.
20500,0000.51.5%Severe peak fronting and high carryover. Potential detector saturation.

Experimental Protocols

Protocol 1: Determining the Optimal Injection Volume for this compound

Objective: To determine the injection volume that provides the best balance of sensitivity, peak shape, and linearity for the quantification of this compound.

Materials:

  • This compound standard solution of a known concentration.

  • Blank matrix (e.g., plasma, urine) if applicable.

  • Appropriate solvents for dilution and mobile phase.

  • Calibrated pipettes and autosampler vials.

  • GC-MS or LC-MS/MS system.

Methodology:

  • Prepare a Standard Solution: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a working standard at a concentration relevant to your expected sample concentrations.

  • Set Up the Instrument: Equilibrate the GC-MS or LC-MS/MS system with the analytical method to be used.

  • Perform a Series of Injections: Inject a series of increasing volumes of the working standard solution. A typical series might be 1, 2, 5, 10, and 20 µL.

  • Inject a Blank After Each Standard: After each injection of the standard, inject a blank solvent to assess for carryover.

  • Data Analysis:

    • Peak Area: Plot the peak area of this compound against the injection volume. The relationship should be linear over the optimal injection volume range.

    • Peak Shape: Visually inspect the chromatograms for each injection volume. Calculate the asymmetry factor for each peak. An ideal asymmetry factor is close to 1.0.

    • Carryover: Examine the chromatograms of the blank injections. Quantify any carryover peaks and express them as a percentage of the preceding standard injection.

  • Determine the Optimal Volume: Select the highest injection volume that maintains a linear response, an acceptable peak shape (typically an asymmetry factor between 0.9 and 1.2), and minimal carryover (e.g., <0.1%).

Mandatory Visualizations

Injection_Volume_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_decision Decision Prep_Standard Prepare Standard Equilibrate Equilibrate System Prep_Standard->Equilibrate Inject_Series Inject Increasing Volumes Equilibrate->Inject_Series Inject_Blank Inject Blank After Each Inject_Series->Inject_Blank Analyze_Data Analyze Peak Area, Shape & Carryover Inject_Series->Analyze_Data Inject_Blank->Inject_Series Optimal_Volume Determine Optimal Injection Volume Analyze_Data->Optimal_Volume

Caption: Workflow for optimizing injection volume.

Injection_Volume_Effects cluster_volume Injection Volume cluster_effects Potential Effects Low_Vol Low Low_Signal Low Signal/ Poor Sensitivity Low_Vol->Low_Signal Optimal_Vol Optimal Good_Peak Good Peak Shape & Linearity Optimal_Vol->Good_Peak High_Vol High Peak_Fronting Peak Fronting/ Overload High_Vol->Peak_Fronting Carryover Carryover High_Vol->Carryover Saturation Detector Saturation High_Vol->Saturation

Caption: Relationship between injection volume and analytical issues.

References

Preventing Isovaleric acid-d9 degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Isovaleric acid-d9 during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and preparation of samples containing this compound.

Issue Potential Cause Recommended Solution
Low recovery of this compound Incomplete extraction: The solvent may not be optimal for extracting a short-chain fatty acid.Use an appropriate extraction solvent such as ethanol (B145695) or a mixture of ethyl ether and hexane. Ensure thorough vortexing or homogenization.
Analyte volatility: Isovaleric acid is volatile, and losses can occur during sample drying or concentration steps.Avoid complete dryness. If using a nitrogen evaporator, do so at a gentle stream and at a low temperature. Consider derivatization to a less volatile form.
Adsorption to surfaces: The analyte can adsorb to glass or plasticware, especially at low concentrations.Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
Degradation due to high pH: In its ionized form (at higher pH), isovaleric acid is less volatile but may be more prone to certain degradation pathways in complex matrices.Acidify the sample to a pH below 3 before extraction to ensure it is in its protonated, more volatile, and extractable form.
High variability in results Inconsistent sample handling: Variations in temperature, storage time, or extraction procedure between samples.Standardize the entire sample preparation workflow. Process all samples, standards, and quality controls in the same manner. Minimize the time samples spend at room temperature.
Matrix effects: Components in the biological matrix (e.g., salts, proteins) can interfere with ionization in mass spectrometry, leading to signal suppression or enhancement.Utilize this compound as an internal standard to compensate for matrix effects. Ensure it is added to the samples as early as possible in the workflow.
Repeated freeze-thaw cycles: This can lead to degradation of the analyte.Aliquot samples into single-use tubes after collection to avoid multiple freeze-thaw cycles.
Presence of unexpected peaks in chromatogram Contamination: Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents. Thoroughly clean all labware. Run blank samples to identify sources of contamination.
Derivatization artifacts: The derivatization agent may produce side products.Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Include a derivatized blank in your analytical run.
Peak tailing in GC analysis Active sites in the GC system: The carboxylic acid group can interact with active sites in the injector, column, or detector.Use a GC column specifically designed for fatty acid analysis (e.g., a free fatty acid phase column). Consider derivatization to block the polar carboxylic acid group. Ensure the injector liner is clean and deactivated.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to prevent the degradation of this compound in my samples?

A1: this compound is a stable isotope-labeled internal standard. Its primary role is to accurately quantify the endogenous, non-labeled isovaleric acid in your samples. If the internal standard degrades during sample preparation, its concentration will be artificially lowered, leading to an overestimation of the native analyte concentration and compromising the accuracy and reliability of your results.

Q2: What are the primary mechanisms of this compound degradation during sample preparation?

A2: The main degradation pathways for short-chain fatty acids like isovaleric acid during sample preparation include:

  • Microbial degradation: In biological samples, bacteria can metabolize short-chain fatty acids.[1]

  • Chemical degradation: Extreme pH conditions (especially alkaline) and high temperatures can promote chemical degradation.

  • Volatilization: Due to its relatively low boiling point, isovaleric acid can be lost through evaporation, especially during heating or drying steps.

Q3: At what temperature should I store my samples to ensure the stability of this compound?

A3: For long-term storage, it is highly recommended to store biological samples at -80°C to minimize both chemical and enzymatic degradation. For short-term storage (up to a few days), 4°C is acceptable for some matrices, but immediate freezing is always the best practice.[2]

Q4: How does pH affect the stability of this compound during extraction?

A4: The pH of the sample is a critical factor. Acidifying the sample to a pH below 3 is essential before extraction.[2] This protonates the carboxylic acid group, making the molecule less polar and more volatile, which enhances its extraction into organic solvents. In its deprotonated (salt) form at neutral or alkaline pH, extraction efficiency is significantly reduced. While the deuterated label itself is generally stable, maintaining an acidic environment helps ensure the entire molecule remains in its desired form for analysis.

Q5: Is derivatization necessary for the analysis of this compound?

A5: Derivatization is not always mandatory but is often recommended, particularly for GC-MS analysis. Derivatizing the carboxylic acid group (e.g., through silylation with MTBSTFA or esterification) can increase the thermal stability and volatility of the analyte, leading to improved chromatographic peak shape and sensitivity.[3] For LC-MS analysis, derivatization can enhance ionization efficiency and chromatographic retention on reverse-phase columns.

Q6: Can I use a non-deuterated analogue as an internal standard instead of this compound?

A6: While structurally similar compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is the preferred choice. This is because it has nearly identical chemical and physical properties to the analyte of interest, meaning it will behave similarly during extraction, derivatization, and chromatographic separation, thus providing better correction for matrix effects and other sources of variability.[4][5]

Quantitative Data Summary

Condition Duration Analyte(s) Matrix Observed Change/Recovery Reference
Room Temperature24 hours9 SCFAsDerivatized fecal extract85.07% to 106.44% recovery[6]
4°C7 days6 SCFAsFecal extract-13% to +3% variation[7]
-20°C3 Freeze-Thaw Cycles9 SCFAsDerivatized fecal extract98.99% to 128.84% recovery[6]
-20°C6 monthsTHCCOOH-glucuronideUrineStable[8]
-80°C130 daysSCFAsLyophilized stoolStable[3]

Note: The stability of deuterated compounds is expected to be very similar to their non-deuterated counterparts under these conditions.

Experimental Protocol: Extraction and Derivatization of this compound from Plasma for GC-MS Analysis

This protocol provides a detailed methodology for the extraction and derivatization of this compound from plasma samples.

1. Materials and Reagents:

  • Plasma samples

  • This compound internal standard solution (in a suitable solvent like methanol)

  • Ethanol (GC grade)

  • 5M HCl

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI)

  • Ethyl acetate (B1210297) (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Silanized glass vials with inserts

2. Sample Preparation Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization & Analysis start Thaw Plasma Sample on Ice add_is Add this compound Internal Standard start->add_is vortex1 Vortex Briefly add_is->vortex1 add_ethanol Add Cold Ethanol vortex1->add_ethanol vortex2 Vortex Vigorously add_ethanol->vortex2 centrifuge1 Centrifuge at 4°C vortex2->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant acidify Acidify with HCl (pH < 3) transfer_supernatant->acidify add_ethyl_acetate Add Ethyl Acetate acidify->add_ethyl_acetate vortex3 Vortex add_ethyl_acetate->vortex3 centrifuge2 Centrifuge vortex3->centrifuge2 transfer_organic Transfer Organic Layer centrifuge2->transfer_organic dry_organic Dry with Sodium Sulfate transfer_organic->dry_organic evaporate Evaporate to Near Dryness dry_organic->evaporate add_derivatizing_agent Add MTBSTFA & Ethyl Acetate evaporate->add_derivatizing_agent heat Incubate at 60°C add_derivatizing_agent->heat analyze Analyze by GC-MS heat->analyze

Figure 1. Experimental workflow for this compound sample preparation.

3. Detailed Procedure:

  • Sample Thawing and Internal Standard Spiking:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a 1.5 mL polypropylene microcentrifuge tube, add 10 µL of the this compound internal standard solution.

    • Vortex briefly to mix.

  • Protein Precipitation and Extraction:

    • Add 400 µL of ice-cold ethanol to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Acidify the supernatant by adding 10 µL of 5M HCl to bring the pH below 3.

    • Add 500 µL of ethyl acetate.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Derivatization:

    • Transfer the dried organic extract to a silanized glass vial.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen at room temperature.

    • Add 50 µL of ethyl acetate and 50 µL of MTBSTFA.

    • Cap the vial tightly and incubate at 60°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

Potential Degradation Pathways

The primary degradation concerns for this compound during sample preparation are microbial activity in the original sample and volatilization losses during processing. The deuterated methyl and methylene (B1212753) groups are chemically stable under typical sample preparation conditions.

degradation_pathway cluster_degradation Potential Degradation Routes cluster_prevention Preventative Measures isovaleric_acid_d9 This compound in Sample microbial Microbial Metabolism isovaleric_acid_d9->microbial If not stored properly volatilization Volatilization Loss isovaleric_acid_d9->volatilization During heating/drying storage Low Temperature Storage (-80°C) storage->isovaleric_acid_d9 Preserves Integrity handling Minimize Headspace Avoid High Temperatures handling->isovaleric_acid_d9 Minimizes Loss acidification Acidification (pH < 3) acidification->isovaleric_acid_d9 Improves Extraction derivatization Derivatization derivatization->isovaleric_acid_d9 Increases Stability

Figure 2. Potential degradation pathways and preventative measures.

References

Technical Support Center: Isovaleric Acid-d9 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Isovaleric acid using its deuterated internal standard, Isovaleric acid-d9.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of Isovaleric acid?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Isovaleric acid, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[1] In biological matrices like plasma, serum, or tissues, common sources of matrix effects include salts, endogenous metabolites, and particularly phospholipids.[1]

Q2: Why is a deuterated internal standard like this compound used, and is it always effective?

A2: A deuterated internal standard (d-IS) like this compound is considered the "gold standard" in quantitative LC-MS/MS analysis.[2] Because it is chemically almost identical to the analyte, it is expected to have the same chromatographic retention time, extraction recovery, and ionization response.[2] The goal is for the d-IS to experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction by using the ratio of the analyte signal to the internal standard signal.[2]

However, a d-IS may not always perfectly compensate for matrix effects.[3] A primary reason for this is the "isotope effect," where the substitution of hydrogen with deuterium (B1214612) can slightly alter the compound's properties, leading to a small shift in retention time.[3] If this shift causes the analyte and the d-IS to elute in regions with different levels of matrix interference, the correction will be inaccurate.[3]

Q3: How can I quantitatively assess the matrix effect for my Isovaleric acid analysis?

A3: The most common method is the post-extraction spike experiment.[4] This involves comparing the peak response of Isovaleric acid in a blank, extracted matrix that has been spiked with the analyte to the response of the analyte in a neat (pure) solvent at the same concentration. The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. An MF value close to 1 suggests a minimal matrix effect.

Quantitative Data on Matrix Effects for Short-Chain Fatty Acids

The following table summarizes matrix effect data for Isovaleric acid (Isovalerate) and other short-chain fatty acids (SCFAs) in various biological matrices from a study by Saha et al. (2021). The matrix effect is presented as the percentage of signal loss or gain compared to the response in a pure solvent.

AnalyteMouse SpleenMouse KidneyMouse BrainMouse LiverHuman PlasmaPorcine Milk
Isovalerate 20%15%12%12%13%14%
Acetate 10%12%10%11%11%12%
Propionate 12%10%8%9%10%11%
Butyrate 24%18%14%15%15%16%
Valerate 16%13%11%11%12%13%
Isobutyrate 14%11%9%10%11%12%
Lactate 15%13%11%12%13%14%
Data adapted from Saha et al., Molecules, 2021.[5][6] The values represent the percentage of ion suppression, calculated as [(Peak area in water - peak area in matrix) / peak area in water] x 100.[5]

Troubleshooting Guides

Issue 1: Poor accuracy and/or precision in quality control (QC) samples.

Your QC samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value).

A QC Samples Failing B Investigate Matrix Effects A->B C Assess Co-elution of Analyte and IS-d9 B->C Differential Response? D Optimize Sample Preparation B->D High Signal Suppression? E Optimize Chromatography C->E Chromatographic Shift Observed D->E Interference Still Present F Acceptable Results D->F Cleaner Extract E->F Resolution Achieved

Caption: Troubleshooting workflow for failing QC samples.

Troubleshooting Steps:

  • Evaluate Matrix Factor: Conduct a post-extraction spike experiment to quantify the extent of ion suppression or enhancement. This will help you understand the magnitude of the matrix effect.[4]

  • Check for Chromatographic Shift: Carefully overlay the chromatograms of Isovaleric acid and this compound. A slight difference in retention time can lead to them being affected differently by co-eluting matrix components.[3]

  • Optimize Sample Preparation: If significant ion suppression is observed, your sample cleanup may be insufficient. Consider switching from a simple protein precipitation (PPT) to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]

  • Optimize Chromatography: Modify your chromatographic method to better separate Isovaleric acid from interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[3]

Issue 2: Inconsistent or low response of this compound internal standard.

The peak area of your this compound is highly variable between samples or is significantly lower than in your calibration standards.

Troubleshooting Steps:

  • Investigate Matrix Variability: The matrix composition can vary between different lots of biological samples (e.g., plasma from different donors). Perform the post-extraction spike experiment on multiple lots of blank matrix to see if the degree of ion suppression is consistent.

  • Enhance Sample Cleanup: A more robust sample preparation method is likely needed to remove the variable interfering components present in different lots.[7]

  • Check for Deuterium-Hydrogen Back-Exchange: In certain pH conditions, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent.[2] Ensure your mobile phase and sample diluent pH are not promoting this exchange. The label position on this compound should be on chemically stable parts of the molecule.[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol describes how to quantitatively measure the matrix effect for Isovaleric acid.

cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike cluster_2 Calculation A1 Prepare neat solvent (e.g., 50:50 ACN:H2O) A2 Spike with Isovaleric Acid (e.g., at Low and High QC levels) A1->A2 A3 Analyze via LC-MS/MS A2->A3 A4 Record Peak Area (Response A) A3->A4 C1 Calculate Matrix Factor (MF) MF = Response B / Response A B1 Extract blank matrix (e.g., plasma) B2 Spike extract with Isovaleric Acid (same concentrations as Set A) B1->B2 B3 Analyze via LC-MS/MS B2->B3 B4 Record Peak Area (Response B) B3->B4

Caption: Workflow for Matrix Effect Assessment.

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike known concentrations of Isovaleric acid (e.g., corresponding to your low and high QC levels) into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Take blank biological matrix (e.g., plasma) and perform the full sample extraction procedure. Spike the same known concentrations of Isovaleric acid into the final, extracted matrix.

  • LC-MS/MS Analysis: Analyze both sets of samples using your validated LC-MS/MS method.

  • Calculate Matrix Factor (MF): For each concentration level, calculate the MF by dividing the average peak area from Set B by the average peak area from Set A.

  • Internal Standard Normalization: To assess how well this compound compensates for the matrix effect, repeat the above steps for the internal standard. Then, calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • A value close to 1.0 indicates effective compensation.

Protocol 2: Sample Preparation for SCFA Analysis in Plasma (Liquid-Liquid Extraction)

This protocol is a general method for extracting short-chain fatty acids, including Isovaleric acid, from plasma to minimize matrix effects.

Materials:

  • Plasma samples

  • This compound internal standard solution

  • Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound internal standard solution.

  • Acidification: Add a small volume of HCl to adjust the sample pH to 2-3. This ensures the SCFAs are in their undissociated form, which is more amenable to extraction.

  • Extraction: Add an appropriate volume of MTBE (e.g., 500 µL), vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the samples (e.g., at 13,000 x g for 10 minutes at 4°C) to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (containing the SCFAs) to a clean tube.

  • Evaporation & Reconstitution: Evaporate the MTBE to dryness under a gentle stream of nitrogen. Reconstitute the residue in your mobile phase for LC-MS/MS analysis.

References

Troubleshooting Guide: Low Recovery of Isovaleric acid-d9

References

Addressing isotopic exchange issues with Isovaleric acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isovaleric acid-d9. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential isotopic exchange issues, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is deuterium (B1214612) exchange and why is it a concern for this compound?

A1: Deuterium (or H/D) exchange is a chemical reaction where a deuterium atom on a stable isotope-labeled (SIL) internal standard, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix). This is problematic because the core principle of using a SIL internal standard relies on it being chemically identical to the analyte, thereby correcting for variations during sample preparation and analysis. When deuterium atoms are lost, the mass of the internal standard changes, which can lead to its misidentification as the unlabeled analyte. This results in an artificially inflated analyte signal and a diminished internal standard signal, leading to inaccurate quantification.

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: The stability of deuterium labels varies with their position on the molecule. For this compound (CD₃CD(CD₃)CD₂COOH), the susceptibilities are as follows:

  • Carboxylic Acid Deuteron (-COOD, if deuterated): This position is extremely labile and will rapidly exchange with protons from any protic solvent like water or methanol. However, in most commercially available this compound, the label is on the carbon backbone, not the acidic proton.

  • Alpha-Deuterons (-CD₂COOH): The two deuterium atoms on the carbon adjacent to the carbonyl group (the alpha-carbon) are susceptible to exchange. This is particularly true under basic (alkaline) conditions, which can promote a process called keto-enol tautomerism, facilitating the exchange.[1][2] Acidic conditions can also catalyze this exchange, though typically to a lesser extent.

  • Beta and Gamma-Deuterons (CD₃CD(CD₃)-): The deuterium atoms on the beta and gamma carbons are generally stable and not prone to exchange under typical analytical conditions.

Q3: What experimental factors can promote deuterium exchange in this compound?

A3: Several experimental and environmental factors can increase the rate and extent of deuterium exchange:

  • pH: Both acidic and especially basic conditions can catalyze the exchange of the alpha-deuterons. The minimum rate of exchange for hydrogens on carbons alpha to carbonyls is typically in the mildly acidic to neutral pH range.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange. This is a concern during sample storage, preparation, and in heated autosamplers.

  • Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) are a direct source of hydrogen atoms and can facilitate the exchange. Aprotic solvents (e.g., acetonitrile (B52724), ethyl acetate) are preferred when possible.

  • Enzymatic Activity: In biological matrices, enzymatic activity can potentially contribute to the degradation or alteration of the internal standard if not handled and stored properly.[3]

Q4: How should I prepare and store stock solutions of this compound to ensure its stability?

A4: To maintain the isotopic integrity of your this compound stock solutions, follow these recommendations:

  • Solvent: Use a high-purity, dry, aprotic solvent such as acetonitrile for reconstitution. If an aqueous solution is necessary, use a buffer with a pH between 2.5 and 7.

  • Storage Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize the rate of any potential exchange.[3]

  • Container: Use airtight, amber glass vials to prevent exposure to atmospheric moisture and light.

  • Working Solutions: For in-vivo experiments or analytical runs, it is best to prepare fresh working solutions daily.

Q5: Are there more stable alternatives to deuterium-labeled standards?

A5: Yes. While deuterium-labeled standards are common due to lower synthesis costs, they are susceptible to isotopic exchange. For assays requiring the highest accuracy and precision, consider using Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled internal standards. These isotopes are incorporated into the carbon or nitrogen backbone of the molecule and are not subject to chemical exchange under typical analytical conditions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Poor Precision and Inaccurate Quantification

  • Symptoms: High coefficient of variation (%CV) in your quality control (QC) samples, inconsistent analyte to internal standard response ratios, and inaccurate measurement of sample concentrations.

  • Possible Cause: Isotopic (H/D) exchange, also known as back-exchange. The deuterated internal standard is losing its deuterium labels and being detected as the native analyte.

Troubleshooting Workflow for Isotopic Exchange

cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Decision & Action start Inaccurate Quantification or High %CV Observed check_purity Assess Isotopic Purity of This compound Stock start->check_purity purity_ok Is Purity >98%? check_purity->purity_ok run_stability_exp Perform Stability Experiment (See Protocol Below) exchange_detected Is Exchange Occurring? run_stability_exp->exchange_detected check_conditions Review Experimental Conditions (pH, Temp, Solvent) conditions_optimal Are Conditions Optimal? check_conditions->conditions_optimal purity_ok->run_stability_exp Yes contact_supplier Contact Supplier for Higher Purity Batch purity_ok->contact_supplier No exchange_detected->check_conditions Yes revalidate Re-validate Method exchange_detected->revalidate No optimize_conditions Optimize Conditions: - Adjust pH to 2.5-7 - Lower Temperature (4°C) - Use Aprotic Solvents conditions_optimal->optimize_conditions No consider_alternative Consider ¹³C-labeled Internal Standard conditions_optimal->consider_alternative Yes optimize_conditions->revalidate consider_alternative->revalidate

Caption: A step-by-step workflow for troubleshooting inaccurate quantification potentially caused by isotopic exchange of this compound.

Quantitative Data Summary

Table 1: Illustrative Example of this compound Stability in Autosampler at Various Conditions

ConditionTemperatureTime (hours)% Back-Exchange (Analyte Signal Increase)Stability Assessment
Mobile Phase A (pH 3.0)4°C24< 1%Stable
Mobile Phase A (pH 3.0)25°C242-4%Minor Exchange
Reconstitution Solvent (pH 8.5)4°C243-5%Minor Exchange
Reconstitution Solvent (pH 8.5)25°C2415-20%Unstable

Table 2: Illustrative Example of Long-Term Stability of this compound in Human Plasma

Storage TemperatureTime (months)% Recovery (vs. T=0)Stability Assessment
-20°C392%Acceptable
-20°C684%Borderline Unstable
-80°C698%Stable
-80°C1296%Stable

Key Experimental Protocols

Protocol 1: Assessing Isotopic Stability of this compound in Solution

  • Objective: To determine if isotopic exchange of this compound occurs in the solvents used during the analytical run (e.g., mobile phase, reconstitution solvent).

  • Methodology:

    • Prepare Solutions:

      • Solution A (IS only): Prepare a solution of this compound in your final sample solvent/mobile phase at the concentration used in your assay.

    • Initial Analysis (T=0): Immediately analyze Solution A using your validated LC-MS/MS method. Record the peak areas for both the this compound and, crucially, at the mass transition of the unlabeled Isovaleric acid.

    • Incubation: Aliquot Solution A into several vials and store them under conditions that mimic your analytical run (e.g., in the autosampler at a set temperature).

    • Time-Point Analysis: Re-inject the aliquots at various time points (e.g., 4, 8, 12, 24 hours).

    • Data Analysis: Monitor for any increase in the signal at the mass transition of the unlabeled Isovaleric acid over time. A significant increase in this signal is a direct indicator of H/D back-exchange.

Protocol 2: Assessing Long-Term Stability of this compound in a Biological Matrix

  • Objective: To evaluate the long-term stability of this compound in a specific biological matrix (e.g., plasma, urine) under defined storage conditions.

  • Methodology:

    • Prepare QC Samples: Spike a fresh pool of your biological matrix with known concentrations of this compound to create low and high concentration quality control (QC) samples.

    • Establish Baseline (T=0): Immediately process and analyze a set of these QC samples (n=3-5) to determine the baseline concentration.

    • Storage: Aliquot the remaining QC samples into vials and store them at your intended long-term storage temperature (e.g., -80°C).[3]

    • Analysis at Time Points: At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve a set of low and high QC samples from storage.

    • Sample Processing: Allow the samples to thaw under controlled conditions (e.g., on ice). Process and analyze them using your validated bioanalytical method.

    • Data Evaluation: Calculate the mean concentration of the stored QC samples at each time point. The internal standard is considered stable if the mean concentration is within ±15% of the baseline (T=0) concentration.

Experimental Workflow Diagram

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare this compound Stock Solution prep_qc Spike Blank Matrix to Create Low & High QC Samples prep_stock->prep_qc t0_analysis T=0 Analysis: Analyze QCs to Establish Baseline prep_qc->t0_analysis storage Store QC Aliquots at -80°C prep_qc->storage compare Compare Mean Concentration of Tx vs. T=0 t0_analysis->compare tx_analysis Time-Point Analysis (Tx): Analyze Stored QCs at Intervals storage->tx_analysis tx_analysis->compare decision Is Mean within ±15% of T=0? compare->decision stable Stable decision->stable Yes unstable Unstable decision->unstable No

Caption: A generalized workflow for conducting a long-term stability study of this compound in a biological matrix.

References

Technical Support Center: Optimizing Chromatography for Isovaleric Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the chromatographic separation of isovaleric acid and achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving baseline separation of isovaleric acid?

A1: The primary challenges in separating isovaleric acid stem from its characteristics as a short-chain fatty acid (SCFA). These include its high polarity, which can lead to poor retention on traditional reversed-phase (RP) columns, and its low volatility, which can be problematic for gas chromatography (GC) without derivatization. Additionally, its small molecular size and potential for interactions with the stationary phase can result in peak tailing.[1][2] For complex biological samples, matrix effects can also interfere with accurate quantification.[3]

Q2: Which chromatographic technique is better for isovaleric acid analysis: HPLC or GC?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable for analyzing isovaleric acid, with the choice depending on the sample matrix, required sensitivity, and available equipment.

  • GC-FID (Flame Ionization Detection) is a widely used and robust method, particularly for volatile compounds.[4][5][6] However, it often requires derivatization to convert isovaleric acid into a more volatile and less polar form, which adds a step to sample preparation.[7][8]

  • HPLC , especially when coupled with Mass Spectrometry (LC-MS), is suitable for less volatile compounds and complex biological matrices.[3] It can sometimes be performed without derivatization, simplifying the workflow.[3]

Q3: Why is derivatization often necessary for isovaleric acid analysis, and what are common derivatizing agents?

A3: Derivatization is a crucial step, especially for GC analysis, to improve the volatility and thermal stability of isovaleric acid.[7] It converts the polar carboxylic acid group into a less polar ester or other derivative.[7] For HPLC, derivatization can be used to introduce a UV-active or fluorescent tag, significantly enhancing detection sensitivity, as isovaleric acid itself lacks a strong chromophore.[9][10]

Common derivatization approaches include:

  • Esterification: Converting the carboxylic acid to its methyl or other alkyl ester is a common method for GC analysis.[11]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) create trimethylsilyl (B98337) (TMS) derivatives that are more volatile and thermally stable.

  • Fluorescent Labeling: For HPLC-fluorescence detection, reagents like 2-(2-naphthoxy)ethyl-2-(piperidino)ethanesulfonate can be used to attach a fluorophore.[9][10]

Q4: How does mobile phase pH affect the peak shape of isovaleric acid in Reversed-Phase HPLC?

A4: The pH of the mobile phase is critical for controlling the peak shape of acidic analytes like isovaleric acid in RP-HPLC.[12] To ensure good peak symmetry and prevent tailing, the mobile phase pH should be set at least 2 pH units below the pKa of isovaleric acid (pKa ≈ 4.78).[1] This suppresses the ionization of the carboxylic acid group, allowing it to be retained in a single, un-ionized form on the nonpolar stationary phase.[1] Operating near the pKa can lead to split or broad peaks because both the ionized and non-ionized forms are present.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of isovaleric acid.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol (B1196071) groups on the column.Use an end-capped C18 column or a base-deactivated silica (B1680970) column. Lowering the mobile phase pH with 0.1% formic or phosphoric acid can also suppress silanol ionization.[1]
Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units below the pKa of isovaleric acid (~pH 2.8 or lower).[1]
Column overload.Reduce the sample concentration or the injection volume.[1]
Poor Resolution / No Separation Incorrect mobile phase composition.Optimize the solvent strength by adjusting the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[13][14] Consider using a different organic solvent.[15]
Inadequate column chemistry.For HPLC, try a polar-embedded or an aqueous C18 column for better retention of polar analytes.[1] For GC, ensure the column has the appropriate polarity for the derivatized analyte.
Suboptimal temperature (GC).An oven temperature that is too low can cause peak broadening, while a temperature that is too high may lead to peak overlap.[16] Optimize the temperature program.
Inconsistent Retention Times Unstable mobile phase pH.Use a buffer in the mobile phase, especially when operating near the analyte's pKa, to maintain a stable pH.[1][12]
Pump malfunction or leaks.Check for pressure fluctuations, which may indicate air bubbles in the pump or a leak. Purge the pump and check all fittings.[1]
Temperature fluctuations.Use a column oven to maintain a stable temperature.[13]
Baseline Drift or Noise Contaminated mobile phase.Use high-purity solvents and filter the mobile phase before use.[13]
Gradient elution issues.If an additive (e.g., TFA) is used in only one mobile phase solvent, it can cause baseline drift during a gradient run.[17][18] Add the modifier to both mobile phase components.
Column contamination.Flush the column with a strong solvent to remove contaminants.[1]

Experimental Protocols

Protocol 1: GC-FID Analysis of Isovaleric Acid in Wine (with LLE)

This method is adapted from a procedure for determining short and medium-chain fatty acids in wine.[4][5][6]

1. Sample Preparation (Liquid-Liquid Extraction): a. In a 2 mL vial, add 0.5 mL of the sample (e.g., wine). b. Add 0.6 g of NaH₂PO₄ salt to create a saturated solution and vortex for 1 minute.[5] c. Add 25 µL of an internal standard solution. d. Add 0.4 mL of diethyl ether for extraction. e. Vortex for 3 minutes, then centrifuge at 5000 rpm for 5 minutes to separate the layers.[5] f. Collect the upper organic phase for GC-FID analysis.

2. GC-FID Conditions:

  • Column: WAX-UI capillary column (polyethylene glycol with high inertness).[5]

  • Injector: Splitless mode (3 min), 280 °C.[5]

  • Carrier Gas: Hydrogen at an initial flow of 2.50 mL/min.[5]

  • Oven Program: Optimize based on the separation of all target fatty acids. A starting point could be an initial temperature of 50-60°C, holding for 1-2 minutes, then ramping at 10-20°C/min to a final temperature of 220-240°C.

  • Detector: FID at 280-300 °C.

Protocol 2: HPLC-Fluorescence Analysis of Isovaleric Acid in Urine (with Derivatization)

This protocol is based on a method for analyzing isovaleric and valeric acids in urine as fluorescent derivatives.[9]

1. Derivatization: a. React the urine sample containing isovaleric acid with a fluorescent labeling reagent, such as 2-(2-naphthoxy)ethyl-2-(piperidino)ethanesulfonate.[9][10] This will attach a naphthoxy fluorophore to the carboxylic acid group.

2. HPLC Conditions:

  • Column: Phenyl-hexyl column.[9]

  • Mobile Phase: Isocratic mixture of methanol-water-tetrahydrofuran (55:31:14, v/v).[9]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 225 nm and emission at 360 nm.[9]

  • Injection Volume: 10 µL.[9]

Data Presentation

Table 1: HPLC Method Parameters for Isovaleric Acid Analysis
ParameterMethod 1 (Reversed-Phase)Method 2 (with Derivatization)
Column Newcrom R1 (low silanol activity)[19]Phenyl-hexyl[9]
Mobile Phase Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)[19]Methanol-Water-Tetrahydrofuran (55:31:14, v/v)[9]
Elution Mode Isocratic or GradientIsocratic[9]
Detection UV at low wavelength (~210 nm) or MSFluorescence (Ex: 225 nm, Em: 360 nm)[9]
Derivatization Not requiredRequired (e.g., with a fluorescent tag)[9]
Table 2: GC-FID Method Parameters for Short-Chain Fatty Acids
ParameterRecommended Conditions[4][5]
Column Capillary column with a WAX-UI stationary phase
Injector Type Splitless
Injector Temperature 280 °C
Carrier Gas Hydrogen
Initial Flow Rate 2.50 mL/min
Detector Flame Ionization Detector (FID)
Sample Prep Liquid-Liquid Extraction with diethyl ether and salting out

Visualizations

TroubleshootingWorkflow start Poor Baseline Separation (Tailing, Overlap) check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution start->check_resolution peak_tailing Peak Tailing Observed check_peak_shape->peak_tailing peak_overlap Peaks Overlapping check_resolution->peak_overlap check_ph Is Mobile Phase pH < pKa - 2? peak_tailing->check_ph Yes adjust_ph ACTION: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_column Using End-Capped Column? check_ph->check_column Yes adjust_ph->check_column use_endcapped ACTION: Switch to End-Capped or Base-Deactivated Column check_column->use_endcapped No reduce_load ACTION: Reduce Sample Concentration or Injection Volume check_column->reduce_load Yes end Baseline Separation Achieved use_endcapped->end reduce_load->end optimize_mobile_phase ACTION: Adjust Organic/Aqueous Ratio (Optimize Solvent Strength) peak_overlap->optimize_mobile_phase change_solvent ACTION: Try Different Organic Solvent (e.g., MeOH vs. ACN) optimize_mobile_phase->change_solvent If still poor change_column ACTION: Select Different Stationary Phase (e.g., Polar-Embedded) change_solvent->change_column If still poor change_column->end

Caption: A logical workflow for troubleshooting common separation issues.

MethodOptimization start Start: Method Optimization for Isovaleric Acid q1 Is Sample Matrix Complex/Biological? start->q1 q2 Is High Sensitivity Required? q1->q2 No hplc Choose HPLC q1->hplc Yes q3 Is Derivatization Feasible? q2->q3 Yes gc Choose GC q2->gc No q3->hplc No q3->gc Yes hplc_path HPLC Method Development hplc->hplc_path gc_path GC Method Development gc->gc_path hplc_step1 1. Select Column: Reversed-Phase C18 (or Polar-Embedded) hplc_path->hplc_step1 gc_step1 1. Derivatization: Convert to volatile ester (e.g., Methyl Ester) gc_path->gc_step1 hplc_step2 2. Optimize Mobile Phase: Adjust pH (< pKa-2) Adjust Organic Solvent % hplc_step1->hplc_step2 hplc_step3 3. Derivatize for Fluorescence/UV if needed hplc_step2->hplc_step3 end Validated Method hplc_step3->end gc_step2 2. Select Column: Choose appropriate polarity (e.g., WAX column) gc_step1->gc_step2 gc_step3 3. Optimize Temperature Program gc_step2->gc_step3 gc_step3->end

Caption: Decision tree for selecting and optimizing a chromatographic method.

References

Contamination sources for Isovaleric acid-d9 in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the troubleshooting and support center for Isovaleric acid-d9. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve potential contamination issues during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a deuterated form of isovaleric acid, meaning that nine hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a heavy isotope of hydrogen. This isotopic labeling makes it an excellent internal standard for quantitative analysis using mass spectrometry (MS). Because it is chemically almost identical to the non-labeled ("light") isovaleric acid, it behaves similarly during sample preparation and analysis. However, its increased mass allows the mass spectrometer to distinguish it from the naturally occurring analyte, enabling accurate quantification.

Q2: I am observing a signal for the unlabeled isovaleric acid in my blank samples. What are the potential sources of this contamination?

Contamination with unlabeled isovaleric acid can originate from several sources in the laboratory environment. These can be broadly categorized as issues with the internal standard itself, contamination from lab materials and environment, and procedural issues.

Potential Contamination Sources:

  • Isotopic Impurity of the Standard: The deuterated standard itself may contain a small amount of the unlabeled (d0) analogue.[1]

  • Leaching from Plasticware: Short-chain fatty acids, like isovaleric acid, can leach from plastic consumables such as pipette tips, microcentrifuge tubes, and containers, especially when in contact with organic solvents.[2]

  • Microbial Contamination: Certain bacteria, including common skin bacteria like Staphylococcus, can produce isovaleric acid through the metabolism of the amino acid leucine.[3][4] This can lead to environmental contamination of lab surfaces, equipment, and even solvents.

  • Environmental Exposure: Isovaleric acid is naturally present in various foods (e.g., cheese, apples) and has a distinct cheesy or sweaty odor.[5][6] Food particles or aerosols in the lab environment can be a source of contamination.

  • Cross-Contamination: Improperly cleaned glassware, shared reagents, or carryover from previous high-concentration samples in the analytical instrument can lead to contamination.

Q3: My results show poor reproducibility and accuracy. Could this be related to my this compound internal standard?

Yes, inconsistent performance of the internal standard is a common cause of poor analytical reproducibility and accuracy. Several factors related to the deuterated standard can contribute to these issues:

  • Deuterium-Hydrogen (H/D) Exchange: Deuterium atoms on the standard can exchange with hydrogen atoms from the solvent or sample matrix. This "back-exchange" can alter the isotopic distribution of the standard, leading to inaccurate quantification.[7][8] This is more likely to occur at certain pH values or with deuterium labels in specific chemical positions.[8]

  • Inconsistent Purity: The chemical and isotopic purity can vary between different batches of the deuterated standard.[1] It is crucial to verify the purity of each new lot.

  • Differential Matrix Effects: Even with a deuterated internal standard, the analyte and the standard can experience different levels of ion suppression or enhancement from components in the sample matrix, leading to inaccurate results.[8]

Troubleshooting Guides

Issue 1: Unexpected Peak for Unlabeled Isovaleric Acid in Blanks

If you are detecting the non-deuterated isovaleric acid in your blank injections, follow these steps to identify the source of contamination.

Experimental Protocol: Blank Injection Analysis

  • Prepare a Solvent Blank: Use fresh, high-purity solvents (e.g., LC-MS grade methanol (B129727) or acetonitrile (B52724) and water) that are used in your sample preparation and mobile phases.

  • Systematic Injection Series:

    • Direct Injection: Inject the solvent blank directly into the mass spectrometer, bypassing the LC system, to check for contamination within the MS.

    • LC-MS Injection (No Column): Connect the LC to the MS without the analytical column and inject the solvent blank. This will test for contamination in the autosampler, tubing, and mobile phases.

    • Full System Blank: Inject the solvent blank through the entire LC-MS system with the analytical column installed.

  • Analyze the Results: Compare the chromatograms from each injection to pinpoint the source of the contamination.

dot graph LR; A[Start: Unlabeled Isovaleric Acid Peak in Blank] --> B{Perform Systematic Blank Injections}; B --> C[Direct MS Injection]; B --> D[LC-MS Injection (No Column)]; B --> E[Full System Blank (With Column)]; C --> F{Peak Present?}; D --> G{Peak Present?}; E --> H{Peak Present?}; F -- Yes --> I[Contamination in MS Source or Infusion Line]; F -- No --> D; G -- Yes --> J[Contamination in Solvents, Tubing, or Autosampler]; G -- No --> E; H -- Yes --> K[Contamination from Analytical Column]; H -- No --> L[Contamination from Sample Preparation]; I --> M[Clean MS Source]; J --> N[Replace Solvents and Clean LC Flow Path]; K --> O[Flush or Replace Column]; L --> P[Evaluate Labware and Handling Procedures];

end Troubleshooting workflow for identifying the source of unlabeled isovaleric acid contamination.

Issue 2: Poor Reproducibility and Inaccurate Quantification

If your results are not reproducible or appear inaccurate, consider the stability and purity of your this compound internal standard.

Experimental Protocol: Purity and Stability Assessment of Deuterated Standard

  • Isotopic Purity Check:

    • Prepare a dilute solution of the this compound standard in a clean solvent.

    • Infuse the solution directly into a high-resolution mass spectrometer (HRMS).

    • Acquire the mass spectrum and determine the relative abundance of the d9 isotopologue compared to the d0 (unlabeled) and other lower-deuterated species.[1][9]

  • H/D Exchange Evaluation:

    • Prepare your sample in both a non-deuterated solvent system and a deuterated solvent system (e.g., D₂O-based mobile phase).

    • Analyze both preparations by LC-MS.

    • A significant shift in the mass of the internal standard in the deuterated solvent system indicates H/D exchange.[10]

G

Data and Tables

Table 1: Common Sources of Isovaleric Acid Contamination and Mitigation Strategies

Contamination SourceCommon CausesRecommended Mitigation Actions
Internal Standard Impurity Presence of unlabeled (d0) isovaleric acid in the deuterated standard.[1]- Purchase standards with high isotopic purity (≥98%).- Verify purity of new lots via HRMS.
Plasticware Leaching Use of polypropylene (B1209903) or other plastic consumables (e.g., pipette tips, tubes).[2]- Use glass or certified low-binding plasticware.- Pre-rinse plasticware with solvent.- Minimize contact time between solvents and plastics.
Microbial Growth Bacterial contamination of solvents, buffers, or lab surfaces.[3][4]- Use fresh, high-purity solvents.- Regularly clean benchtops and equipment with appropriate disinfectants (e.g., 70% ethanol).- Filter aqueous mobile phases.
Environmental Contamination Airborne particles from food, dust, or personnel.- Maintain a clean and organized lab space.- Wear appropriate personal protective equipment (PPE), including gloves and lab coats.- Prepare samples in a clean area, away from food consumption areas.
System Carryover Residual analyte from previous injections.- Implement a rigorous column washing protocol between runs.- Inject solvent blanks between samples to monitor for carryover.

Table 2: Purity and Stability Considerations for this compound

ParameterPotential IssueRecommended Action
Chemical Purity Presence of other chemical compounds in the standard.- Obtain a certificate of analysis (CoA) from the supplier.- Recommended purity: >99%.[8]
Isotopic Enrichment Low percentage of the desired d9 isotopologue.- Recommended enrichment: ≥98%.[1][8]
Deuterium-Hydrogen Exchange Loss of deuterium atoms to the surrounding solvent or matrix.[7]- Avoid highly acidic or basic mobile phases if possible.- Minimize sample heating during preparation.- If exchange is unavoidable, consider a ¹³C-labeled internal standard.[8]
Chromatographic Separation The deuterated standard may elute slightly earlier than the unlabeled analyte in reverse-phase chromatography.[8]- Ensure co-elution of the analyte and internal standard peaks.- Adjust chromatographic conditions if significant separation is observed.

References

Fine-tuning mass spectrometer parameters for Isovaleric acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isovaleric Acid-d9 Analysis

This guide provides technical support for researchers, scientists, and drug development professionals on fine-tuning mass spectrometer parameters for the analysis of this compound. It includes frequently asked questions, troubleshooting guides, recommended starting parameters, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard?

A1: this compound is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of isovaleric acid. Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization and matrix effects in the mass spectrometer. The mass difference due to the nine deuterium (B1214612) atoms allows the mass spectrometer to distinguish it from the unlabeled endogenous isovaleric acid, enabling precise and accurate quantification.

Q2: What are the main challenges when analyzing this compound?

A2: The primary challenges include its volatility, potential for isomeric interference, and the need for sensitive detection due to typically low physiological concentrations.[1] Isovaleric acid is isomeric with valeric acid and 2-methylbutyric acid, which may require chromatographic separation for unambiguous quantification.[2] Additionally, as a small molecule, it can be prone to poor retention on standard reversed-phase columns and may require derivatization to improve chromatographic behavior and ionization efficiency.[3][4]

Q3: Is derivatization necessary for analyzing this compound?

A3: While direct analysis is possible, derivatization is highly recommended for robust and sensitive quantification of short-chain fatty acids (SCFAs) like isovaleric acid.[5] Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can significantly improve chromatographic retention, separation of isomers, and ionization efficiency in negative ion mode, leading to lower limits of detection.[1][3]

Q4: Which ionization mode is best for this compound analysis?

A4: Without derivatization, negative ion electrospray ionization (ESI) is typically used to detect the deprotonated molecule [M-H]⁻. However, if a derivatization strategy is employed (e.g., with 3-NPH), the resulting derivative is often analyzed in negative ion mode, which generally provides higher sensitivity for this class of compounds.[3]

Troubleshooting Guide

This section addresses common problems encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal Intensity 1. Inefficient Ionization: Isovaleric acid may not ionize well under the current source conditions. 2. Sample Degradation/Volatility: Loss of analyte during sample preparation or storage. 3. Poor Extraction Recovery: The analyte is not being efficiently extracted from the sample matrix. 4. Instrument Contamination: Dirty ion source or optics can suppress the signal.[6]1. Optimize Source Parameters: Adjust capillary voltage, source temperature, and gas flows. Consider a derivatization step to enhance ionization.[4] 2. Sample Handling: Keep samples cold and capped. Prepare fresh standards and QC samples. 3. Optimize Extraction: Test different extraction solvents or consider solid-phase extraction (SPE). Ensure the pH is optimized for extraction. 4. Clean Instrument: Perform routine cleaning of the ion source and optics as per the manufacturer's guidelines.[6]
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much analyte. 2. Secondary Interactions: Analyte interacting with active sites on the column or in the LC system. 3. Solvent Mismatch: The sample solvent is too strong compared to the initial mobile phase.[7]1. Dilute Sample: Reduce the concentration of the injected sample. 2. Mobile Phase Modifier: Add a small amount of a competing agent (e.g., formic acid) to the mobile phase. 3. Reconstitute in Mobile Phase: Ensure the final sample extract is dissolved in a solvent that is the same or weaker than the starting mobile phase conditions.[7]
High Background Noise 1. Contaminated Solvents: Mobile phases or reconstitution solvents are contaminated. 2. Matrix Effects: Co-eluting compounds from the sample matrix are causing ion suppression or enhancement.[8] 3. System Contamination: Carryover from previous injections or a contaminated LC system.1. Use High-Purity Solvents: Use fresh, LC-MS grade solvents and additives.[6] 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE) to remove interfering matrix components. 3. Flush System: Run blank injections and flush the system with a strong solvent to remove contaminants.[6]
Inconsistent Retention Time 1. Column Equilibration: Insufficient time for the column to equilibrate between injections. 2. Mobile Phase Issues: Inconsistent mobile phase composition due to improper mixing or evaporation. 3. Column Degradation: The column performance has deteriorated over time.1. Increase Equilibration Time: Ensure the column is fully equilibrated before each injection.[9] 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep bottles capped. 3. Replace Column: If performance continues to decline, replace the analytical column.

Recommended Mass Spectrometer Parameters (Starting Point)

The following parameters are provided as a starting point for method development. Optimal values must be determined empirically on the specific instrument being used. These parameters are based on aniline (B41778) derivatization of this compound, a common technique for SCFA analysis.[2]

Table 1: MRM Transitions and MS Parameters for Aniline-Derivatized this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Isovaleric acid (Quantifier)178.194.15014
This compound (IS) 187.2 95.1 50 18

Note: These transitions correspond to the [M+H]⁺ ion of the aniline-derivatized analyte and its corresponding internal standard, fragmenting to the protonated aniline reporter ion.[2]

Table 2: Typical Ion Source Parameters (ESI)

ParameterTypical Setting
Ionization ModePositive (for aniline derivatives)
Ion Spray Voltage+4500 to +5500 V
Source Temperature400 - 550 °C
Declustering Potential (DP)Instrument Dependent (e.g., 20-60 V)
Entrance Potential (EP)Instrument Dependent (e.g., 10 V)
Gas 1 (Nebulizer Gas)40 - 60 psi
Gas 2 (Heater Gas)40 - 60 psi
Curtain Gas20 - 30 psi

Experimental Protocol: Quantification of Isovaleric Acid in Plasma

This protocol describes a derivatization-based LC-MS/MS method for quantifying isovaleric acid.

1. Sample Preparation (Derivatization with Aniline)

  • To 50 µL of plasma sample, add 50 µL of an internal standard working solution (containing this compound).

  • Add 150 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add 5 µL of a 2.4 M aniline solution and 5 µL of a 1.2 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) solution.[2]

  • Vortex and incubate at room temperature for 30 minutes.

  • Dilute the sample with 50:50 (v/v) water/methanol as needed prior to injection.

2. LC-MS/MS Analysis

  • LC System: Standard UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 10% B

    • 2.0 min: 50% B

    • 2.1 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 10% B

    • 5.0 min: 10% B

  • MS System: Triple quadrupole mass spectrometer

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using parameters from Table 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Spiked with this compound p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Derivatization (Aniline + EDC) p2->p3 a1 UHPLC Separation (C18 Column) p3->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection (Triple Quadrupole) a2->a3 d1 Peak Integration a3->d1 d2 Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide start Problem: Low or No Signal cause1 Is IS Signal Also Low? start->cause1 cause2 Analyte-Specific Issue cause1->cause2 No cause3 System-Wide Issue cause1->cause3 Yes sol1 Optimize Sample Prep: - Check Extraction pH - Test SPE/LLE cause2->sol1 sol2 Check Derivatization: - Prepare Fresh Reagents - Verify Reaction Time cause2->sol2 sol3 Check MS Source: - Clean Source Components - Check Voltages/Gases cause3->sol3 sol4 Check LC System: - Look for Leaks/Plugs - Verify Flow Rate cause3->sol4

Caption: Troubleshooting guide for low signal intensity issues.

References

Validation & Comparative

A Comparative Guide to Isovaleric Acid-d9 and C13-Isovaleric Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metabolomics, clinical diagnostics, and drug development, the precise quantification of endogenous compounds is paramount. Isovaleric acid, a branched-chain fatty acid, is a key metabolite in the leucine (B10760876) catabolism pathway and a biomarker for various metabolic disorders, including isovaleric acidemia. The use of stable isotope-labeled internal standards is the gold standard for accurate quantification of isovaleric acid using mass spectrometry. This guide provides an objective comparison of two commonly used isotopologues: Isovaleric acid-d9 and C13-isovaleric acid.

Executive Summary

For researchers requiring the highest accuracy and reliability in isovaleric acid quantification, C13-isovaleric acid is the superior choice over this compound. This recommendation is based on the fundamental principles of stable isotope dilution mass spectrometry, where the ideal internal standard exhibits physicochemical properties identical to the analyte of interest. C13-labeling results in a standard that co-elutes perfectly with the unlabeled analyte, ensuring more accurate correction for matrix effects and variability in sample processing. While this compound is a viable and often more economical alternative, it is susceptible to chromatographic isotope effects that can compromise analytical accuracy.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key properties and expected analytical performance of this compound and C13-isovaleric acid.

FeatureThis compoundC13-Isovaleric acidAdvantage
Chemical Formula C₅HD₉O₂¹³CC₄H₁₀O₂N/A
Molecular Weight ~111.19 g/mol [1]~103.12 g/mol [2]N/A
Isotopic Enrichment Typically ≥98% DTypically ≥99% ¹³CC13-Isovaleric acid
Co-elution with Analyte Potential for chromatographic shift (Isotope Effect)[3][4]Identical retention time[3][4]C13-Isovaleric acid
Matrix Effect Compensation Can be incomplete due to chromatographic shifts[4]More effective and reliable[3]C13-Isovaleric acid
Isotopic Stability High, but potential for H/D back-exchange in certain conditionsVery High, no risk of exchange[4][5]C13-Isovaleric acid
Cost Generally lowerGenerally higher[5][6]This compound

The Critical Difference: The Isotope Effect

The primary advantage of C13-labeled standards lies in the mitigation of the "isotope effect." The larger relative mass difference between deuterium (B1214612) (²H) and protium (B1232500) (¹H) compared to ¹³C and ¹²C can lead to slight differences in physicochemical properties.[3] This can manifest as a chromatographic shift, where the deuterated standard elutes slightly earlier or later than the native analyte.[4] When the analyte and internal standard do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[4]

C13-labeled standards, with the isotope incorporated into the carbon backbone, are chemically and physically almost identical to their unlabeled counterparts.[5] This ensures they exhibit the same chromatographic behavior and experience the same matrix effects, providing a more accurate and reliable correction.[3]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of isovaleric acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard (either this compound or C13-isovaleric acid) at a known concentration.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating isovaleric acid.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled isovaleric acid and the chosen internal standard. The exact m/z values will depend on the specific isotopologue used.

    • Collision Energy and other MS parameters: Optimize for the specific instrument and analytes.

3. Quantification

  • Construct a calibration curve by analyzing a series of known concentrations of unlabeled isovaleric acid spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a constant concentration of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for both the calibrators and the unknown samples.

  • Determine the concentration of isovaleric acid in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of isovaleric acid and a typical experimental workflow.

Leucine_Catabolism Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA BCKDH Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Thioesterase Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA MG-CoA Hydratase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG-CoA Lyase

Caption: Leucine Catabolism Pathway leading to Isovaleric Acid.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or C13-Isovaleric acid) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Peak_Integration Peak Integration LC_MSMS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

References

Method Validation for Isovaleric Acid Assay: A Comparative Guide to the Use of a d9-Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isovaleric acid, a branched-chain fatty acid, is critical in various research and clinical settings, particularly in the diagnosis and monitoring of isovaleric acidemia, an inherited metabolic disorder.[1][2][3] In analytical chemistry, especially in mass spectrometry-based assays, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest level of accuracy and precision.[4][5] This guide provides a comprehensive comparison of method validation for an isovaleric acid assay using a deuterated (d9) internal standard versus other common approaches.

The use of a deuterated internal standard, such as d9-isovaleric acid, is paramount in quantitative mass spectrometry to correct for variability that can be introduced during sample preparation and analysis.[4][6] These standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during extraction, derivatization, and chromatographic separation, and experience similar ionization effects in the mass spectrometer.[5][7] This co-elution and similar behavior allow for reliable normalization of the analyte signal, thus correcting for matrix effects and variations in instrument response.[6]

Quantitative Performance Data: Comparison of Internal Standard Strategies

The choice of internal standard significantly impacts the performance of an isovaleric acid assay. The following tables summarize the expected performance characteristics of a method using a d9-isovaleric acid internal standard compared to methods using a structural analog or no internal standard. The data presented is a synthesis of typical performance characteristics for such assays as described in scientific literature and validation guidelines.[8][9][10]

Table 1: Method Performance Comparison

Performance MetricMethod with d9-Isovaleric Acid ISMethod with Structural Analog IS (e.g., 2-methylbutyric acid)Method without Internal Standard
Accuracy (% Bias) < 15%< 20%> 30%
Precision (% CV) < 15%< 20%> 30%
Linearity (r²) ≥ 0.99≥ 0.98≥ 0.97
Lower Limit of Quantitation (LLOQ) Low ng/mLng/mLHigh ng/mL to µg/mL
Matrix Effect MinimalModerateSignificant
Robustness HighModerateLow

Table 2: Validation Parameters and Acceptance Criteria (based on FDA & ICH Guidelines)[8][9][10][11][12]

Validation ParameterAcceptance Criteria for d9-Isovaleric Acid Method
Accuracy The mean value should be within ±15% of the nominal value, except at LLOQ, where it should not deviate by more than ±20%.
Precision The coefficient of variation (%CV) should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Specificity No significant interfering peaks should be observed at the retention time of the analyte and internal standard.
Lower Limit of Quantitation (LLOQ) The analyte response at the LLOQ should be at least 10 times the response of the blank. Accuracy and precision should be within 20%.
Recovery Consistent and reproducible recovery of the analyte and internal standard.
Stability Analyte should be stable in the matrix for the expected duration of sample handling, processing, and storage.

Experimental Protocols

A detailed methodology for the quantification of isovaleric acid in a biological matrix (e.g., plasma, urine) using a d9-isovaleric acid internal standard with LC-MS/MS is provided below.

1. Sample Preparation (Protein Precipitation & Derivatization)

  • To 100 µL of the sample (e.g., plasma), add 10 µL of the d9-isovaleric acid internal standard solution (concentration will depend on the expected analyte concentration).

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable derivatizing agent (e.g., 3-nitrophenylhydrazine) to enhance chromatographic retention and ionization efficiency.

  • Incubate the mixture as required by the derivatization protocol (e.g., 60°C for 30 minutes).

  • After incubation, add 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate isovaleric acid from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the derivatization.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both isovaleric acid and d9-isovaleric acid.

3. Data Analysis

  • The concentration of isovaleric acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of isovaleric acid in the unknown samples is then interpolated from the calibration curve.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the isovaleric acid assay.

G cluster_0 Method Development cluster_2 Sample Analysis Dev Assay Development & Optimization Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision (Intra- & Inter-day) Lin->AccPrec LLOQ LLOQ Determination AccPrec->LLOQ Stab Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) LLOQ->Stab Rec Recovery & Matrix Effect Stab->Rec Analysis Routine Sample Analysis Rec->Analysis

Caption: Workflow for isovaleric acid assay validation.

Signaling Pathway (Illustrative)

While isovaleric acid itself is a metabolite and not part of a signaling pathway in the traditional sense, its accumulation is indicative of a disruption in the leucine (B10760876) catabolism pathway. The following diagram illustrates a simplified overview of this metabolic pathway.

G Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Metabolites Accumulation of: - Isovaleric Acid - Isovalerylcarnitine - Isovalerylglycine IsovalerylCoA->Metabolites Deficiency Downstream Downstream Metabolism IsovalerylCoA->Downstream Normal Pathway Enzyme Isovaleryl-CoA Dehydrogenase Enzyme->IsovalerylCoA

Caption: Simplified leucine catabolism pathway.

References

The Analytical Edge: A Comparative Guide to the Accuracy and Precision of Isovaleric Acid-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of isovaleric acid, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of Isovaleric acid-d9 against other common internal standards, supported by experimental data from published studies. Our analysis underscores the superior accuracy and precision afforded by a stable isotope-labeled internal standard in complex biological matrices.

In the landscape of quantitative analysis, particularly when employing chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting analytical variability.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations in sample preparation, injection volume, and instrument response.[2] This guide delves into the comparative performance of this compound and other alternatives for the precise quantification of isovaleric acid, a key short-chain fatty acid (SCFA) implicated in various physiological and pathological processes.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1] Their chemical and physical properties are nearly identical to the corresponding analyte, ensuring they co-elute during chromatography and experience similar ionization efficiencies and matrix effects.[1] This near-identical behavior allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant even with variations in the analytical process.

Comparative Performance Analysis

To illustrate the performance of this compound and its alternatives, we have summarized quantitative data from various studies. The following tables present key validation parameters for the analysis of isovaleric acid using different internal standards.

Table 1: Performance of Deuterated Internal Standards for Isovaleric Acid Analysis

Internal StandardAnalytical MethodMatrixLinearity (R²)Precision (%RSD)Accuracy/Recovery (%)Reference
This compound GC-MSFecal>0.99Intra-day: <5%, Inter-day: <10%90-110%Synthesized from[3]
Butyric acid-d7LC-MS/MSSerum>0.999Intra-day: 0.34-12.58%, Inter-day: Not ReportedTrueness: ± 20%[4]
Acetic acid-d4GC-MSPlasma>0.99Not specified for isovaleric acidNot specified for isovaleric acid[5]

Table 2: Performance of Non-Deuterated Internal Standards for Isovaleric Acid Analysis

Internal StandardAnalytical MethodMatrixLinearity (R²)Precision (%RSD)Accuracy/Recovery (%)Reference
2-Methylbutyric acidGC-MSFecal0.9947 - 0.9998Intra-day: 0.56-13.07%, Inter-day: Not Reported80.87 - 119.03%[6]
2-Isobutoxyacetic acidLC-HRMSSerumNot ReportedNot ReportedNot Reported[7]

Note: The data presented is synthesized from multiple sources and direct head-to-head comparative studies are limited. The performance of an internal standard can be method and matrix-dependent.

The data consistently demonstrates that methods employing deuterated internal standards achieve excellent linearity, high precision, and accuracy. While non-deuterated standards can provide acceptable results, they may exhibit greater variability in recovery and precision due to differences in their chemical properties compared to the analyte.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of isovaleric acid using both deuterated and non-deuterated internal standards.

Protocol 1: GC-MS Analysis of Short-Chain Fatty Acids using a Deuterated Internal Standard Mix (Adapted from[3])
  • Sample Preparation:

    • Homogenize 50 mg of fecal sample in 1 mL of a saline-phosphate buffer.

    • Acidify the homogenate with hydrochloric acid.

    • Add 50 µL of an internal standard working solution containing a mixture of deuterated SCFAs, including this compound.

    • Extract the SCFAs with diethyl ether.

    • Derivatize the extracted SCFAs with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium

    • Injection Mode: Splitless

    • Oven Program: Initial temperature of 60°C, ramped to 280°C.

    • MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each SCFA and their deuterated internal standards.

Protocol 2: LC-MS/MS Analysis of Short-Chain Fatty Acids using a Non-Deuterated Internal Standard (Adapted from[4])
  • Sample Preparation:

    • To 200 µL of serum, add 600 µL of acetonitrile (B52724) containing the internal standard (e.g., 2-ethylbutyric acid).

    • After protein precipitation, derivatize the SCFAs with 3-nitrophenylhydrazine (B1228671) (3-NPH).

    • Extract the derivatized SCFAs with methyl tert-butyl ether (MTBE).

    • Dry the extract and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: UHPLC

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of acetonitrile and water with formic acid.

    • MS System: Triple quadrupole mass spectrometer

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for each SCFA and the internal standard.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logic behind selecting a stable isotope-labeled internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Feces, Serum) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Extraction of SCFAs Spike->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Injection GC-MS or LC-MS/MS Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Figure 1. A generalized experimental workflow for the quantification of isovaleric acid using an internal standard.

Logical_Relationship cluster_process Analytical Process Variability cluster_outcome Quantification Outcome Analyte Isovaleric Acid (Analyte) Extraction_Loss Extraction Inefficiency Analyte->Extraction_Loss Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effect Instrument_Drift Instrumental Drift Analyte->Instrument_Drift IS_d9 This compound (SIL-IS) IS_d9->Extraction_Loss Identical Behavior IS_d9->Matrix_Effect Identical Behavior IS_d9->Instrument_Drift Identical Behavior Accurate Accurate & Precise Quantification IS_d9->Accurate IS_analog Structural Analog IS (e.g., 2-Methylbutyric acid) IS_analog->Extraction_Loss Similar but not Identical Behavior IS_analog->Matrix_Effect Similar but not Identical Behavior IS_analog->Instrument_Drift Similar but not Identical Behavior Less_Accurate Potentially Less Accurate & Precise Quantification IS_analog->Less_Accurate

References

Cross-Validation of Isovaleric Acid-d9 for Accurate Quantification in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, the choice of an internal standard is a critical factor that can significantly impact the accuracy and reliability of experimental results. For the analysis of isovaleric acid, a key biomarker in isovaleric acidemia and a significant metabolite in various biological processes, the use of a stable isotope-labeled internal standard is paramount. This guide provides an objective comparison of Isovaleric acid-d9 with alternative internal standards, supported by experimental data, to assist researchers in making informed decisions for their analytical methods.

Data Presentation: Performance Comparison of Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.

Performance ParameterStable Isotope-Labeled Internal Standard (e.g., this compound)Structural Analog Internal Standard
Linearity (Correlation Coefficient, r²) > 0.998[2][3]Typically ≥ 0.99
Intra-day Precision (%CV) < 12%[2][3]Can be significantly higher, e.g., >8%[1]
Inter-day Precision (%CV) < 20%[2][3]Can be significantly higher, e.g., >8%[1]
Accuracy (% Recovery) 92% to 120%[2][3]85-115% is acceptable, but more variable
Matrix Effect Compensation ExcellentModerate to Poor
Recovery Correction ExcellentVariable

Note: The data presented for the Stable Isotope-Labeled Internal Standard is based on typical performance characteristics reported for the analysis of short-chain fatty acids using deuterated standards. The comparative data for the Structural Analog Internal Standard is from a study on a different analyte but illustrates the common performance differences observed.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the quantification of isovaleric acid in biological matrices using this compound as an internal standard, based on common practices in the field.

LC-MS/MS Method for Isovaleric Acid in Human Plasma

This protocol describes the quantification of isovaleric acid in human plasma using a derivatization-based LC-MS/MS method.

a. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

b. Derivatization:

  • Reconstitute the dried extract in 50 µL of a solution containing 50 mM 3-nitrophenylhydrazine (B1228671) (3-NPH) in 50% acetonitrile.

  • Add 50 µL of a 50 mM solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in water.

  • Vortex and incubate at 40°C for 30 minutes.

  • After incubation, add 100 µL of 0.1% formic acid in water to stop the reaction.

  • Centrifuge at 13,000 x g for 5 minutes and transfer the supernatant to an autosampler vial for analysis.

c. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate isovaleric acid from other isomers and matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both derivatized isovaleric acid and this compound.

GC-MS Method for Isovaleric Acid in Urine

This protocol outlines a method for the analysis of isovaleric acid in urine using GC-MS.

a. Sample Preparation:

  • Thaw urine samples and centrifuge at 5,000 x g for 10 minutes to remove particulate matter.

  • To 500 µL of urine, add 50 µL of this compound internal standard solution.

  • Acidify the sample to a pH of approximately 1-2 with 6M HCl.

  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate (B1210297) and vortexing for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube. Repeat the extraction step and combine the organic layers.

  • Evaporate the pooled organic extract to dryness under a stream of nitrogen.

b. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool to room temperature before injection.

c. GC-MS Conditions:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS System: Single quadrupole or triple quadrupole mass spectrometer with electron ionization (EI).

  • Ion Source Temperature: 230°C

  • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the TMS derivatives of isovaleric acid and this compound.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the analysis of isovaleric acid using this compound.

Leucine_Catabolism cluster_0 Leucine Catabolism Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Thioesterase

Caption: Leucine catabolism pathway leading to the formation of Isovaleric Acid.

Experimental_Workflow start Biological Sample (Plasma/Urine) add_is Spike with this compound start->add_is extraction Protein Precipitation / Liquid-Liquid Extraction add_is->extraction derivatization Chemical Derivatization extraction->derivatization analysis LC-MS/MS or GC-MS Analysis derivatization->analysis quantification Data Processing & Quantification analysis->quantification result Final Concentration quantification->result

Caption: A typical experimental workflow for the quantification of isovaleric acid.

SID_Principle cluster_1 Mass Spectrometry Analysis cluster_2 Quantification Analyte Analyte (Isovaleric Acid) MS Mass Spectrometer Detects both compounds based on mass-to-charge ratio Analyte->MS IS Internal Standard (this compound) IS->MS Ratio Calculate Ratio (Analyte Signal / IS Signal) MS->Ratio Concentration Determine Analyte Concentration (Ratio x [IS]) Ratio->Concentration

Caption: The principle of Stable Isotope Dilution (SID) for accurate quantification.

References

A Comparative Guide to Analytical Methods Utilizing Isovaleric Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies that employ Isovaleric acid-d9 as an internal standard for the quantitative analysis of isovaleric acid. While a formal, multi-laboratory ring trial for this compound is not publicly available, this document synthesizes performance data from various validated analytical methods presented in peer-reviewed literature and technical documents. The aim is to offer a comprehensive overview of expected performance, enabling researchers to assess and select appropriate methods for their applications.

This compound is a stable, isotopically labeled form of isovaleric acid, a branched-chain fatty acid of significant interest in clinical diagnostics, particularly for inborn errors of metabolism such as Isovaleric Acidemia, as well as in microbiome and metabolic research. Its use as an internal standard is critical for correcting analytical variability during sample preparation and analysis, thereby ensuring high accuracy and precision. The primary analytical techniques covered in this guide are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize quantitative performance data from different validated methods for the analysis of isovaleric acid. These methods utilize a deuterated internal standard, such as this compound, to ensure accuracy. The data presented is representative of the performance achievable with these technologies.

Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

ParameterMethod AMethod B
Linearity (R²) > 0.999> 0.995
Limit of Quantification (LOQ) 1.9 - 3.7 mg/L0.05 mg/L
Accuracy (% Recovery) 90.9 - 104.0%60.4 - 104.8%
Precision (% RSD) 4.2 - 20.7%1.92 - 10.84%
Reference Adapted from SciELO, 2023[1]Adapted from Semantic Scholar, 2012[2]

Table 2: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod CMethod D
Linearity (R²) > 0.99Not Reported
Limit of Quantification (LOQ) 20 ng/mLNot Reported
Accuracy (% Recovery) 73.7 - 127.9%94.0 - 113.8%
Precision (% RSD) < 21%Not Reported
Reference Adapted from ResearchGate[3]Adapted from Murdoch Research Portal[4]

Experimental Protocols

Below is a detailed, representative methodology for the quantification of isovaleric acid in human serum using a deuterated internal standard, based on common practices in the field.

Representative Protocol: Quantification of Isovaleric Acid in Human Serum by LC-MS/MS

This protocol involves protein precipitation, derivatization to enhance chromatographic retention and detection sensitivity, followed by analysis using LC-MS/MS.

1. Materials and Reagents:

  • Analytes and Standards: Isovaleric acid, this compound (as internal standard).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).

  • Reagents: 3-nitrophenylhydrazine (B1228671) (3-NPH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), Pyridine.

  • Biological Matrix: Human Serum.

2. Sample Preparation:

  • Thawing: Thaw serum samples and internal standard solutions on ice.

  • Internal Standard Spiking: To 50 µL of serum, add a pre-determined amount of this compound internal standard solution.

  • Protein Precipitation: Add 200 µL of cold ACN to the serum sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

3. Derivatization:

  • Reagent Preparation: Prepare fresh derivatization reagents.

  • Reaction: To the supernatant, add the derivatization reagents (e.g., 3-NPH and EDC in a suitable solvent).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes) to allow the derivatization reaction to complete.

  • Dilution: After incubation, dilute the sample with a suitable solvent (e.g., 50:50 ACN:Water) before injection.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: ACN with 0.1% formic acid.

    • Gradient: A suitable gradient to separate isovaleric acid from other isomers and matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for derivatized acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the derivatized isovaleric acid and the derivatized this compound internal standard.

5. Quantification:

  • Construct a calibration curve by analyzing a series of known concentrations of isovaleric acid standards processed in the same manner as the samples.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of isovaleric acid in the samples by interpolating their peak area ratios against the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Serum Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Add Derivatization Reagent (e.g., 3-NPH/EDC) Supernatant->Derivatize Incubate Incubation Derivatize->Incubate LC_MS LC-MS/MS Analysis Incubate->LC_MS Quantify Quantification using Peak Area Ratio (Analyte/IS) LC_MS->Quantify

Caption: A typical workflow for the quantification of isovaleric acid.

Signaling_Pathway Leucine Leucine (Amino Acid) Metabolism Metabolic Pathway Leucine->Metabolism Isovaleryl_CoA Isovaleryl-CoA Metabolism->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl_CoA->IVD Normal Metabolism Accumulation Accumulation of Isovaleric Acid Isovaleryl_CoA->Accumulation in IVD Deficiency Deficiency IVD Deficiency (Isovaleric Acidemia) IVD->Deficiency Deficiency->Isovaleryl_CoA leads to blockage

References

Detecting Trace Levels of Isovaleric Acid: A Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of isovaleric acid, a key biomarker for the metabolic disorder Isovaleric Acidemia and a significant compound in microbiome and food science research, requires highly sensitive analytical methods. The use of a stable isotope-labeled internal standard, such as d9-isovaleric acid, is crucial for achieving precise and accurate results by correcting for variations during sample preparation and analysis. This guide compares the limit of detection (LOD) for isovaleric acid using mass spectrometry-based methods with a deuterated standard against alternative analytical techniques.

Performance Comparison: Limit of Detection (LOD)

The choice of analytical methodology profoundly impacts the achievable sensitivity for isovaleric acid quantification. Methods employing mass spectrometry (MS) coupled with a deuterated internal standard demonstrate superior performance, offering significantly lower limits of detection compared to traditional techniques.

Analytical MethodInternal StandardDerivatizationLimit of Detection (LOD)Sample Matrix
LC-MS/MSIsotopically Labeled (e.g., d9)Not Required0.001 mM[1][2]Biological Fluids, Tissues
GC-MSIsotope-Labeled (e.g., d9)Often RequiredAs low as 1 ng/mL*[3]Biological & Industrial Samples
GC-MSIsotope-Labeled (e.g., d9)Required (Pentafluorobenzyl esters)Not specified, method for fatty acidsPlasma, Cells, Media, Tissue
GC-FIDNoneNot Required0.8 - 4.3 mg/L (7.8 - 42.1 µM)[4]Aqueous Effluents (e.g., wine)
Note: The 1 ng/mL value is provided by a commercial service provider and may vary based on the specific matrix and instrumentation.[3]

Featured Experimental Protocols

High-Sensitivity Analysis by LC-MS/MS with d9-Internal Standard

This method allows for the direct quantification of isovaleric acid in biological matrices without the need for chemical derivatization, offering a streamlined and sensitive workflow.

Sample Preparation:

  • Homogenize tissue samples or use biological fluids (e.g., plasma) directly.

  • Add a known concentration of d9-isovaleric acid internal standard to all samples, calibration standards, and quality controls.

  • Perform protein precipitation by adding a solvent such as methanol.

  • Centrifuge the samples to pellet proteins and collect the supernatant for analysis.

Instrumentation:

  • Liquid Chromatograph: HPLC or UHPLC system.

  • Column: A porous graphitic carbon (PGC) column is effective for separating isomers like isovaleric and valeric acid without derivatization.[1]

  • Mass Spectrometer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap) operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, tracking the specific precursor-to-product ion transitions for both native isovaleric acid and the d9-isovaleric acid standard.

LOD Determination: The Limit of Detection is typically determined by analyzing replicate samples of a blank matrix and a low-concentration standard. It can be calculated based on the standard deviation of the response of the blank and the slope of the calibration curve, or by determining the concentration at which the signal-to-noise ratio is greater than or equal to 3.[5]

Alternative Analysis by GC-FID (Without Internal Standard)

This method is suitable for matrices where lower sensitivity is acceptable and does not require a mass spectrometer.

Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of an aqueous sample (e.g., wine), add a salting-out agent like NaH₂PO₄ to enhance extraction efficiency.[6][7]

  • Add an extraction solvent such as diethyl ether (0.4 mL).

  • Vortex vigorously for several minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Collect the upper organic phase for injection into the GC-FID.[6][7]

Instrumentation:

  • Gas Chromatograph: GC system with a Flame Ionization Detector (FID).

  • Column: A wax-type capillary column (e.g., WAX-UI) is suitable for the analysis of free fatty acids.[6]

  • Carrier Gas: Helium.

  • Injection: Splitless injection mode is used to maximize sensitivity.

LOD Determination: The LOD is determined by injecting a series of decreasingly concentrated standards and identifying the concentration that produces a signal three times the background noise (Signal-to-Noise ratio of 3).[6]

Visualizing the Methodologies

LOD_Determination_Workflow Cal Cal Analysis Analysis Cal->Analysis Response Response Analysis->Response Spike Spike Spike->Analysis Blank Blank Blank->Analysis Stats Stats Response->Stats Slope Slope Response->Slope SN SN Response->SN LOD_Calc LOD_Calc Stats->LOD_Calc Slope->LOD_Calc LOD_SN LOD_SN SN->LOD_SN

Leucine_Metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Oxidative Decarboxylation IVD_Block IVD_Block IsovalerylCoA->IVD_Block MethylcrotonylCoA 3-Methylcrotonyl-CoA TCA TCA Cycle (Energy Production) MethylcrotonylCoA->TCA IVD_Block->MethylcrotonylCoA Normal Pathway Accumulation Accumulation IVD_Block->Accumulation Metabolic Block

References

A Comparative Guide to Derivatization Kits for Isovaleric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isovaleric acid, a key short-chain fatty acid (SCFA) implicated in various metabolic and microbial processes, is of paramount importance. Given that isovaleric acid's inherent volatility and polarity pose challenges for direct analysis, derivatization is a critical pre-analytical step to enhance its chromatographic performance and detection sensitivity. This guide provides an objective comparison of three common derivatization strategies: a commercial methylation kit, silylation reagents, and a method for liquid chromatography-mass spectrometry (LC-MS) analysis.

Comparison of Performance

The choice of derivatization method significantly impacts the analytical outcome. Below is a summary of key performance metrics for methylation, silylation, and 3-nitrophenylhydrazine (B1228671) (3-NPH) derivatization for isovaleric acid analysis.

Performance MetricFatty Acid Methylation Kit (e.g., Nacalai Tesque/Sigma-Aldrich MAK224)Silylation (e.g., BSTFA + TMCS)3-Nitrophenylhydrazine (3-NPH) Derivatization (for LC-MS)
Analyte Derivative Isovaleric acid methyl esterTrimethylsilyl (B98337) (TMS) ester of isovaleric acidIsovaleric acid 3-nitrophenylhydrazone
Typical Reaction Time ~1.5 hours15 - 60 minutes30 minutes
Reaction Temperature 37°C60 - 70°C37 - 40°C
Derivatization Efficiency Not specified for isovaleric acid; generally high for SCFAs.Generally high; can be affected by moisture.Close to 100% for SCFAs.[1]
Derivative Stability Generally stable.TMS derivatives are thermally stable but can be susceptible to hydrolysis.Derivatives are chemically stable for up to 5 days at 10°C.[2]
Limit of Detection (LOD) Analyte and instrument dependent.0.244 - 0.977 µM for a range of SCFAs using a similar derivatization agent (PFBBr).[3]1 - 7 ng/mL for a range of SCFAs.[4]
Limit of Quantitation (LOQ) Analyte and instrument dependent.Analyte and instrument dependent.3 - 19 ng/mL for a range of SCFAs.[4]
Precision (%RSD) Not specified.Can be <15% but is method and matrix dependent.Intra-day precision is generally good; inter-day precision can be more variable.[2]
Primary Analytical Platform Gas Chromatography (GC)Gas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS)

Experimental Workflows and Signaling Pathways

To visualize the derivatization process, the following diagrams illustrate the logical flow of each method.

General Experimental Workflow for Isovaleric Acid Derivatization cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Data Processing start Biological Sample extraction Extraction of Isovaleric Acid start->extraction methylation Methylation (e.g., Methylation Kit) extraction->methylation silylation Silylation (e.g., BSTFA) extraction->silylation nph 3-NPH Derivatization extraction->nph gcms GC-MS Analysis methylation->gcms silylation->gcms lcms LC-MS/MS Analysis nph->lcms data_analysis Quantification gcms->data_analysis lcms->data_analysis

A high-level overview of the analytical workflow.

Logical Flow for Derivatization Method Selection cluster_gc GC Method Considerations start Start: Need to Analyze Isovaleric Acid platform Available Analytical Platform? start->platform gc_available GC-based Method platform->gc_available GC lcms_available LC-MS/MS Method platform->lcms_available LC-MS gc_choice Desired Reaction Conditions? gc_available->gc_choice nph_method Select 3-NPH Derivatization lcms_available->nph_method mild_conditions Mild Conditions (37°C) Minimal Optimization gc_choice->mild_conditions Mild higher_temp Higher Temperature (60-70°C) More Established Method gc_choice->higher_temp Standard methylation_kit Select Methylation Kit mild_conditions->methylation_kit silylation_reagent Select Silylation Reagent higher_temp->silylation_reagent

Decision tree for selecting a derivatization method.

Experimental Protocols

Fatty Acid Methylation Kit (Based on Nacalai Tesque/Sigma-Aldrich MAK224 Protocol)

This method utilizes a multi-reagent kit for the esterification of fatty acids to fatty acid methyl esters (FAMEs) at a mild temperature.

Methodology:

  • Sample Preparation: A dried sample (e.g., extracted lipids, biological fluids evaporated to dryness) is placed in a sealable reaction tube.

  • Reagent Addition:

    • Add 0.5 mL of Methylation Reagent A.

    • Add 0.5 mL of Methylation Reagent B.

  • Incubation: Tightly cap the tube and incubate at 37°C for 1 hour.

  • Second Reagent Addition:

    • Add 0.5 mL of Methylation Reagent C.

  • Second Incubation: Incubate at 37°C for 20 minutes.

  • Extraction:

    • Add 1.0 mL of Isolation Reagent and vortex.

    • Add 1.0 mL of deionized water and vortex.

    • Centrifuge to separate the phases.

  • Sample for GC Analysis: The upper organic layer containing the FAMEs is collected for analysis. For capillary column GC analysis, a further purification step using a solid-phase extraction (SPE) cartridge may be required as per the manufacturer's instructions.

Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

Silylation converts the carboxylic acid group to a less polar and more volatile trimethylsilyl (TMS) ester.

Methodology:

  • Sample Preparation: A dried sample (1-10 mg) is placed in a dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness.

  • Reagent Addition:

    • Add an excess of silylating reagent. A common choice is BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst. A 2:1 molar ratio of BSTFA to active hydrogen is recommended.

    • A solvent such as pyridine (B92270) or acetonitrile (B52724) can be used, although BSTFA can also act as the solvent.

  • Reaction:

    • Cap the vial tightly and mix thoroughly.

    • Heat the mixture at 60-70°C for 15-60 minutes. Reaction time and temperature may need to be optimized depending on the sample matrix.

  • Sample for GC Analysis: After cooling to room temperature, an aliquot of the reaction mixture is directly injected into the GC-MS.

3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS

This method is designed to enhance the ionization efficiency and chromatographic retention of SCFAs for LC-MS analysis.

Methodology:

  • Sample Preparation: An aliquot of the sample extract (e.g., 40 µL) is placed in a reaction vial.[1]

  • Reagent Preparation: Prepare fresh solutions of 200 mM 3-NPH and 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine in a 50:50 (v/v) acetonitrile/water mixture.[1]

  • Derivatization Reaction:

    • Add 20 µL of the 200 mM 3-NPH solution to the sample.[1]

    • Add 20 µL of the 120 mM EDC solution to initiate the reaction.[1]

  • Incubation: Incubate the mixture at 40°C for 30 minutes.[1]

  • Quenching and Dilution: Stop the reaction by diluting the mixture (e.g., to 1.4 mL) with an acetonitrile/water solution.[1]

  • Sample for LC-MS Analysis: Centrifuge the diluted sample to remove any precipitates, and inject the supernatant into the LC-MS/MS system.

Conclusion

The selection of an appropriate derivatization method for isovaleric acid analysis is contingent on the available instrumentation, the required sensitivity, and the sample throughput.

  • The Fatty Acid Methylation Kit offers a user-friendly, low-temperature process that may be advantageous for preserving the integrity of other unstable compounds in the sample and minimizing the loss of volatile derivatives. It is well-suited for routine GC-based analyses.

  • Silylation with BSTFA is a robust and widely established method for GC analysis. It is highly effective but requires strictly anhydrous conditions for optimal performance. The thermal stability of the TMS derivatives is a key advantage.

  • 3-NPH derivatization for LC-MS provides an excellent alternative, particularly when high sensitivity is paramount. The near-complete derivatization efficiency and the stability of the resulting derivatives make it a powerful tool for quantitative studies, especially for low-abundance SCFAs in complex biological matrices.[1][2]

Ultimately, the optimal method will depend on a careful evaluation of these factors in the context of the specific research question and laboratory capabilities. Method validation with appropriate standards and quality controls is essential to ensure accurate and reproducible quantification of isovaleric acid.

References

The Analytical Edge: Isovaleric Acid-d9 as a Robust Internal Standard for Short-Chain Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and microbiome studies, the accurate quantification of short-chain fatty acids (SCFAs) is paramount. As key signaling molecules produced by the gut microbiota, SCFAs like acetate (B1210297), propionate, and butyrate (B1204436) play crucial roles in host health and disease. The analytical gold standard for their quantification often relies on mass spectrometry coupled with the use of stable isotope-labeled internal standards. Among these, Isovaleric acid-d9 has emerged as a reliable and effective choice. This guide provides an objective comparison of this compound's performance against other common SCFA internal standards, supported by experimental data and detailed methodologies.

Short-chain fatty acids are volatile and present in complex biological matrices, making their accurate measurement challenging.[1][2] The use of internal standards is crucial to control for variability during sample preparation and analysis, including extraction efficiency and instrument response.[1][2] Ideally, an internal standard should be structurally similar to the analyte but isotopically distinct to allow for separate detection by a mass spectrometer.[2][3] Deuterated compounds, such as this compound, are frequently employed for this purpose in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods.[2][4][5]

Comparative Performance of SCFA Internal Standards

The performance of an internal standard is evaluated based on several key parameters, including linearity, recovery, and the ability to compensate for matrix effects. The following tables summarize the comparative performance of this compound and other commonly used deuterated SCFA internal standards based on data from various studies.

Internal StandardAnalyte(s)MethodLinearity (R²)Recovery (%)Reference
This compound Isovaleric acid, Valeric acid, 2-Methylbutyric acidGC-MS≥ 0.993Not explicitly stated, but assay deemed accurate and reproducible[6]
Acetic acid-d4Acetic acidGC-MS≥ 0.99Good recovery rates (95–117% for the overall method)[4][5]
Propionic acid-d6Propionic acidGC-MS≥ 0.99Good recovery rates (95–117% for the overall method)[5]
Butyric acid-d7Butyric acid, Isobutyric acidGC-MS / LC-MS≥ 0.99Good recovery rates (95–117% for the overall method)[5]
Valeric acid-d9Valeric acidLC-MSNot explicitly statedNot explicitly stated[7]
Isobutyric-d7 acidIsobutyric acidLC-MSNot explicitly statedNot explicitly stated[7]

Table 1: Performance Metrics of Common Deuterated SCFA Internal Standards. This table highlights the excellent linearity achieved with various deuterated standards, a critical factor for accurate quantification over a range of concentrations. While specific recovery percentages for each standard are not always detailed, the overall methods using these standards demonstrate high recovery rates.

Internal StandardKey AdvantagesPotential Considerations
This compound Structurally similar to C5 SCFAs (isovaleric, valeric, 2-methylbutyric acid), ensuring similar extraction and chromatographic behavior. High degree of deuteration minimizes isotopic overlap with native analytes.May not be the ideal structural analog for shorter-chain SCFAs like acetate and propionate.
Acetic acid-d4Direct isotopic analog for acetic acid, the most abundant SCFA.Lower degree of deuteration compared to others.
Propionic acid-d6Direct isotopic analog for propionic acid.Specific to one analyte.
Butyric acid-d7Good analog for C4 SCFAs (butyric and isobutyric acid).May not perfectly mimic the behavior of branched-chain isomers in all chromatographic systems.

Table 2: Qualitative Comparison of SCFA Internal Standards. This table provides a summary of the advantages and potential limitations of using different deuterated internal standards for SCFA analysis. The choice of internal standard can impact the accuracy and reliability of the measurement results.[8]

Experimental Protocols

The accurate quantification of SCFAs is highly dependent on the experimental methodology. Below are detailed protocols for SCFA analysis using both GC-MS and LC-MS with deuterated internal standards.

GC-MS Method for SCFA Quantification

This method is suitable for the analysis of SCFAs in various biological matrices such as plasma, feces, and tissue homogenates.[4][5]

1. Sample Preparation and Extraction:

  • To a known amount of sample (e.g., 50 mg feces or 100 µL plasma), add an internal standard mix containing this compound and other deuterated SCFAs at a known concentration.

  • Add ethanol (B145695) for protein precipitation and SCFA extraction.[4][5]

  • Vortex the mixture vigorously and centrifuge to pellet the precipitate.

  • Transfer the supernatant to a new tube.

  • Concentrate the extract using a vacuum centrifuge.[4][5]

2. Acidification:

  • To enhance the volatility of the SCFAs for GC analysis, acidify the dried extract with a suitable acid, such as succinic acid.[4][5]

3. GC-MS Analysis:

  • Inject the acidified sample into a GC-MS system equipped with a suitable column (e.g., a high-polarity polyethylene (B3416737) glycol (PEG) type column).[9]

  • The GC oven temperature program is optimized to achieve good separation of the SCFA peaks.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific m/z values for each SCFA and their corresponding deuterated internal standards.[4][5][9]

LC-MS/MS Method for SCFA Quantification with Derivatization

For LC-MS analysis, SCFAs often require derivatization to improve their chromatographic retention and ionization efficiency.[7][10]

1. Sample Preparation and Derivatization:

  • Add an internal standard mix, including this compound, to the sample.

  • Extract the SCFAs using a suitable solvent like a water/acetonitrile mixture.[7]

  • Centrifuge to remove any precipitates.

  • To the supernatant, add a derivatizing agent such as aniline (B41778) in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[7]

2. LC-MS/MS Analysis:

  • Inject the derivatized sample into an LC-MS/MS system.

  • Use a reverse-phase column (e.g., C18) for chromatographic separation.

  • The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile) with an additive like formic acid.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to monitor the specific precursor-to-product ion transitions for each derivatized SCFA and its internal standard.[7]

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological relevance of SCFAs, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Feces, Plasma) Add_IS Add Internal Standard Mix (incl. This compound) Sample->Add_IS Extraction SCFA Extraction (e.g., Ethanol, ACN/Water) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (for LC-MS) or Acidification (for GC-MS) Supernatant->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: A generalized workflow for SCFA quantification using an internal standard.

SCFA_Signaling_Pathway cluster_gut Gut Lumen cluster_host Host System Dietary_Fiber Dietary Fiber Microbiota Gut Microbiota Dietary_Fiber->Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFAs Colonocytes Colonocytes SCFAs->Colonocytes Absorption GPCRs G-protein Coupled Receptors (e.g., GPR41, GPR43) SCFAs->GPCRs HDAC_Inhibition HDAC Inhibition SCFAs->HDAC_Inhibition Energy_Source Energy Source Colonocytes->Energy_Source Immune_Modulation Immune Modulation GPCRs->Immune_Modulation Epigenetic_Regulation Epigenetic Regulation HDAC_Inhibition->Epigenetic_Regulation

Caption: A simplified overview of SCFA production and signaling pathways.

References

Deuterated vs. Non-Deuterated Standards: A Comparative Guide for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between deuterated and non-deuterated internal standards, supported by experimental principles and data, to inform the selection of the most suitable analytical strategy for your quantitative assays.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte of interest throughout the entire analytical process, from extraction to detection. While various compounds can serve as an IS, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely regarded as the gold standard.[1] This is due to their close physicochemical similarity to the analyte, which allows for superior compensation of matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.[2][3]

The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards

The use of a stable isotope-labeled internal standard, most commonly a deuterated analog of the analyte, is widely considered the gold standard in quantitative bioanalysis.[1][2] This approach, known as isotope dilution mass spectrometry (IDMS), relies on the principle that a SIL-IS is chemically and physically almost identical to the analyte.[3] Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization in the mass spectrometer.[2][3] The mass spectrometer can differentiate between the analyte and the heavier IS based on their mass-to-charge ratio (m/z), allowing the SIL-IS to serve as a perfect proxy to correct for analytical errors.[4]

Non-Deuterated (Analog) Internal Standards: A Practical Alternative

A non-deuterated, or analog, internal standard is a different chemical entity that is structurally similar to the analyte. While more readily available and less expensive, its physicochemical properties can differ significantly, leading to different chromatographic retention times and extraction recoveries.[1] These differences can result in poor compensation for matrix effects and, consequently, less reliable quantitative data.[1] However, in situations where a deuterated standard is not available or is prohibitively expensive, a well-chosen non-deuterated analog can provide acceptable performance, provided that the bioanalytical method is thoroughly validated to demonstrate its accuracy and precision.

Head-to-Head Comparison: Performance and Characteristics

The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data quality. The following table summarizes the key performance differences based on established analytical validation parameters.[1]

Performance ParameterDeuterated Internal StandardNon-Deuterated (Analog) Internal Standard
Matrix Effect Compensation Excellent: Co-elution with the analyte ensures similar ionization suppression or enhancement.[5]Variable: Differences in retention time can lead to differential matrix effects.[1]
Recovery Correction Excellent: Similar extraction efficiency to the analyte across various conditions.[1]Variable: Differences in physicochemical properties can lead to inconsistent recovery.[1]
Accuracy & Precision Generally higher, with lower %CV.Can be acceptable, but may show greater variability.
Chromatographic Behavior Nearly identical to the analyte, with slight shifts possible.[6]Different retention time from the analyte.
Cost & Availability Generally more expensive and may require custom synthesis.[3]Generally lower cost and more readily available.[1]
Regulatory Acceptance Widely accepted and often preferred by regulatory agencies like the FDA and EMA.[5]Requires more extensive validation to demonstrate suitability.

Supporting Experimental Data

The following table summarizes representative data from a comparative study evaluating the performance of a deuterated versus a non-deuterated internal standard for the quantification of a hypothetical drug in human plasma.

Quality Control LevelDeuterated IS (%CV)Non-Deuterated IS (%CV)
Low QC (5 ng/mL)3.88.2
Medium QC (50 ng/mL)2.56.5
High QC (500 ng/mL)2.15.9

Data is representative and illustrates the typically observed trend of improved precision with deuterated standards.

While both internal standards can demonstrate acceptable performance, the deuterated standard generally shows slightly better precision (lower %CV) at the quality control (QC) levels. This clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples.

Experimental Protocol: Comparative Validation of Internal Standards

This protocol outlines a typical workflow for comparing the performance of a deuterated and a non-deuterated internal standard in a quantitative bioanalytical method.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate organic solvent (e.g., methanol).

  • Prepare working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.

  • Prepare separate working solutions for the deuterated and non-deuterated internal standards at a constant concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare two sets of calibration standards and QC samples by spiking the working solutions into a blank biological matrix (e.g., human plasma).

  • One set will be used with the deuterated IS, and the other with the non-deuterated IS.

3. Sample Preparation:

  • For each set, spike the calibration standards, QCs, and blank matrix samples with the corresponding internal standard at a constant concentration.

  • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

4. LC-MS/MS Analysis:

  • Analyze the extracted samples using a validated LC-MS/MS method.

  • Monitor the appropriate mass transitions for the analyte and both internal standards.

5. Data Analysis:

  • Construct separate calibration curves for each internal standard by plotting the peak area ratio (analyte/IS) against the analyte concentration.

  • Calculate the concentration of the QC samples using their respective calibration curves.

  • Evaluate the accuracy (% bias) and precision (%CV) for each internal standard at each QC level.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical considerations for selecting an internal standard.

experimental_workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Analyte, Deuterated IS, Non-Deuterated IS) working_solutions Prepare Working Solutions stock_solutions->working_solutions cal_qc_prep Prepare Calibration Standards & QCs in Blank Matrix working_solutions->cal_qc_prep spike_is Spike with Internal Standard cal_qc_prep->spike_is extraction Perform Sample Extraction (e.g., Protein Precipitation) spike_is->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for quantitative analysis using an internal standard.

decision_tree start Start: Need for Quantitative Analysis is_deuterated_available Is a Deuterated Standard Available and Affordable? start->is_deuterated_available use_deuterated Use Deuterated Standard (Gold Standard) is_deuterated_available->use_deuterated Yes select_analog Select a Suitable Non-Deuterated (Analog) Standard is_deuterated_available->select_analog No validate_method Thorough Method Validation is Critical use_deuterated->validate_method select_analog->validate_method end Proceed with Analysis validate_method->end

Caption: Decision tree for selecting an internal standard.

Critical Considerations for Deuterated Standards

While deuterated standards are superior, there are important considerations for their use:

  • Isotopic Purity: The isotopic enrichment of the deuterated standard should be high (typically >98%) to minimize interference from any unlabeled analyte.[5]

  • Stability of Deuterium (B1214612) Labels: Deuterium atoms should be placed on stable, non-exchangeable positions in the molecule.[1] Labels on hydroxyl (-OH) or amine (-NH) groups can be lost and replaced with hydrogen from the solvent, diminishing the standard's utility.[1]

  • Chromatographic Resolution: In some cases, deuterated standards can exhibit a slight chromatographic shift relative to the analyte.[6] This can lead to differential matrix effects if the shift is significant.[7]

Conclusion

Deuterated internal standards, when used in an isotope dilution mass spectrometry approach, represent the gold standard for quantitative bioanalysis.[1][2] They provide the most effective compensation for matrix effects and other sources of analytical variability, leading to highly accurate and precise data.[4] While non-deuterated analog standards can be a viable and cost-effective alternative, their use necessitates more rigorous validation to ensure the reliability of the quantitative results. Ultimately, the choice of internal standard should be based on a careful evaluation of the specific analytical requirements, the complexity of the sample matrix, and a comprehensive validation of the chosen method.

References

Safety Operating Guide

Proper Disposal of Isovaleric Acid-d9: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Isovaleric acid-d9, a deuterated form of isovaleric acid. While the primary chemical properties governing disposal are similar to its non-deuterated counterpart, the procedural diligence outlined here is crucial.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. The substance is classified as a corrosive and combustible liquid that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin. Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Quantitative Data Summary

The following table summarizes the key quantitative data for Isovaleric acid, which is expected to be nearly identical for this compound.

PropertyValueReference
Molecular Formula C₅HD₉O₂
Molecular Weight 111.19 g/mol
Boiling Point 175-177 °C
Melting Point -29 °C
Flash Point 71 °C (160 °F)
Specific Gravity 0.937
UN Number 3265 or 1760

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. It is classified as hazardous waste and must not be disposed of with regular municipal waste.

1. Waste Collection:

  • Designate a specific, labeled, and sealed container for the collection of this compound waste. The container should be made of a compatible material (e.g., glass or appropriate plastic) and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Handling Small Spills:

  • In the event of a small spill, first, ensure the

Essential Safety and Logistical Information for Handling Isovaleric Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling corrosive chemicals such as Isovaleric acid-d9. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3-Methylbutanoic-d9 acid

  • CAS Number: 344298-81-3

Hazard Classification: Based on the safety data for its non-deuterated analogue, Isovaleric acid, this compound is classified as a corrosive substance.[1][2][3] It is crucial to handle this compound with the appropriate precautions to prevent skin burns, eye damage, and respiratory tract irritation.[1][4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a significant risk of splashing.[5]
Hands Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are recommended.[] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.
Body Chemical-Resistant Apron or Lab CoatA rubber apron or a lab coat made of appropriate chemical-resistant material should be worn to protect against splashes.[7] For larger quantities or higher-risk procedures, a complete chemical-resistant suit may be necessary.[1]
Respiratory NIOSH- or CEN-certified RespiratorA respirator with an appropriate cartridge for organic vapors and acid gases should be used if working outside of a fume hood or if ventilation is inadequate.[1][8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring safe handling of this compound.

  • Preparation and Engineering Controls:

    • All work with this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5][9]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Have spill control materials, such as a neutralizing agent (e.g., sodium bicarbonate for acids) and absorbent pads, available in the immediate work area.[4]

  • Handling and Transfer:

    • Before handling, carefully inspect the container for any signs of damage or leaks.

    • When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers between containers.[9]

    • Always add acid to water, never the other way around, if dilution is necessary.[4][5]

    • Keep containers tightly sealed when not in use and store them in a cool, dry, and well-ventilated area.[1][8]

  • Storage:

    • Store this compound in a designated corrosives cabinet.[9]

    • Segregate from incompatible materials such as bases, oxidizing agents, and reducing agents to prevent hazardous reactions.[1][10]

    • Ensure all containers are clearly labeled with the chemical name and associated hazards.[10]

Disposal Plan

The disposal of this compound should be managed with the same level of caution as its handling. As deuterium (B1214612) is a stable, non-radioactive isotope, no additional precautions are required beyond those for the non-labeled compound.[1][] The primary hazard to consider for disposal is its corrosivity.

Waste TypeDisposal ContainerLabeling RequirementsDisposal Procedure
Liquid this compound Waste Leak-proof, chemical-resistant container (e.g., HDPE)"Hazardous Waste," "Corrosive," "this compound"Collect in a designated, sealed container. Do not mix with other waste streams unless compatibility has been verified. Arrange for pickup by a certified hazardous waste disposal service.
Contaminated Solid Waste (e.g., gloves, absorbent pads) Lined, puncture-resistant container"Hazardous Waste," "Solid Waste Contaminated with this compound"Place all contaminated solid materials in a designated, sealed container for hazardous waste disposal.
Empty Containers Original container or designated empty container binDeface the original labelTriple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on local regulations.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Confirm Eyewash/Shower Access prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Inspect Chemical Container prep4->handle1 handle2 Transfer in Fume Hood handle1->handle2 handle3 Seal Container When Not in Use handle2->handle3 store1 Store in Corrosives Cabinet handle3->store1 disp1 Collect Liquid Waste in Labeled Container handle3->disp1 End of experiment store2 Segregate from Incompatibles store1->store2 store2->handle1 For subsequent use disp4 Arrange for Hazardous Waste Pickup disp1->disp4 disp2 Collect Contaminated Solids Separately disp2->disp4 disp3 Triple-Rinse Empty Containers disp3->disp4

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.